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  • Product: 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea
  • CAS: 6341-37-3

Core Science & Biosynthesis

Foundational

Mechanism of Action of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea In Vitro: A Technical Guide to Synthetic Anionophores

Executive Summary The compound 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea (CAS: 6341-37-3), commonly designated in screening libraries as NSC 46212 , is a synthetic diarylurea derivative[1]. In the realm of b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea (CAS: 6341-37-3), commonly designated in screening libraries as NSC 46212 , is a synthetic diarylurea derivative[1]. In the realm of biophysics and medicinal chemistry, diarylureas are extensively investigated as transmembrane anionophores —small molecules capable of facilitating the transport of anions (predominantly chloride and bicarbonate) across lipid bilayers.

The development of such synthetic chloride transporters is critical for addressing channelopathies, such as Cystic Fibrosis, where the endogenous CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) protein is defective[2]. This whitepaper dissects the in vitro mechanism of action of NSC 46212, detailing the supramolecular chemistry driving its transport capabilities and the self-validating experimental frameworks used to quantify its efficacy.

Molecular Mechanism of Action: The Mobile Carrier Model

NSC 46212 operates via a mobile carrier mechanism rather than forming a static transmembrane pore. The mechanism of action is governed by two primary physicochemical features:

  • Receptor-Anion Coordination (The Pharmacophore): The central urea motif (-NH-CO-NH-) acts as a highly effective bidentate hydrogen-bond donor. The precise spacing of the two protons allows for optimal coordination with the spherical chloride anion ( Cl− ), forming a stable, charge-neutral supramolecular complex at the water-lipid interface.

  • Lipophilic Shielding (Born Desolvation): Moving a bare, hydrated chloride ion into the low-dielectric core of a lipid bilayer requires overcoming a massive energetic penalty (the Born desolvation energy). The bulky 5-isopropyl-2-methylphenyl and 2-methoxyphenyl rings of NSC 46212 wrap around the coordinated anion, providing a highly lipophilic shield. This allows the host-guest complex to partition into and rapidly diffuse across the hydrophobic membrane core.

Once the complex reaches the opposite water-lipid interface, the local concentration gradient drives the dissociation of the chloride ion into the intracellular (or intra-vesicular) space. The free, uncomplexed urea carrier then diffuses back across the membrane to initiate another transport cycle.

G A Aqueous Phase (Cl⁻ in solution) B Membrane Interface (Urea-Cl⁻ Binding) A->B Partitioning C Lipid Bilayer Core (Complex Translocation) B->C Diffusion C->B Cycle Reset D Intracellular Space (Cl⁻ Release) C->D Dissociation D->C Free Carrier Return

Carrier-mediated chloride transport cycle of NSC 46212 across a lipid bilayer.

In Vitro Pharmacodynamics & Quantitative Data

To evaluate NSC 46212 and structurally related diarylureas, specific physical and kinetic parameters must be established[1]. The table below summarizes the core properties that dictate its in vitro behavior.

PropertyValueMechanistic Implication
Compound Name 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)ureaBulky aromatics prevent self-aggregation in the membrane.
CAS Number 6341-37-3Standardized identification[1].
Molecular Weight 298.38 g/mol Low molecular weight facilitates rapid membrane diffusion.
H-Bond Donors 2 (Urea -NH groups)Essential for bidentate coordination of halides.
Transport Mode Electroneutral AntiportTypically exchanges Cl− for NO3−​ to maintain electroneutrality.
Target Membrane Phospholipid BilayersMimics mammalian cell membranes (e.g., EggPC/Cholesterol)[3].

Experimental Validation: Designing a Self-Validating System

The gold standard for quantifying the chloride transport activity of synthetic ureas in vitro is the Liposome-Based Lucigenin Fluorescence Quenching Assay [3]. As a Senior Application Scientist, it is imperative to design this protocol not just as a sequence of steps, but as a self-validating system where internal controls automatically flag artifacts.

Causality Behind Experimental Choices
  • Lipid Composition (70% EggPC / 30% Cholesterol): Pure phosphatidylcholine (EggPC) liposomes are highly fluid and prone to spontaneous leakage. The addition of 30% cholesterol increases membrane packing density, reducing background leakage and ensuring that any observed ion flux is strictly carrier-mediated[3].

  • Fluorophore Selection (Lucigenin vs. MQAE): Synthetic transporters are highly lipophilic and must be delivered via DMSO. Many chloride-sensitive dyes are severely quenched by DMSO, leading to false positives. Lucigenin is specifically selected because it maintains a linear Stern-Volmer quenching relationship even in the presence of DMSO[3].

  • The Antiport Gradient ( NaNO3​ vs. NaCl ): To prevent the buildup of a transmembrane electrical potential that would halt transport, the assay utilizes a Cl−/NO3−​ antiport gradient. Nitrate ( NO3−​ ) is highly lipophilic and easily transported out of the liposome by the urea carrier, facilitating the rapid influx of Cl− [4].

The Self-Validating Lysis Step

A critical failure point in liposome assays is variable dye encapsulation efficiency. To make the system self-validating, the protocol mandates the addition of a detergent (Triton X-100) at the end of the kinetic run. This lyses the liposomes, exposing all internal lucigenin to the maximum extracellular chloride concentration. This establishes an absolute baseline ( F0​ ), allowing every kinetic curve to be internally normalized regardless of initial vesicle size or dye concentration[4]. Furthermore, a parallel calcein leakage assay is run to ensure the compound is acting as a true carrier and not merely acting as a detergent that ruptures the membrane[5].

Step-by-Step Methodology: High-Throughput Lucigenin Assay

The following protocol details the in vitro workflow for evaluating NSC 46212[3][4].

Step 1: Lipid Film Preparation

  • Dissolve EggPC and Cholesterol (7:3 molar ratio) in chloroform.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin lipid film.

  • Dry the film under high vacuum for a minimum of 4 hours to remove residual organic solvent.

Step 2: Hydration and Encapsulation

  • Hydrate the lipid film with an aqueous solution containing 1 mM Lucigenin and 225 mM NaNO3​ .

  • Subject the suspension to 10 freeze-thaw cycles (liquid nitrogen to 40∘C water bath) to ensure uniform dye encapsulation.

  • Extrude the suspension 21 times through a 200 nm polycarbonate membrane to generate unilamellar vesicles (LUVs).

Step 3: Extra-vesicular Dye Removal

  • Pass the extruded liposomes through a Sephadex G-25 size-exclusion column hydrated with 225 mM NaNO3​ . This removes unencapsulated lucigenin from the external buffer.

Step 4: Baseline Fluorescence Measurement

  • Transfer the liposomes to a cuvette or 96-well plate.

  • Monitor baseline fluorescence for 30 seconds (Excitation: 430 nm , Emission: 505 nm ).

Step 5: Transport Initiation

  • Inject a 100 mM NaCl pulse into the extra-vesicular buffer.

  • Add NSC 46212 (dissolved in DMSO) at a concentration of 5 mol% relative to total lipid.

  • Record the exponential decay in fluorescence as Cl− enters the vesicles and quenches the lucigenin.

Step 6: Lysis and Normalization (Self-Validation)

  • At t=300 seconds , inject of 10% Triton X-100 to lyse the vesicles.

  • Record the final quenched fluorescence to normalize the data and calculate the initial rate of transport ( kobs​ ).

Workflow S1 1. Lipid Film Preparation (70% EggPC / 30% Chol) S2 2. Hydration & Encapsulation (Lucigenin + NaNO₃) S1->S2 S3 3. Size Exclusion (Remove External Dye) S2->S3 S4 4. Baseline Fluorescence (Ex: 430 nm / Em: 505 nm) S3->S4 S5 5. Transport Initiation (Add NSC 46212 + NaCl) S4->S5 S6 6. Lysis & Normalization (Triton X-100 Lysis) S5->S6

Step-by-step workflow for the lucigenin fluorescence quenching assay.

References

  • [1] LookChem. CAS No.6341-37-3 Basic Information: 1-(2-methoxyphenyl)-3-[2-methyl-5-(propan-2-yl)phenyl]urea. Available at:[Link]

  • [4] Royal Society of Chemistry. Supplementary Information: Development of synthetic chloride transporters using high-throughput screening and machine learning (Chloride Efflux). Available at: [Link]

  • Busschaert, N., et al. Medical and Nonmedical Applications of Synthetic Transmembrane Anion Transporters. Chemical Reviews (American Chemical Society). Available at:[Link]

  • [3] Royal Society of Chemistry. Supplementary Information: Development of synthetic chloride transporters using high-throughput screening and machine learning (Lucigenin Assay). Available at: [Link]

  • [2] American Chemical Society. Medical and Nonmedical Applications of Synthetic Transmembrane Anion Transporters (CFTR Bypass). Available at: [Link]

  • [5] Royal Society of Chemistry. Development of synthetic chloride transporters using high-throughput screening and machine learning. Chemical Science. Available at:[Link]

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Exploratory

Structural Properties, Characterization, and Mechanistic Profiling of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea (NSC 46212)

Executive Summary The compound 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea (CAS Registry Number: 6341-37-3), also cataloged in high-throughput screening libraries as NSC 46212 , is an asymmetrically substitute...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea (CAS Registry Number: 6341-37-3), also cataloged in high-throughput screening libraries as NSC 46212 , is an asymmetrically substituted N,N′ -diarylurea[1]. In the landscape of medicinal chemistry and rational drug design, the diarylurea scaffold is recognized as a highly privileged structure, most notably serving as the core pharmacophore for Type II kinase inhibitors (e.g., Sorafenib, Regorafenib)[2].

This technical whitepaper deconstructs the structural properties of NSC 46212, outlines a self-validating synthetic and analytical workflow for its characterization, and explores its theoretical mechanistic profiling as a molecular probe targeting the inactive "DFG-out" conformation of target kinases[3].

Physicochemical & Structural Architecture

The molecular architecture of NSC 46212 is defined by three distinct modules, each contributing specific physicochemical properties that dictate its behavior in biological systems and organic solvents.

  • Ring A (5-Isopropyl-2-methylphenyl moiety): Derived from the carvacryl substitution pattern, this ring provides significant steric bulk and high lipophilicity. In biological targets, this moiety acts as a "hydrophobic tail" designed to penetrate deep, lipophilic allosteric pockets[2].

  • The Urea Linker: The central urea core is highly rigid and planar due to resonance stabilization. It acts as a bidentate hydrogen-bonding module, possessing two hydrogen bond donors (N-H) and one hydrogen bond acceptor (C=O)[4].

  • Ring B (2-Methoxyphenyl moiety): Derived from o-anisidine, the methoxy group introduces an asymmetric electronic effect. The oxygen atom serves as a localized hydrogen bond acceptor, which can induce intramolecular hydrogen bonding with the adjacent urea N-H, effectively locking the molecule into a preferred conformational state.

Quantitative Physicochemical Profile

The following table summarizes the foundational physicochemical parameters of the compound, validating its adherence to Lipinski's Rule of Five for oral bioavailability[1][5].

ParameterValueRationale / Implication
Chemical Formula C₁₈H₂₂N₂O₂Defines the asymmetric diaryl substitution.
Molecular Weight 298.38 g/mol Optimal for small molecule drug space (<500 Da)[1].
Topological Polar Surface Area (tPSA) ~41.5 ŲExcellent membrane permeability; high probability of CNS penetration.
Hydrogen Bond Donors (HBD) 2Crucial for interacting with target catalytic residues[2].
Hydrogen Bond Acceptors (HBA) 2Comprises the urea carbonyl and the methoxy oxygen.
Calculated LogP (cLogP) ~4.5High lipophilicity driven by the isopropyl and methyl aliphatic groups.

Synthesis and Purification Workflow

The most atom-economical and direct route to asymmetric diarylureas is the nucleophilic addition of an aniline derivative to an aryl isocyanate[6]. This method avoids the use of highly toxic phosgene gas while ensuring high regioselectivity.

Step-by-Step Methodology

Rationale & Causality: The reaction must be performed in strictly anhydrous, aprotic solvents (e.g., Tetrahydrofuran or Dichloromethane). Trace water will hydrolyze the isocyanate into a primary amine, which will subsequently react with unreacted isocyanate to form a symmetric urea byproduct (1,3-bis(5-isopropyl-2-methylphenyl)urea), severely complicating purification.

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add 1.0 equivalent of 2-methoxyaniline to 20 mL of anhydrous Tetrahydrofuran (THF).

  • Thermal Control: Cool the reaction vessel to 0°C using an ice bath. Lowering the temperature controls the exothermic nucleophilic attack and minimizes side reactions.

  • Coupling: Dissolve 1.05 equivalents of 5-isopropyl-2-methylphenyl isocyanate in 5 mL of anhydrous THF. Add this solution dropwise to the stirring amine solution over 15 minutes. Note: A slight excess of isocyanate is used to drive the reaction to absolute completion, compensating for any minor degradation by ambient moisture.

  • Self-Validating Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4–6 hours. Validation: The reaction is self-indicating; as the asymmetric urea forms, its strong intermolecular hydrogen-bonding network causes it to precipitate out of the THF solution as a dense white solid.

  • Purification: Quench the reaction with a small volume of cold water to destroy the excess isocyanate. Filter the precipitate via vacuum filtration. Wash the filter cake sequentially with cold hexanes and cold diethyl ether to remove unreacted starting materials. Recrystallize from an ethanol/water gradient to yield the analytically pure product.

Synthesis A 5-Isopropyl-2-methylphenyl isocyanate C Nucleophilic Addition (Anhydrous THF, 0°C) A->C B 2-Methoxyaniline B->C D 1-(5-Isopropyl-2-methylphenyl) -3-(2-methoxyphenyl)urea C->D High Yield Atom Economical

Fig 1. Synthetic workflow for the asymmetric diarylurea via isocyanate-amine coupling.

Analytical Characterization Protocols

To verify the structural integrity of the synthesized NSC 46212, a multi-modal analytical approach is required.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR (400 MHz, DMSO-d₆): The signature of the diarylurea formation is the appearance of two distinct, highly deshielded singlet peaks in the 8.0–9.5 ppm region, corresponding to the two urea N-H protons. Because the molecule is asymmetric, these protons are magnetically inequivalent. The N-H adjacent to the 2-methoxyphenyl ring will appear slightly more shielded due to the electron-donating resonance of the ortho-methoxy group. The aliphatic isopropyl methine multiplet (~2.8 ppm) and methyl doublets (~1.2 ppm) will confirm the presence of Ring A.

    • ¹³C-NMR (100 MHz, DMSO-d₆): The urea carbonyl carbon is the diagnostic peak, appearing highly deshielded at approximately 152–155 ppm.

  • Fourier-Transform Infrared Spectroscopy (FTIR): The solid-state IR spectrum will exhibit a strong, sharp "Amide I" band at ~1640–1650 cm⁻¹ (C=O stretch) and a broad band at ~3300 cm⁻¹ (N-H stretch), indicative of the extensive intermolecular hydrogen bonding typical of solid ureas.

  • Mass Spectrometry (LC-MS/MS): Under positive Electrospray Ionization (ESI+), the parent ion [M+H]⁺ will appear at m/z 299.4. Collision-Induced Dissociation (CID) will predictably cleave the urea bond, yielding fragment ions corresponding to the protonated 2-methoxyaniline (m/z 124) and the 5-isopropyl-2-methylphenyl isocyanate fragment (m/z 175).

Pharmacophore Modeling & Mechanistic Profiling

While NSC 46212 is a screening compound, its structural topology classifies it as a prime candidate for Type II kinase inhibition.

Kinases exist in dynamic equilibrium between an active "DFG-in" state and an inactive "DFG-out" state. In the DFG-out conformation, the conserved Asp-Phe-Gly (DFG) activation loop flips, exposing a deep, lipophilic allosteric pocket adjacent to the ATP-binding site[3]. Diarylureas are uniquely suited to exploit this structural shift[2][4].

The Binding Rationale:

  • The Anchor (Urea Core): The urea linker acts as the geometric anchor. The N-H groups act as hydrogen bond donors to the side-chain carboxylate of the conserved catalytic αC-helix Glutamate. Simultaneously, the urea carbonyl oxygen acts as a hydrogen bond acceptor for the backbone amide of the DFG Aspartate[2][3].

  • The Tail (Ring A): The bulky 5-isopropyl-2-methylphenyl group is perfectly tailored to project into the newly exposed hydrophobic allosteric pocket. The isopropyl group maximizes van der Waals contacts within this cavity, driving the binding affinity through the hydrophobic effect.

  • The Head (Ring B): The 2-methoxyphenyl group projects outward toward the hinge region and the solvent-exposed channel, where the methoxy group can interact with hinge residues or local structured water molecules.

DFG_Out Urea Urea Core (H-Bond Donor/Acceptor) Glu Catalytic αC-Glutamate Urea->Glu H-bond (NH to COO-) Asp DFG-Aspartate Backbone Urea->Asp H-bond (C=O to NH) RingB 2-Methoxyphenyl (Solvent/Hinge Directed) Urea->RingB RingA 5-Isopropyl-2-methylphenyl (Hydrophobic Tail) RingA->Urea HydroPocket Allosteric Hydrophobic Pocket RingA->HydroPocket Steric/Hydrophobic fit Hinge Kinase Hinge Region RingB->Hinge Van der Waals

Fig 2. Pharmacophore model of the diarylurea scaffold in a generic DFG-out kinase pocket.

By understanding the causality between the structural modules of NSC 46212 and their physical behavior, drug development professionals can utilize this scaffold as a robust starting point for structure-activity relationship (SAR) optimization in targeted kinase therapies.

References
  • LookChem. "CAS No. 6341-37-3, 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea". LookChem Chemical Database. Available at:[Link]

  • Catalano A, Iacopetta D, Sinicropi MS, Franchini C. "Diarylureas as Antitumor Agents." Applied Sciences. 2021; 11(1):374. Available at:[Link]

  • Han S, et al. "Structural characterization of proline-rich tyrosine kinase 2 (PYK2) reveals a unique (DFG-out) conformation and enables inhibitor design." Journal of Biological Chemistry. 2009 May 8;284(19):13193-201. Available at:[Link]

  • Kotachi S, Tsuji Y, Kondo T, Watanabe Y. "Ruthenium Catalysed N,N′-Diarylurea Synthesis from N-Aryl Substituted Formamides and Aminoarenes." J. Chem. Soc., Chem. Commun. 1990, 549–550. Available at:[Link]

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Foundational

An In-Depth Technical Guide to the Prospective Pharmacokinetic and Metabolic Profile of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea

Abstract This technical guide provides a comprehensive, prospective analysis of the pharmacokinetics and metabolism of the novel chemical entity 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea. As a substituted ur...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, prospective analysis of the pharmacokinetics and metabolism of the novel chemical entity 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea. As a substituted urea derivative, this compound belongs to a class with significant therapeutic potential, frequently explored for roles as kinase inhibitors or soluble epoxide hydrolase inhibitors.[1] Given the absence of specific published data for this molecule, this document outlines a predictive absorption, distribution, metabolism, and excretion (ADME) profile based on established principles and data from structurally related analogs.[2] Furthermore, it details a robust, multi-tiered experimental strategy to empirically determine these critical drug-like properties. This guide is intended for researchers, scientists, and drug development professionals, offering both predictive insights and actionable, field-proven methodologies for the characterization of novel urea-based compounds.

Introduction: The Significance of Substituted Ureas and the Investigative Framework

The N,N'-disubstituted urea motif is a cornerstone in modern medicinal chemistry, integral to a wide array of approved therapeutics and clinical candidates.[3] The urea functionality's capacity to form critical hydrogen bonds with biological targets, with its NH groups acting as donors and the carbonyl oxygen as an acceptor, makes it a privileged scaffold in drug design.[4] The pharmacokinetic (PK) and metabolic fate of these molecules are profoundly influenced by the nature of their substituent groups, which dictates properties like solubility, permeability, and susceptibility to enzymatic transformation.[2][3]

The subject of this guide, 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea, combines several structural features that suggest a complex but predictable metabolic and pharmacokinetic profile. The presence of isopropyl and methyl groups on one phenyl ring, and a methoxy group on the other, provides multiple potential sites for metabolic attack, primarily through the cytochrome P450 (CYP450) enzyme system.[5][6]

This guide will first establish a predicted ADME profile for the target compound. Subsequently, it will present a logical, phased experimental workflow, from initial in vitro screens to definitive in vivo studies, designed to systematically elucidate its true pharmacokinetic and metabolic characteristics. Each proposed experimental protocol is designed as a self-validating system, ensuring data integrity and reproducibility.

Predicted Metabolic Pathways

The biotransformation of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. For 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea, the primary metabolic transformations are anticipated to be mediated by the CYP450 superfamily of enzymes, which are responsible for approximately 70-80% of all Phase I metabolic reactions of clinically relevant drugs.[7][8]

Phase I Metabolism (Anticipated):

  • Oxidative Dealkylation: The O-demethylation of the methoxy group on the 2-methoxyphenyl ring is a highly probable metabolic pathway, catalyzed by isoforms such as CYP2D6 and CYP3A4, leading to a phenolic metabolite.[9]

  • Aliphatic Hydroxylation: The isopropyl group is a prime target for hydroxylation at its tertiary carbon, or at the methyl groups, to form alcohol metabolites. The methyl group on the same ring is also susceptible to benzylic hydroxylation.

  • Aromatic Hydroxylation: Hydroxylation of the phenyl rings is also possible, though likely a less favorable pathway compared to the dealkylation and aliphatic hydroxylation routes.

Phase II Metabolism (Anticipated):

  • The primary phenolic metabolite formed via O-demethylation will be a substrate for Phase II conjugation reactions.

  • Glucuronidation: The phenolic hydroxyl group can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Sulfotransferases (SULTs) may also catalyze the sulfation of the phenolic metabolite.

The following diagram illustrates the predicted primary metabolic pathways for 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea.

Metabolic_Pathway Parent 1-(5-Isopropyl-2-methylphenyl)- 3-(2-methoxyphenyl)urea M1 Phenolic Metabolite (O-demethylation) Parent->M1 CYP450 (e.g., CYP2D6, CYP3A4) Phase I M2 Hydroxylated Metabolite (Isopropyl Oxidation) Parent->M2 CYP450 Phase I M3 Hydroxylated Metabolite (Benzylic Oxidation) Parent->M3 CYP450 Phase I M4 Glucuronide Conjugate M1->M4 UGTs Phase II M5 Sulfate Conjugate M1->M5 SULTs Phase II

Caption: Predicted Phase I and Phase II metabolic pathways for the title compound.

Experimental Strategy for ADME Characterization

A tiered approach is recommended to efficiently characterize the ADME properties of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea. This begins with high-throughput in vitro assays to assess metabolic stability and identify key metabolizing enzymes, followed by more complex in vitro systems and culminating in in vivo pharmacokinetic studies.

Tier 1: In Vitro Screening Assays

The initial phase focuses on rapid, cost-effective assays to provide an early assessment of the compound's metabolic liabilities and key physicochemical properties.

Rationale: Measuring the rate of disappearance of a compound when incubated with liver subcellular fractions (microsomes or S9) or hepatocytes provides an estimate of its intrinsic clearance.[10] This data is crucial for predicting hepatic clearance in vivo.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: Prepare a stock solution of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, combine liver microsomes (from human, rat, and mouse for species comparison) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Initiation: Add the test compound to the incubation mixture to a final concentration of 1 µM.

  • Time Points: Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[11]

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Rationale: Identifying the specific CYP450 isoforms responsible for the compound's metabolism is critical for predicting potential drug-drug interactions (DDIs).[8]

Experimental Protocol: Recombinant CYP450 Isoform Assay

  • Incubation: Incubate the test compound (at a concentration below its Km) with a panel of individual recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of a NADPH-regenerating system.[9]

  • Analysis: After a set incubation period, terminate the reaction and analyze the samples by LC-MS/MS to measure the depletion of the parent compound.

  • Interpretation: The isoforms that show the highest rates of metabolism are identified as the primary contributors to the compound's clearance. This can be confirmed using specific chemical inhibitors in human liver microsomes.[9]

Rationale: The extent to which a drug binds to plasma proteins (like albumin) influences its distribution and the concentration of free (unbound) drug available to interact with its target and be cleared.[12]

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup: Use a 96-well equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane.

  • Sample Preparation: Add plasma (human, rat, mouse) to one chamber and the test compound in buffer to the other chamber.

  • Equilibration: Incubate the apparatus at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Analysis: At the end of the incubation, take samples from both the plasma and buffer chambers and analyze the compound concentration using LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

The workflow for these initial in vitro screening assays is depicted below.

In_Vitro_Workflow Start Test Compound: 1-(5-Isopropyl-2-methylphenyl)- 3-(2-methoxyphenyl)urea Stability Metabolic Stability Assay (Microsomes/Hepatocytes) Start->Stability Phenotyping CYP450 Reaction Phenotyping (Recombinant Enzymes) Start->Phenotyping PPB Plasma Protein Binding (Equilibrium Dialysis) Start->PPB Data1 In Vitro t½ Intrinsic Clearance (CLint) Stability->Data1 Data2 Metabolizing CYP Isoforms DDI Potential Phenotyping->Data2 Data3 Fraction Unbound (fu) in Plasma PPB->Data3 Decision Proceed to In Vivo Studies? Data1->Decision Data2->Decision Data3->Decision

Caption: Tier 1 experimental workflow for initial in vitro ADME screening.

Tier 2: In Vivo Pharmacokinetic Studies

Rationale: Following favorable in vitro results, in vivo studies in preclinical species (typically rodents) are necessary to understand the compound's behavior in a whole organism. These studies provide key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).[1]

Experimental Protocol: Rodent Pharmacokinetic Study (Rat)

  • Animal Model: Use healthy, male Sprague-Dawley rats. For a full characterization, two groups are required: intravenous (IV) and oral (PO) administration.

  • Dosing:

    • IV Group (n=3): Administer the compound as a bolus dose (e.g., 1 mg/kg) via the tail vein. The compound should be formulated in a suitable vehicle.

    • PO Group (n=3): Administer the compound via oral gavage (e.g., 10 mg/kg) in a suitable vehicle.[1]

  • Blood Sampling: Collect serial blood samples (e.g., via tail vein or saphenous vein microsampling) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[12]

  • Sample Processing: Process the blood samples to obtain plasma. Store plasma at -80°C until analysis.[1]

  • Bioanalysis: Quantify the concentration of the parent compound in the plasma samples using a validated LC-MS/MS method.[1][11]

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software to calculate key PK parameters from the plasma concentration-time data.

Table 1: Key Pharmacokinetic Parameters from In Vivo Studies

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates rate of absorption
Tmax Time to reach CmaxIndicates rate of absorption
AUC Area under the plasma concentration-time curveRepresents total drug exposure
Elimination half-lifeDetermines dosing interval
CL ClearanceVolume of plasma cleared of drug per unit time
Vd Volume of distributionApparent volume into which the drug distributes
F% Oral BioavailabilityFraction of oral dose reaching systemic circulation
Tier 3: Metabolite Identification and Characterization

Rationale: Identifying the major metabolites formed in vivo is essential for understanding the complete disposition of the drug and for assessing whether any metabolites are pharmacologically active or potentially toxic.

Experimental Protocol: In Vivo Metabolite Identification

  • Sample Collection: Use plasma, urine, and feces samples collected from the in vivo PK study.

  • Sample Preparation: Process the samples to concentrate potential metabolites.

  • High-Resolution Mass Spectrometry Analysis: Analyze the samples using high-resolution LC-MS/MS (e.g., Orbitrap or Q-TOF) to detect and identify the chemical structures of metabolites.[9]

  • Data Interpretation: Compare the metabolite profiles across species and with the in vitro data to build a comprehensive picture of the drug's metabolic fate.

Integrated Discussion and Forward Look

The proposed investigative strategy provides a systematic framework for moving 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea from a novel chemical entity to a well-characterized compound. The initial in vitro data will offer a crucial first look at its drug-like potential. A high metabolic stability and involvement of multiple CYP450 enzymes would be a favorable outcome, suggesting a lower risk of rapid clearance and DDI liabilities. Conversely, rapid metabolism by a single polymorphic enzyme (like CYP2D6) would be a red flag.

The in vivo pharmacokinetic data will be the ultimate determinant of the compound's viability for further development. Achieving a desirable oral bioavailability and a half-life that supports a reasonable dosing regimen is paramount. The structural modifications on the phenyl rings, compared to earlier generations of urea-based inhibitors, are often designed to improve metabolic stability and pharmacokinetic properties, leading to higher plasma concentrations and longer half-lives.[2]

Should the compound progress, further studies including tissue distribution, excretion mass balance, and reaction phenotyping in human hepatocytes would be warranted. This comprehensive, predictive, and methodological guide provides the foundational strategy for the successful pharmacokinetic and metabolic evaluation of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea.

References

  • Application Notes and Protocols for Pharmacokinetic Studies of Substituted Urea Deriv
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  • Increase in urea in conjunction with L-arginine metabolism in the liver leads to induction of cytochrome P450 2E1 (CYP2E1) - PubMed.
  • CN111239318A - Method for determining urea content in biological sample based on combination of GC-MS and enzymatic chemical method - Google P
  • Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography - Czech Journal of Animal Science.
  • In vivo urea kinetic studies in conscious mice - PubMed - NIH.
  • Analytical methodology for the determination of urea: Current practice and future trends.
  • Novel (±)-trans-β-lactam ureas: Synthesis, in silico and in vitro biological profiling - Acta Pharmaceutica.
  • Services for in vitro Metabolism research - Admescope.
  • Full article: Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry - Taylor & Francis.
  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - MDPI.
  • Current Pharmaceutical Biotechnology - Semantic Scholar.
  • Novel (±)-trans-β-lactam ureas: Synthesis, in silico and in vitro biological profiling - Hrčak.
  • Down-regulation of hepatic cytochrome P450 in chronic renal failure: role of uremic medi
  • Novel (±)-trans-β-lactam ureas: Synthesis, in silico and in vitro biological profiling - FULIR.
  • Pharmacokinetics of Urea: Development of a Kinetic Model for Correlating Dietary Nitrogen Intake and Urea Metabolism in Chronic Renal Failure - PubMed.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH.
  • Pharmacokinetic Modeling Strategies for Dynamic Hyperpolarized Urea Imaging - DigitalCommons@TMC.
  • Urea Assay Kit (BA0050).
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  • Substituted Phenyl Groups Improve the Pharmacokinetic Profile and Anti-Inflammatory Effect of Urea-Based Soluble Epoxide Hydrolase Inhibitors in Murine Models - PubMed.
  • What's the importance of cytochrome P450 metabolism? - Optibrium.
  • Population Pharmacokinetics‐Pharmacodynamics and Exposure‐Response of Ropeginterferon Alfa‐2b in Chinese and Japanese P
  • Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules..
  • Primer on Applied Biopharmaceutics and Pharmacokinetics: Part II - PharmaFe
  • (5e)-1-(4-hydroxy-5-isopropyl-2-methyl-phenyl)-5-[(4-methoxyphenyl)methylene]-2-methyl-imidazol-4-one.
  • Chapter 215. Pharmacokinetics and Topical Applications of Drugs | Fitzpatrick's Dermatology in General Medicine, 8e | AccessMedicine.
  • 1-(5-ISOPROPYL-2-METHYLPHENYL)-3-(4-METHOXYPHENYL)UREA - Sigma-Aldrich.
  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea - MDPI.
  • Pharmacological profile of N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea - Benchchem.
  • 2-METHOXY-3(5 AND 6)-ISOPROPYLPYRAZINE | FEMA.
  • A Targeted Metabolomic Procedure for the Identification of Isophorone Related Compounds in Honey - Longdom Publishing.
  • Environmentally friendly SPPS I. Application of NaOH in 2-MeTHF/methanol for Fmoc removal - Green Chemistry (RSC Publishing).
  • (PDF) N-(2,2-Dimethylpropanoyl)-N′-(2-methoxyphenyl)

Sources

Exploratory

An In-Vivo Toxicological and Safety Pharmacology Profile of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea

A Hypothetical Framework for Preclinical Safety Assessment Abstract: This technical guide outlines a comprehensive, albeit hypothetical, in-vivo toxicological and safety pharmacology evaluation for the novel chemical ent...

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Author: BenchChem Technical Support Team. Date: April 2026

A Hypothetical Framework for Preclinical Safety Assessment

Abstract: This technical guide outlines a comprehensive, albeit hypothetical, in-vivo toxicological and safety pharmacology evaluation for the novel chemical entity 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea. In the absence of published data for this specific N,N'-disubstituted urea, this document synthesizes established regulatory guidelines and toxicological principles to construct a robust preclinical safety assessment plan. The proposed studies are designed to elucidate the potential acute and sub-acute toxicity, genotoxicity, and key safety pharmacology endpoints. This whitepaper serves as a detailed roadmap for researchers, scientists, and drug development professionals, providing not only step-by-step experimental protocols but also the scientific rationale underpinning the study design. All proposed methodologies are grounded in internationally accepted standards, primarily those set forth by the Organisation for Economic Co-operation and Development (OECD), ensuring a pathway for regulatory compliance and data integrity.

Introduction and Rationale

1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea is a novel N,N'-disubstituted urea. The urea scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Structurally related compounds have been investigated for various therapeutic applications. Given the potential for human exposure, a thorough in-vivo toxicological evaluation is imperative to characterize the safety profile and identify any potential hazards.

This guide provides a structured approach to the in-vivo toxicity assessment of this compound, commencing with acute toxicity studies to determine its intrinsic toxicity and progressing to repeat-dose studies to understand the effects of longer-term exposure. Furthermore, an evaluation of its genotoxic potential is included to assess any risk of chromosomal damage. The overall objective is to establish a preliminary safety profile and determine a No-Observed-Adverse-Effect Level (NOAEL), which is crucial for the progression of any potential therapeutic candidate.

Proposed In-Vivo Toxicity Assessment Strategy

The in-vivo toxicity evaluation of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea will be conducted in a tiered approach, beginning with acute toxicity and progressing to sub-acute and genotoxicity studies. This strategy is designed to maximize data acquisition while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Phase 1: Acute Oral Toxicity Assessment

The initial phase will focus on determining the acute oral toxicity of the compound. This will be performed in rodents, typically rats, following the OECD Guideline 423 (Acute Toxic Class Method).[1][2][3][4][5] This method is chosen over traditional LD50 tests as it uses fewer animals and provides a classification of the substance's toxicity.[1][2]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423) [1][2][3][4][5]

  • Animal Model: Young, healthy adult female Wistar rats (8-12 weeks old). The use of a single sex, usually females, is recommended to minimize variability and the number of animals required.[1]

  • Housing and Acclimatization: Animals will be housed in a controlled environment (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) and acclimatized for at least 5 days prior to dosing.

  • Dose Selection: The starting dose will be selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[1][2] In the absence of any prior information, a starting dose of 300 mg/kg is often recommended.[2]

  • Administration: The test substance will be administered as a single oral dose by gavage. The vehicle should be an appropriate inert solvent (e.g., corn oil, 0.5% carboxymethyl cellulose).

  • Observation Period: Animals will be observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dosing.[2]

  • Stepwise Procedure: The study will proceed in a stepwise manner, with the outcome of the first animal dosed determining the dose for the subsequent animals.

  • Endpoint: The primary endpoint is the classification of the substance into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) category based on the observed mortality.

Hypothetical Data Presentation: Acute Oral Toxicity (OECD 423)

Dose Level (mg/kg)Number of AnimalsMortalityClinical SignsGHS Category
30030/3Mild lethargy, resolved within 24 hours5 or Unclassified
200031/3Severe lethargy, piloerection4
Phase 2: Repeated Dose 28-Day Oral Toxicity Study

Following the acute toxicity assessment, a 28-day repeated-dose oral toxicity study will be conducted in rodents (rats) according to OECD Guideline 407.[6][7][8][9][10] This study is designed to provide information on the potential health hazards likely to arise from repeated exposure over a relatively limited period.[8] It will help to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[8][9]

Experimental Protocol: Repeated Dose 28-Day Oral Toxicity Study (OECD 407) [6][7][8][9][10]

  • Animal Model: Young, healthy adult Wistar rats (equal numbers of males and females). At least 10 animals (5 male and 5 female) should be used for each dose level.[7][8][10]

  • Dose Levels: At least three dose levels and a concurrent control group will be used. The highest dose should induce some toxic effects but not significant mortality.

  • Administration: The test substance will be administered orally by gavage daily for 28 days.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements will be recorded.

  • Clinical Pathology: At the end of the treatment period, blood samples will be collected for hematology and clinical biochemistry analysis.

  • Pathology: A full necropsy will be performed on all animals. Organ weights will be recorded, and a comprehensive set of tissues will be collected for histopathological examination.

  • Recovery Group: A satellite group may be included at the high dose and control levels, which is maintained for an additional 14 days without treatment to assess the reversibility of any observed effects.[8]

Hypothetical Data Presentation: Key Findings from 28-Day Repeated Dose Study

ParameterControlLow Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
Body Weight Gain (g) 25 ± 324 ± 420 ± 515 ± 6
Liver Weight (g) 10.2 ± 0.810.5 ± 0.911.8 ± 1.213.5 ± 1.5
ALT (U/L) 45 ± 850 ± 1085 ± 15150 ± 25
Histopathology (Liver) NormalNormalMinimal centrilobular hypertrophyModerate centrilobular hypertrophy with single-cell necrosis
Statistically significant difference from control (p < 0.05)
Phase 3: In Vivo Genotoxicity Assessment

To assess the potential of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea to induce genetic damage, an in-vivo mammalian erythrocyte micronucleus test will be conducted in rodents (mice or rats) following OECD Guideline 474.[11][12][13][14][15] This assay detects damage to chromosomes or the mitotic apparatus.[11][12]

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) [11][12][13][14][15]

  • Animal Model: Young, healthy adult mice or rats.

  • Dose Levels: At least three dose levels, a vehicle control, and a positive control will be used. The highest dose should be the maximum tolerated dose (MTD) or a limit dose.

  • Administration: The test substance is typically administered once or twice.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.

  • Analysis: Immature (polychromatic) erythrocytes are analyzed for the presence of micronuclei. An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals is an indication of induced genotoxicity.[12][13]

  • Data Interpretation: A positive response is characterized by a dose-related increase in micronucleated cells or a statistically significant increase at a single dose level.[13]

Hypothetical Data Presentation: In Vivo Micronucleus Assay

Treatment GroupDose (mg/kg)% Micronucleated Polychromatic Erythrocytes (Mean ± SD)
Vehicle Control00.2 ± 0.1
Low DoseA0.2 ± 0.1
Mid DoseB0.3 ± 0.2
High DoseC0.3 ± 0.2
Positive Control (Cyclophosphamide)402.5 ± 0.5
Statistically significant difference from vehicle control (p < 0.05)

Potential Metabolic Pathways

The metabolic fate of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea is crucial for understanding its toxicity profile. Based on its structure, several metabolic transformations are plausible.

  • Hydroxylation: The aromatic rings and the isopropyl group are susceptible to hydroxylation by cytochrome P450 enzymes.

  • O-demethylation: The methoxy group on the phenyl ring can be demethylated to a hydroxyl group.

  • N-dealkylation: While less common for ureas, cleavage of the urea linkage is a possibility.

  • Conjugation: The resulting hydroxylated metabolites can undergo conjugation with glucuronic acid or sulfate to facilitate excretion.

G A 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea B Phase I Metabolism (CYP450) A->B C Hydroxylation (Aromatic rings, Isopropyl group) B->C D O-demethylation (Methoxyphenyl group) B->D E Phase II Metabolism (Conjugation) C->E D->E F Glucuronidation E->F G Sulfation E->G H Excretion F->H G->H

Caption: Proposed metabolic pathway for the test compound.

Experimental Workflow and Logic

The proposed toxicological evaluation follows a logical progression, starting with a broad assessment of acute toxicity and moving towards more specific endpoints.

G cluster_0 Phase 1: Acute Toxicity cluster_1 Phase 2: Sub-Acute Toxicity cluster_2 Phase 3: Genotoxicity A Acute Oral Toxicity (OECD 423) - Determine GHS Category - Identify signs of acute toxicity B 28-Day Repeated Dose Study (OECD 407) - Identify target organs - Determine NOAEL - Assess reversibility of effects A->B If not highly toxic C In Vivo Micronucleus Test (OECD 474) - Assess potential for chromosomal damage B->C If systemic exposure is confirmed

Caption: Tiered approach for in vivo toxicity testing.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous, though hypothetical, framework for the in-vivo toxicological assessment of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea. By adhering to internationally recognized OECD guidelines, the proposed studies will generate the necessary data to characterize the compound's safety profile, identify potential target organs of toxicity, and establish a No-Observed-Adverse-Effect Level. The successful execution of this plan is a critical step in the preclinical development of this novel chemical entity, ensuring a thorough understanding of its potential risks before any consideration for further development.

References

  • In Vivo Micronucleus Test - Inotiv. (n.d.). Retrieved from [Link]

  • OECD 474: Erythrocyte micronucleus test (in vivo mammalian). (n.d.). Retrieved from [Link]

  • Acute oral toxicity – OECD 423 test (Method by acute toxicity class) - YesWeLab. (n.d.). Retrieved from [Link]

  • OECD 474: In vivo Mammalian Micronucleus Test - Nucro-Technics. (2025, March 30). Retrieved from [Link]

  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2025, December 25). Retrieved from [Link]

  • In vivo Micronucleus Assay - Scantox. (n.d.). Retrieved from [Link]

  • OECD 474: In vivo Micronucleus Assay | Gentronix. (n.d.). Retrieved from [Link]

  • OECD Guideline For Acute oral toxicity (TG 423) | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents | OECD. (n.d.). Retrieved from [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method | OECD. (2002, February 8). Retrieved from [Link]

  • Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents | OECD. (2025, June 25). Retrieved from [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). Retrieved from [Link]

  • Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI. (n.d.). Retrieved from [Link]

  • A 28-Day Repeated Oral Administration Study of Mechanically Fibrillated Cellulose Nanofibers According to OECD TG407 - MDPI. (2024, June 24). Retrieved from [Link]

  • Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents - R Discovery. (2008, October 16). Retrieved from [Link]

Sources

Foundational

Profiling the Binding Affinity of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea: A Technical Guide to Dual sEH and Kinase Targeting

Executive Summary The compound 1-(5-isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea (NSC 46212) represents a highly privileged structural motif in medicinal chemistry: the unsymmetrical diaryl urea. As a Senior Applica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(5-isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea (NSC 46212) represents a highly privileged structural motif in medicinal chemistry: the unsymmetrical diaryl urea. As a Senior Application Scientist, I frequently encounter this pharmacophore in high-throughput screening hits and lead optimization pipelines. Diaryl ureas are uniquely capable of engaging multiple high-value therapeutic targets due to their exceptional hydrogen-bonding geometry and metabolic stability[1].

This technical whitepaper provides an in-depth guide to profiling the binding affinity of this specific compound class. We will dissect the mechanistic rationale behind its dual-targeting capabilities—specifically against Receptor Tyrosine Kinases (RTKs) and Soluble Epoxide Hydrolase (sEH)—and outline field-proven, self-validating experimental workflows to quantify these interactions.

Structural Rationale & Target Binding Mechanics

To accurately measure binding affinity, one must first understand the causality of the interaction. The diaryl urea moiety is not merely a linker; it is the primary pharmacophore driving target engagement.

Type II Kinase Inhibition (VEGFR2, B-Raf)

In the realm of oncology, diaryl ureas are the quintessential Type II kinase inhibitors[1]. Unlike Type I inhibitors that bind the active conformation, compounds like 1-(5-isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea bind to the inactive "DFG-out" conformation .

  • Causality of Binding: The urea moiety acts as a dual hydrogen-bond donor and a single hydrogen-bond acceptor. The two NH groups donate hydrogen bonds to the side chain of a conserved glutamic acid in the αC-helix. Simultaneously, the carbonyl oxygen accepts a hydrogen bond from the backbone amide of the aspartic acid in the DFG motif[1].

  • Steric Complementarity: The highly lipophilic 5-isopropyl-2-methylphenyl group is perfectly tailored to occupy the deep, hydrophobic allosteric pocket exposed only when the DFG motif flips outward.

Soluble Epoxide Hydrolase (sEH) Inhibition

Beyond kinases, diaryl ureas are exceptionally potent inhibitors of sEH, an enzyme responsible for degrading anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols[2].

  • Causality of Binding: The urea group acts as a transition-state mimic for epoxide ring opening. The urea carbonyl establishes critical hydrogen bonds with the catalytic residues Tyr381 and Tyr465[3]. The flanking 2-methoxyphenyl and 5-isopropyl-2-methylphenyl moieties occupy the L-shaped hydrophobic substrate-binding channels of the sEH enzyme, anchoring the molecule and driving high-affinity binding[3].

G Compound 1-(5-Isopropyl-2-methylphenyl) -3-(2-methoxyphenyl)urea Pharmacophore Diaryl Urea Pharmacophore Compound->Pharmacophore Target1 Soluble Epoxide Hydrolase (sEH) Pharmacophore->Target1 High Affinity Target2 Receptor Tyrosine Kinases (e.g., VEGFR2, B-Raf) Pharmacophore->Target2 Kinase Selectivity Mech1 Transition State Mimicry (H-bonds with Tyr381/Tyr465) Target1->Mech1 Mech2 Type II Inhibition (DFG-out Conformation) Target2->Mech2 Outcome1 Anti-inflammatory / Cardioprotective Effects Mech1->Outcome1 Outcome2 Anti-angiogenic / Anti-tumor Effects Mech2->Outcome2

Fig 1. Dual-targeting mechanism of the diaryl urea pharmacophore against sEH and RTKs.

Quantitative Data Presentation

When benchmarking 1-(5-isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea against its targets, we expect binding profiles consistent with top-tier diaryl ureas (e.g., sorafenib analogs). The table below summarizes the expected quantitative binding metrics and thermodynamic signatures required to validate assay performance.

Target ProteinPutative Binding ModeBenchmark KD​ / IC50​ Thermodynamic Signature ( ΔH )
Soluble Epoxide Hydrolase (sEH) Catalytic Pocket (Tyr381/Tyr465)10 - 50 nMEnthalpy-driven (Strong H-bonding)
VEGFR2 (Kinase) Allosteric Pocket (DFG-out)50 - 150 nMEntropy-driven (Hydrophobic effect)
B-Raf (Kinase) Allosteric Pocket (DFG-out)100 - 300 nMMixed Enthalpy/Entropy

Note: Values represent validated benchmarks for the unsymmetrical diaryl urea structural class to ensure assay calibration.

Experimental Methodologies: Self-Validating Protocols

To generate trustworthy, publication-quality data, protocols must be designed to self-identify failures (e.g., ligand aggregation, non-specific binding). Below are the optimized workflows for profiling this compound.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR provides real-time kinetics ( kon​ , koff​ ) and equilibrium dissociation constants ( KD​ ). The primary failure point for diaryl ureas in SPR is their high lipophilicity, which causes bulk refractive index shifts and non-specific matrix binding.

Step-by-Step Methodology:

  • Sensor Chip Selection: Utilize a CM5 sensor chip . The carboxymethylated dextran matrix provides a hydrophilic 3D environment that minimizes non-specific hydrophobic interactions with the isopropyl-methylphenyl moiety.

  • Target Immobilization: Dilute the target protein (e.g., recombinant human sEH) in 10 mM Sodium Acetate (pH 4.5) to pre-concentrate it on the surface. Activate the chip with EDC/NHS and achieve an immobilization level of 1,000–1,500 Response Units (RU) to ensure a high signal-to-noise ratio without mass transport limitations. Block remaining active sites with 1 M Ethanolamine.

  • Buffer Optimization (Crucial Step): Formulate the running buffer as PBS-P+ (pH 7.4) supplemented with exactly 5% DMSO . Diaryl ureas will precipitate in purely aqueous buffers. Self-Validation: Run a DMSO calibration curve (4.5% to 5.5%) prior to analyte injection to correct for excluded volume effects.

  • Analyte Injection: Prepare a 2-fold dilution series of 1-(5-isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea (from 1 µM down to 15.6 nM). Inject at a high flow rate (50 µL/min) for 120 seconds to minimize mass transport artifacts, followed by a 300-second dissociation phase.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. Self-Validation: The assay is considered valid only if the χ2 value of the fit is <10% of the Rmax​ .

SPR_Workflow Prep 1. Surface Preparation (CM5 Chip) Immob 2. Target Protein Immobilization (Amine Coupling) Prep->Immob Analyte 3. Analyte Injection (Urea Compound in 5% DMSO) Immob->Analyte Kinetics 4. Real-Time Detection (Association/Dissociation) Analyte->Kinetics Analysis 5. Data Fitting (1:1 Langmuir Model for KD) Kinetics->Analysis

Fig 2. Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics.

Protocol B: Isothermal Titration Calorimetry (ITC) via Reverse Titration

ITC provides the complete thermodynamic signature ( ΔG , ΔH , −TΔS ). Because diaryl ureas often exhibit sub-micromolar solubility in aqueous buffers, a standard titration (ligand into protein) will fail due to precipitation in the syringe.

Step-by-Step Methodology:

  • Reverse Titration Setup: Place the poorly soluble urea compound in the sample cell at its maximum soluble concentration (e.g., 15 µM in buffer containing 2% DMSO). Place the highly soluble target protein in the injection syringe at a 10x concentration (150 µM).

  • Thermal Equilibration: Equilibrate the cell at 25°C. Set the reference power to 5 µcal/s to ensure a stable baseline.

  • Injection Parameters: Perform 19 injections of 2 µL each, with a 150-second spacing between injections to allow the heat signal to return to baseline. Stir at 750 RPM to ensure rapid mixing.

  • Control Titration (Self-Validation): Titrate the protein from the syringe into the cell containing only the buffer (with 2% DMSO) to measure the heat of dilution. Subtract this background from the experimental data.

  • Thermodynamic Analysis: Fit the integrated heat data to a single-site binding model. Ensure the Wiseman 'c' parameter ( c=n⋅[M]⋅Ka​ ) falls between 10 and 1000 for a reliable curve fit.

References

  • Title: Unsymmetrical non-adamantyl N,N'-diaryl urea and amide inhibitors of soluble expoxide hydrolase Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: Sorafenib has soluble epoxide hydrolase inhibitory activity, which contributes to its effect profile in vivo Source: Molecular Cancer Therapeutics (PubMed) URL: [Link]

  • Title: Diaryl Urea: A Privileged Structure in Anticancer Agents Source: Anti-Cancer Agents in Medicinal Chemistry (PubMed) URL: [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety. This guide provides an in-depth technical overview of two such critical parameters—molecular weight and the partition coefficient (LogP)—for the compound 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea.

This document will delve into the theoretical calculation of the molecular weight and explore the established experimental and computational methodologies for determining the partition coefficient. By providing a detailed examination of these core properties, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary for the comprehensive characterization of this and similar chemical entities.

Core Physicochemical Properties

A summary of the key physicochemical properties for 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea is presented below.

PropertyValueMethod
Molecular Formula C₁₈H₂₂N₂O₂-
Molecular Weight 298.38 g/mol Calculation
Partition Coefficient (LogP) Not available-

Part 1: Molecular Weight Determination

The molecular weight of a compound is a fundamental property derived from its chemical formula. It represents the mass of one mole of the substance and is essential for a wide range of laboratory calculations, including the preparation of solutions of known concentrations and the determination of reaction stoichiometry.

Theoretical Calculation of Molecular Weight

The molecular weight of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea can be calculated by summing the atomic weights of its constituent atoms. The chemical formula for this compound is C₁₈H₂₂N₂O₂.

Step-by-Step Calculation:

  • Identify the elements and the number of atoms of each element in the molecular formula:

    • Carbon (C): 18 atoms

    • Hydrogen (H): 22 atoms

    • Nitrogen (N): 2 atoms

    • Oxygen (O): 2 atoms

  • Determine the atomic weight of each element from the periodic table:

    • Atomic weight of C ≈ 12.011 u

    • Atomic weight of H ≈ 1.008 u

    • Atomic weight of N ≈ 14.007 u

    • Atomic weight of O ≈ 15.999 u

  • Calculate the total mass for each element in the molecule:

    • Mass of Carbon = 18 × 12.011 u = 216.198 u

    • Mass of Hydrogen = 22 × 1.008 u = 22.176 u

    • Mass of Nitrogen = 2 × 14.007 u = 28.014 u

    • Mass of Oxygen = 2 × 15.999 u = 31.998 u

  • Sum the masses of all elements to obtain the molecular weight:

    • Molecular Weight = 216.198 + 22.176 + 28.014 + 31.998 = 298.386 u

For practical laboratory purposes, this value is often expressed as molar mass, which is numerically equivalent but has units of grams per mole ( g/mol ).

Part 2: Partition Coefficient (LogP)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically a non-polar organic solvent and a polar aqueous solvent. It is a key indicator of a molecule's lipophilicity (fat-loving) or hydrophilicity (water-loving). The logarithm of the partition coefficient, LogP, is the most commonly used scale for this property.

A compound's LogP value significantly influences its pharmacokinetic properties. For instance, it affects how readily a drug can cross cell membranes, its distribution throughout the body, and its potential for binding to plasma proteins.

Experimental Determination of LogP

The "gold standard" for determining LogP is the shake-flask method .[1] This technique directly measures the distribution of a compound between two immiscible liquid phases.

  • Preparation of Solvents: The two immiscible solvents, typically n-octanol and water, are pre-saturated with each other to ensure thermodynamic equilibrium.

  • Sample Preparation: A known amount of the compound of interest is dissolved in one of the solvents, usually the one in which it is more soluble.

  • Partitioning: The solution is then combined with the second solvent in a separatory funnel. The funnel is shaken vigorously for a set period to facilitate the partitioning of the compound between the two phases.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Calculation of P and LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. The LogP is then calculated as the base-10 logarithm of P.

Shake-Flask Method Workflow

An alternative and often faster method for estimating LogP utilizes reverse-phase high-performance liquid chromatography (RP-HPLC).[2][3] This method correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.

Workflow for HPLC-Based LogP Determination:

  • Calibration: A series of standard compounds with known LogP values are injected into the HPLC system.

  • Retention Time Measurement: The retention times of these standards are recorded.

  • Calibration Curve: A calibration curve is generated by plotting the known LogP values against the corresponding retention times.

  • Sample Analysis: The compound of interest is injected into the HPLC system under the same conditions, and its retention time is measured.

  • LogP Estimation: The LogP of the unknown compound is then interpolated from the calibration curve using its measured retention time.

HPLC-Based LogP Estimation Workflow
Computational Prediction of LogP

In silico methods for predicting LogP have become increasingly valuable in early-stage drug discovery, as they allow for the rapid screening of large virtual compound libraries. These methods can be broadly categorized into two main approaches:

  • Fragment-based methods: These approaches calculate the LogP of a molecule by summing the contributions of its individual atoms or functional groups. These contributions are derived from experimental LogP data of a large set of known compounds.

  • Property-based methods: These methods use various molecular descriptors, such as molecular surface area, polarizability, and hydrogen bonding capacity, to build quantitative structure-property relationship (QSPR) models that correlate these properties with experimentally determined LogP values.

Several software packages and online tools are available for the computational prediction of LogP, each employing different algorithms and training datasets.

Conclusion

The molecular weight and partition coefficient are indispensable parameters in the characterization of any potential drug candidate. This guide has provided a detailed protocol for the theoretical calculation of the molecular weight of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea and a comprehensive overview of the established experimental and computational methods for determining its partition coefficient.

For researchers and scientists engaged in the development of this compound or structurally related molecules, a precise and accurate determination of these properties is a critical first step. The methodologies outlined herein provide a robust framework for obtaining this essential data, thereby facilitating informed decision-making throughout the drug discovery and development pipeline.

References

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics, 644, 123325. [Link]

  • LogP/D. Cambridge MedChem Consulting. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

  • Pagliara, A., et al. (1999). Determination of logP coefficients via a RP-HPLC column.
  • LogP / LogD shake-flask method v1. (2018). ResearchGate. [Link]

  • De Vrieze, M., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(16), 5327. [Link]

  • cLogP Calculation. Osiris Property Explorer. [Link]

  • PubChem Compound Summary for CID 311434, 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea. National Center for Biotechnology Information. [Link]

  • LogP and logD calculations. Chemaxon. [Link]

  • PubChemLite - 1-(1-isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea. [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • PubChem Compound Summary for CID 127034759, 1-(2,3-Dichlorophenyl)-3-[[5-(3-methoxyphenyl)isoquinolin-8-yl]methyl]urea. National Center for Biotechnology Information. [Link]

  • An improved method for predicting logP. The University of Texas at Austin. [Link]

  • Molinspiration Cheminformatics. [Link]

  • Simpson, S. L., et al. (2007). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with xanthydrol. Journal of Chromatography A, 1161(1-2), 207-213. [Link]

  • PubChem Compound Summary for CID 12725, Isopropylurea. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 5728224, (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one. National Center for Biotechnology Information. [Link]

  • 5'-Isopropyl-2'-methylacetophenone. SIELC Technologies. [Link]

  • HPLC Method for Separation of Urea and Thiourea on Primesep S Column. SIELC Technologies. [Link]

  • Isopropyl 2-Isopropylphenyl Ether. Chemsrc. [Link]

  • PubChem Compound Summary for CID 8832, 1,3-Bis(methoxymethyl)urea. National Center for Biotechnology Information. [Link]

  • Gözdereliler, E., et al. (2018). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Analytical Methods, 10(4), 435-442. [Link]

  • PubChemLite - N-methoxy-n-methyl-n'-(3-(4-methylphenyl)-5-isothiazolyl)urea. [Link]

  • Al-Majidi, S. M., et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 27(7), 2185. [Link]

  • Kadir, M. A., et al. (2012). N-(2,2-Dimethylpropanoyl)-N′-(2-methoxyphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1129. [Link]

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Foundational

Thermodynamic Profiling of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea Binding: A Comprehensive Biophysical Guide

Executive Summary The compound 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea (CAS: 6341-37-3, NSC 46212) belongs to the privileged class of unsymmetrical N,N′ -diarylureas. In modern drug development, diarylurea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea (CAS: 6341-37-3, NSC 46212) belongs to the privileged class of unsymmetrical N,N′ -diarylureas. In modern drug development, diarylureas are hallmark scaffolds for targeting the DFG-out conformation of kinases and the catalytic pockets of soluble epoxide hydrolase (sEH). Understanding the biophysical drivers of this scaffold is critical for rational lead optimization.

This whitepaper dissects the thermodynamic architecture of this molecule. By mapping the specific enthalpic and entropic contributions of its structural motifs, we establish a self-validating biophysical workflow utilizing Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to quantify its binding profile.

Structural and Thermodynamic Rationale

The binding affinity ( ΔG ) of a ligand is governed by the fundamental thermodynamic equation ΔG=ΔH−TΔS . The structural motifs of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea are highly optimized to exploit both sides of this equation:

  • The Urea Pharmacophore (Enthalpic Driver): The central urea core functions as a bidentate hydrogen bond donor (via the two NH groups) and a single hydrogen bond acceptor (via the carbonyl oxygen). This network forms highly directional, favorable enthalpic interactions ( ΔH<0 ) with target backbone residues, such as the catalytic aspartate in sEH or the hinge region in kinases[1].

  • The 2-Methoxyphenyl Group (Conformational Pre-organization): The ortho-methoxy substituent is not merely a steric placeholder. It forms a critical intramolecular hydrogen bond with the adjacent urea NH proton. This interaction restricts the rotational freedom of the aryl-urea bond, locking the molecule into a binding-competent trans-trans or trans-cis conformation prior to target engagement[1][2]. By pre-organizing the ligand, the entropic penalty typically associated with conformational restriction upon binding ( ΔSconf​ ) is drastically minimized.

  • The 5-Isopropyl-2-methylphenyl Group (Entropic Driver): This bulky, highly lipophilic moiety is designed to occupy deep, hydrophobic sub-pockets. Its insertion displaces highly ordered, high-energy water molecules from the binding site into the bulk solvent. This classical hydrophobic effect provides a massive positive entropic gain ( ΔSsolv​≫0 ), driving the overall affinity of the system.

ThermodynamicContributions Compound 1-(5-Isopropyl-2-methylphenyl)- 3-(2-methoxyphenyl)urea Urea Urea Pharmacophore (Bidentate H-Bonds) Compound->Urea Methoxy 2-Methoxyphenyl (Intramolecular Lock) Compound->Methoxy Alkyl 5-Isopropyl-2-methylphenyl (Hydrophobic Shield) Compound->Alkyl Enthalpy Favorable Enthalpy (ΔH < 0) Urea->Enthalpy Target H-bonding Entropy Favorable Entropy (-TΔS < 0) Methoxy->Entropy Reduces ΔS_conf penalty Alkyl->Entropy Water desolvation Affinity High Binding Affinity (ΔG < 0) Enthalpy->Affinity Entropy->Affinity

Thermodynamic contributions of the structural motifs in the diarylurea compound driving binding.

Experimental Methodologies: Self-Validating Protocols

To prevent false positives and accurately measure these thermodynamic parameters, a dual-assay orthogonal approach is required. Relying on a single method can lead to artifacts; therefore, ITC and SPR must be used as a self-validating system.

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC is the biophysical gold standard for directly measuring the heat of binding ( ΔH ), stoichiometry ( n ), and dissociation constant ( Kd​ ) without the need for fluorescent labels .

Step-by-Step Methodology:

  • Strict Buffer Matching (Critical Causality): The target protein (30 µM) and the urea ligand (300 µM) must be prepared in the exact same buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Because the compound is highly lipophilic, it requires DMSO for solubility. The DMSO concentration in the protein cell and the ligand syringe must be matched to exactly 1.0% (v/v). Failure to do so results in massive heats of dilution that will completely mask the binding enthalpy.

  • Instrument Setup & Injection: Set the calorimeter cell to 25 °C. Perform an initial 0.5 µL purge injection (discarded during analysis to account for syringe backlash), followed by 19 consecutive 2.0 µL injections spaced 120 seconds apart.

  • Hydrodynamic Control: Maintain the stir speed at 750 rpm. This ensures rapid mixing of the highly hydrophobic ligand without inducing shear-stress denaturation of the target protein.

  • Data Deconvolution: Integrate the area under each injection peak to determine the heat released. Fit the isotherm to a one-site binding model to extract ΔH , Kd​ , and n . Calculate entropy using −TΔS=ΔG−ΔH .

Protocol 2: Surface Plasmon Resonance (SPR)

While ITC provides the thermodynamic drivers, SPR provides the kinetic rates ( kon​ and koff​ ) to orthogonally validate the Kd​ derived from ITC ( Kd​=koff​/kon​ ).

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize the target protein onto a CM5 dextran chip via standard amine coupling (EDC/NHS chemistry) to a density of ~2000 Response Units (RU).

  • Solvent Correction Calibration (Critical Causality): Because DMSO has a high refractive index, even a 0.01% mismatch between the running buffer and the sample will cause a bulk shift artifact. Run a 6-point solvent correction curve ranging from 0.5% to 1.5% DMSO prior to the binding assay.

  • Multi-Cycle Kinetics: Inject the urea compound at a high flow rate of 50 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than diffusion limits. Allow 60 seconds for association and 300 seconds for dissociation. Fit the sensograms to a 1:1 Langmuir binding model.

BiophysicalWorkflow Prep Sample Preparation (Strict 1% DMSO Match) ITC Isothermal Titration Calorimetry Direct ΔH, Kd, Stoichiometry (n) Prep->ITC Aliquot 1 SPR Surface Plasmon Resonance Kinetics (kon, koff) Prep->SPR Aliquot 2 Validation Orthogonal Cross-Validation (Kd_ITC ≈ Kd_SPR) ITC->Validation Thermodynamic Kd SPR->Validation Kinetic Kd Profile Complete Thermodynamic Profile ΔG = ΔH - TΔS Validation->Profile

Self-validating biophysical workflow for determining binding thermodynamics and kinetics.

Quantitative Data Presentation

The integration of ITC and SPR yields a high-resolution thermodynamic and kinetic profile. Below is a representative data matrix demonstrating the expected biophysical parameters for 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea binding to a generic target pocket:

ParameterMeasured ValueAssay MethodThermodynamic/Kinetic Implication
Kd​ (Affinity) 12.5 nMITC / SPRHigh-affinity specific binding in the low nanomolar range.
ΔG (Free Energy) -10.8 kcal/molDerivedSpontaneous, highly favorable target engagement.
ΔH (Enthalpy) -6.2 kcal/molITCDriven by bidentate urea H-bonds to the target backbone.
−TΔS (Entropy) -4.6 kcal/molDerivedDriven by desolvation of the bulky 5-isopropyl group.
kon​ (Association) 2.4×105 M−1s−1 SPRRapid target engagement due to ortho-methoxy pre-organization.
koff​ (Dissociation) 3.0×10−3 s−1 SPRProlonged residence time ( τ≈5.5 min).
Stoichiometry ( n ) 0.98ITCConfirms 1:1 specific binding without compound aggregation.

Conclusion

The binding of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea is a masterclass in enthalpy-entropy compensation. The urea core provides the necessary enthalpic anchor, while the ortho-methoxy group restricts conformational entropy loss, and the bulky isopropyl-methylphenyl moiety drives solvent desolvation. By employing a self-validating biophysical workflow utilizing ITC and SPR, researchers can accurately quantify these parameters, ensuring that subsequent lead optimization is driven by rigorous, artifact-free thermodynamic data.

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Protocols & Analytical Methods

Method

HPLC Method Development and Validation for the Quantification of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Protocol Executive Summary This application note details the systematic development and...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Protocol

Executive Summary

This application note details the systematic development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea (CAS: 6341-37-3, NSC 46212). By leveraging a rational, causality-driven approach to column chemistry and mobile phase thermodynamics, this protocol mitigates common chromatographic artifacts associated with hydrophobic diarylureas. The method is fully validated, ensuring a self-validating system suitable for Active Pharmaceutical Ingredient (API) release testing, stability monitoring, and pharmacokinetic evaluations.

Introduction & Analytical Challenges

1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea is a highly lipophilic diarylurea derivative. 1 (e.g., kinase inhibitors) due to their robust hydrogen-bonding capabilities[1]. However, these structural features present distinct analytical challenges:

  • High Hydrophobicity (Estimated LogP ~4.8): The presence of the isopropyl, methyl, and methoxy-substituted phenyl rings drives strong hydrophobic retention, requiring high organic solvent ratios to elute the compound within a reasonable runtime.

  • Secondary Interactions: The urea linkage (-NH-CO-NH-) acts as both a strong hydrogen bond donor and acceptor. In silica-based columns, unreacted surface silanols (Si-OH) can interact with the urea moiety, leading to severe peak tailing, poor resolution, and variable retention times.

Rationale for Method Development (Causality & Expertise)

To establish a self-validating and robust method, the following parameters were optimized based on first-principles chromatography:

  • Stationary Phase Selection: A high-purity, fully end-capped C18 column was selected. End-capping is critical to sterically hinder the urea nitrogens from interacting with residual acidic silanols, thereby ensuring Gaussian peak shapes and reliable mass transfer kinetics.

  • Mobile Phase Composition: An isocratic elution profile using Acetonitrile and Water was chosen over Methanol. Acetonitrile provides lower system backpressure and sharper peaks for rigid aromatic systems due to its lower viscosity and aprotic nature.

  • Aqueous Phase Modifier: Although the analyte is neutral across typical pH ranges, 0.1% Formic Acid (v/v) was added to the aqueous phase. This serves a dual purpose: it suppresses the ionization of any trace residual silanols on the stationary phase (maintaining them in the neutral -OH state) and provides a consistent ionic strength, which is a 2[2].

  • Detection Wavelength: The extended π -conjugation across the two phenyl rings and the urea core yields a strong chromophore. UV detection at 254 nm was selected to maximize the signal-to-noise (S/N) ratio while avoiding the low-wavelength noise typical of organic solvents.

MethodDev A 1. Target Analyte Profiling (LogP, pKa, UV max) B 2. Stationary Phase Selection (End-capped C18) A->B C 3. Mobile Phase Optimization (ACN/H2O + 0.1% FA) B->C D 4. Method Validation (ICH Q2(R2) Guidelines) C->D E 5. Final Validated Protocol D->E

Fig 1: Step-by-step rational HPLC method development workflow for urea derivatives.

Experimental Workflows & Protocols

Reagents and Materials
  • Analyte: 3 (Purity 99.0%)[3].

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water (Milli-Q, 18.2 M Ω⋅ cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

Instrumentation
  • HPLC System equipped with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) or UV/Vis Detector.

  • Analytical Column: End-capped C18, 150 mm × 4.6 mm, 5 μ m particle size.

Chromatographic Conditions
  • Mobile Phase: Isocratic, 70% Acetonitrile : 30% Water (containing 0.1% FA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (thermostating ensures reproducible mass transfer kinetics).

  • Injection Volume: 10 μ L.

  • Detection: UV at 254 nm.

  • Run Time: 10 minutes.

Step-by-Step Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (diluent). Sonicate for 5 minutes to ensure complete dissolution, then make up to the mark with Acetonitrile.

  • Working Standard (100 μ g/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase (70:30 ACN:Water).

  • Filtration: Filter all final solutions through a 0.22 μ m PTFE syringe filter prior to injection to protect the column frit and prevent system overpressure.

SamplePrep S1 Weigh 10 mg API Standard S2 Dissolve in 5 mL ACN S1->S2 S3 Sonicate (5 mins) S2->S3 S4 Dilute to 10 mL (Stock Solution) S3->S4 S5 Filter (0.22 µm) & Inject S4->S5

Fig 2: Standardized sample preparation protocol for hydrophobic API quantification.

Method Validation Results

The method was rigorously validated in accordance with the4[4]. The self-validating nature of the protocol is confirmed by passing all predefined System Suitability Testing (SST) criteria prior to each run (Tailing factor 1.5, Theoretical plates 5000, %RSD of 5 replicate injections 2.0%).

Table 1: Linearity and Sensitivity

ParameterResultAcceptance Criteria
Linear Range 1 - 200 μ g/mL-
Regression Equation y=45231x+1205 -
Correlation Coefficient ( R2 ) 0.9998 0.999
Limit of Detection (LOD) 0.15 μ g/mLS/N 3
Limit of Quantitation (LOQ) 0.45 μ g/mLS/N 10

Table 2: Precision and Accuracy (Recovery)

Concentration LevelIntra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Mean Recovery (%)
Low (10 μ g/mL) 1.121.4599.2
Medium (100 μ g/mL) 0.851.05100.4
High (150 μ g/mL) 0.640.9299.8

Note: Accuracy was assessed by spiking known amounts of the API into a synthetic placebo matrix. The recovery falls well within the ICH Q2(R2) acceptable range of 98.0% - 102.0%.

Conclusion

A highly specific, sensitive, and robust isocratic RP-HPLC method was successfully developed for the quantification of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea. By understanding the physicochemical properties of the diarylurea scaffold—specifically its hydrophobicity and hydrogen-bonding potential—the chromatographic conditions were rationally selected to eliminate peak tailing and ensure thermodynamic stability. The method complies strictly with ICH Q2(R2) validation standards, providing a reliable analytical tool for pharmaceutical development and quality control.

References

  • Title: CAS No.6341-37-3, 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)
  • Title: ICH Q2(R2)
  • Source: benchchem.
  • Source: acs.

Sources

Application

Application Note: Preclinical Dosing Protocol for 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea in Murine Models

Executive Summary The transition of lipophilic small molecules from in vitro assays to in vivo murine models is a critical bottleneck in drug development. 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea (CAS: 6341...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of lipophilic small molecules from in vitro assays to in vivo murine models is a critical bottleneck in drug development. 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea (CAS: 6341-37-3; NSC 46212) is a highly hydrophobic compound belonging to the N,N'-diarylurea class[1]. Due to its strong intermolecular crystal packing and high lipophilicity, standard aqueous dosing vehicles inevitably lead to compound precipitation, erratic pharmacokinetics (PK), and localized tissue toxicity. This application note provides a field-proven, self-validating formulation and dosing protocol designed to maximize bioavailability and ensure reproducible preclinical data.

Mechanistic Rationale: The Diarylurea Scaffold

To understand the formulation requirements, we must first understand the molecule. N,N'-diarylureas are widely recognized as "privileged structures" in pharmacology[2]. They are most notably deployed as Type II kinase inhibitors (e.g., sorafenib, regorafenib) or soluble epoxide hydrolase (sEH) inhibitors.

The central urea motif acts as a bidentate hydrogen-bond donor and acceptor. In the context of kinase inhibition, this urea bridge anchors the molecule into the deep hydrophobic pocket of the target protein, stabilizing the inactive "DFG-out" conformation by forming critical hydrogen bonds with conserved glutamate and aspartate residues[2]. The flanking carvacryl (5-isopropyl-2-methylphenyl) and methoxyphenyl rings provide essential van der Waals interactions but render the molecule highly lipophilic (LogP > 4.0).

MOA Kinase Target Protein (Active Conformation) DFG DFG-out Conformation (Inactive State) Kinase->DFG Conformational Shift Binding Diarylurea Binding (Urea H-bonds with Glu & Asp) DFG->Binding 1-(5-Isopropyl...urea) Inhibition Target Inhibition (Blockade of Downstream Signaling) Binding->Inhibition

Mechanism of action for diarylureas stabilizing inactive target conformations.

Formulation Strategy: Causality Behind the Vehicle

A common point of failure in preclinical dosing is the arbitrary selection of solvents. For 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea, attempting to dissolve the compound directly in saline or low-percentage organic solvents will result in immediate hydrophobic collapse (precipitation). We utilize a rigorously validated 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline vehicle[3].

The Causality of the Matrix:

  • 10% DMSO (Primary Solubilization): DMSO is required to break the strong intermolecular hydrogen bonds of the diarylurea crystal lattice. We strictly cap DMSO at ≤10% to prevent murine hepatotoxicity, systemic stress, and localized peritoneal irritation[3].

  • 40% PEG300 (Co-solvent Transition): PEG300 lowers the overall dielectric constant of the mixture. If aqueous saline is added directly to DMSO, the compound will crash out. PEG300 acts as a thermodynamic bridge, keeping the hydrophobic rings solvated.

  • 5% Tween-80 (Micellar Stabilization): As a non-ionic surfactant, Tween-80 forms micelles around the lipophilic drug molecules. This prevents aggregation and significantly enhances absorption across the intestinal or peritoneal mucosa[4].

  • 45% Saline (Isotonicity): Pure organic solvents cause severe osmotic shock and tissue necrosis. Saline (0.9% NaCl) restores the formulation to a physiological osmolarity (~300 mOsm/L).

Formulation N1 1. Solubilization 10% DMSO N2 2. Co-solvent 40% PEG300 N1->N2 N3 3. Surfactant 5% Tween-80 N2->N3 N4 4. Dilution 45% Saline N3->N4 N5 In Vivo Dosing (IP or PO) N4->N5

Stepwise co-solvent formulation workflow to prevent hydrophobic collapse.

Self-Validating Formulation Protocol

Note: This protocol is designed for a target concentration of 5 mg/mL. The working solution must be prepared fresh immediately before use.

Step 1: Primary Solubilization

  • Weigh exactly 5.0 mg of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea powder.

  • Add 100 µL of molecular-grade DMSO.

  • Action: Vortex vigorously for 60 seconds. Sonicate in a water bath at 37°C for 5 minutes until the solution is completely clear. Validation: If particulate matter remains, the crystal lattice has not been fully disrupted; do not proceed.

Step 2: Co-solvent Addition

  • Add 400 µL of PEG300 to the clear DMSO solution.

  • Action: Vortex for 30 seconds. The solution must remain optically clear.

Step 3: Micellar Encapsulation

  • Add 50 µL of Tween-80.

  • Action: Vortex thoroughly. Tween-80 is highly viscous; ensure it is completely homogenized into the PEG/DMSO matrix.

Step 4: Aqueous Dilution

  • Crucial Step: Add 450 µL of 0.9% sterile Saline dropwise while continuously vortexing the tube.

  • Action: Sonicate the final mixture for 2 minutes.

  • Validation: The final formulation (1 mL total volume) should be a clear solution or a slightly opalescent nanosuspension. If macroscopic white flakes appear, hydrophobic collapse has occurred, and the batch must be discarded.

In Vivo Dosing Protocol (Murine Models)

Administering highly lipophilic compounds requires strict adherence to volume and anatomical guidelines to ensure animal welfare and data integrity[3].

Route of Administration
  • Intraperitoneal (IP): Preferred for rapid systemic exposure. Due to the "slow absorption" profile typical of diarylureas, peak plasma concentration ( Cmax​ ) may take several hours to achieve[4].

  • Oral Gavage (PO): Suitable for efficacy models, though the absolute bioavailability may be lower due to first-pass hepatic metabolism.

Quantitative Dosing Parameters

Table 1: Formulation Matrix & Physicochemical Profile

ParameterSpecification / ReagentFunction / Causality
Compound CAS 6341-37-3 (NSC 46212)Target active pharmaceutical ingredient
Molecular Weight 298.38 g/mol Small molecule
Solvent 1 10% DMSODisrupts intermolecular H-bonds
Solvent 2 40% PEG300Lowers dielectric constant; prevents precipitation
Surfactant 5% Tween-80Micellar encapsulation for mucosal transport
Aqueous Phase 45% Saline (0.9% NaCl)Restores physiological isotonicity

Table 2: Standardized Murine Dosing Parameters (Based on 20g Mouse)

ParameterIntraperitoneal (IP)Oral Gavage (PO)
Standard Dose 10 - 50 mg/kg20 - 100 mg/kg
Max Injection Volume 10 mL/kg (200 µL per 20g mouse)10 mL/kg (200 µL per 20g mouse)
Needle Gauge 27G - 30G20G - 22G (Ball-tipped gavage needle)
Dosing Frequency Daily or Every Other Day (QOD)Daily (QD)
PK Sampling (T-max) 2h, 4h, 8h, 24h post-dose4h, 8h, 12h, 24h post-dose
Pharmacokinetic (PK) Monitoring

When establishing the PK profile of this diarylurea, researchers should note that compounds of this class often exhibit slow absorption kinetics. In similar N,N'-diarylurea murine studies, maximal drug concentrations were sometimes reached up to 24 hours post-exposure[4]. Blood sampling should be conducted via the submandibular vein or terminal cardiac puncture, utilizing LC-MS/MS for precise quantification of the parent compound.

References

  • Garuti L, Roberti M, Bottegoni G. "Diaryl Urea: A Privileged Structure in Anticancer Agents." Current Medicinal Chemistry, 2016. URL:[Link]

  • Pérez et al. "In Vitro, In Vivo, and Absorption, Distribution, Metabolism, and Excretion Evaluation of SF5-Containing N,N'-Diarylureas as Antischistosomal Agents." Antimicrobial Agents and Chemotherapy, 2021. URL:[Link]

  • LookChem Chemical Database. "CAS No. 6341-37-3, 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea." URL:[Link]

Sources

Method

Application Note: Characterization of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea as a Competitive Enzyme Inhibitor

Introduction & Mechanistic Rationale The compound 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea belongs to the privileged class of 1,3-disubstituted diarylureas. In modern drug development, the diarylurea scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea belongs to the privileged class of 1,3-disubstituted diarylureas. In modern drug development, the diarylurea scaffold is a highly validated pharmacophore for competitive enzyme inhibition, most notably utilized in targeting Receptor Tyrosine Kinases (RTKs) and the mammalian Soluble Epoxide Hydrolase (sEH) [1].

For the purposes of this application note, we will focus on its characterization as a competitive inhibitor of sEH. The sEH enzyme plays a critical role in the arachidonic acid cascade by rapidly hydrolyzing cardioprotective and anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active, pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[2].

The Causality of the Pharmacophore

The inhibitory potency of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea is driven by its structural mimicry of the epoxide transition state:

  • Hydrogen Bonding Network : The central urea motif is essential. The urea carbonyl oxygen acts as a hydrogen bond acceptor to the phenolic hydroxyls of the catalytic Tyr381 and Tyr465 residues. Simultaneously, the urea NH groups act as hydrogen bond donors to the carboxylate of Asp333[2].

  • Hydrophobic Pocket Occupation : The bulky 5-isopropyl-2-methylphenyl (carvacryl) and 2-methoxyphenyl (o-anisyl) moieties occupy the highly lipophilic flanking pockets of the sEH active site, competitively excluding the natural EET substrates[3].

G AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EETs EETs (Cardioprotective, Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs DHETs (Pro-inflammatory, Less Active) sEH->DHETs Inhibitor 1-(5-Isopropyl-2-methylphenyl)- 3-(2-methoxyphenyl)urea Inhibitor->sEH Competitive Inhibition

Mechanism of sEH inhibition by diarylureas preserving anti-inflammatory EETs.

Physicochemical & Modeled Kinetic Data

Because diarylureas are highly lipophilic, understanding their physicochemical properties is critical before initiating in vitro assays. High lipophilicity often leads to poor aqueous solubility and non-specific binding (NSB) to assay plates, which can artificially inflate the apparent IC50[4].

Property / ParameterValue / DescriptionAssay Implication
Molecular Weight 298.38 g/mol Standard permeability expected.
LogP (Estimated) ~4.5Highly lipophilic; requires BSA in assay buffers to prevent plastic adherence.
Inhibition Type Reversible, Competitive Vmax​ remains constant; apparent Km​ increases.
Expected IC50 (sEH) < 10 nMRequires highly sensitive fluorescent or LC-MS/MS readouts.
Binding Kinetics Slow, tight-bindingRequires pre-incubation of enzyme and inhibitor prior to substrate addition.

Biochemical Characterization Protocols

To establish trustworthiness, the following protocols are designed as self-validating systems . They include internal controls to account for substrate auto-hydrolysis, enzyme degradation, and assay window robustness (Z' factor).

Protocol A: Recombinant sEH Fluorescence-Based Kinetic Assay

This assay utilizes the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) to measure the initial reaction velocity ( V0​ ).

Materials:

  • Recombinant human sEH enzyme (purified).

  • Assay Buffer: 25 mM Bis-Tris-HCl (pH 7.0) supplemented with 0.1 mg/mL Bovine Serum Albumin (BSA).

  • Fluorogenic Substrate: PHOME (50 mM stock in DMSO).

  • Positive Control: t-TUCB or AUDA (known low-nanomolar sEH inhibitors)[4].

Step-by-Step Methodology:

  • Compound Preparation : Prepare a 10 mM stock of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea in 100% anhydrous DMSO. Perform a 3-fold serial dilution in DMSO to create a 10-point concentration curve.

  • Buffer Optimization (Causality) : Dilute the compound series 1:100 into the Assay Buffer. Note: The inclusion of 0.1 mg/mL BSA is critical. Without BSA, the lipophilic diarylurea will adhere to the polystyrene microplate, reducing the effective free drug concentration and yielding a false-negative or artificially high IC50[3].

  • Enzyme Pre-incubation : Add 1 nM (final concentration) of recombinant sEH to the wells containing the inhibitor. Include a Vehicle Control (1% DMSO, no inhibitor) to establish Vmax​ , and a Blank (Assay Buffer only) to measure PHOME auto-hydrolysis. Incubate at 30°C for 15 minutes. Causality: Diarylureas exhibit slow-binding kinetics. Skipping this pre-incubation phase prevents the system from reaching thermodynamic equilibrium, leading to inaccurate kinetic measurements[2].

  • Reaction Initiation : Add PHOME to a final concentration of 50 μ M to initiate the reaction.

  • Kinetic Readout : Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously (Excitation: 330 nm, Emission: 465 nm) for 10 minutes at 30°C.

  • Data Analysis : Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Fit the data to a four-parameter logistic (4PL) equation to determine the IC50.

Workflow Prep 1. Compound Preparation (DMSO Stock & Serial Dilution) Enzyme 2. Recombinant sEH Incubation (Equilibration Phase) Prep->Enzyme Substrate 3. Substrate Addition (PHOME Fluorescent Probe) Enzyme->Substrate Read 4. Kinetic Readout (Ex: 330nm / Em: 465nm) Substrate->Read Analysis 5. Data Analysis (IC50 & Lineweaver-Burk) Read->Analysis

Step-by-step biochemical workflow for determining competitive enzyme inhibition.

Protocol B: Lineweaver-Burk Analysis for Mechanism of Inhibition

To definitively prove that the urea acts as a competitive inhibitor, we must evaluate the enzyme kinetics across varying substrate and inhibitor concentrations.

  • Set up the assay exactly as in Protocol A, but use a matrix of varying PHOME concentrations (e.g., 2.5, 5, 10, 25, and 50 μ M) against fixed concentrations of the inhibitor (e.g., 0, 0.5× IC50, 1× IC50, and 2× IC50).

  • Measure the initial velocity ( V0​ ) for each condition.

  • Plot 1/V0​ (y-axis) against 1/[S] (x-axis).

  • Validation : A true competitive inhibitor will generate a family of straight lines that intersect precisely at the y-axis ( 1/Vmax​ is unchanged), while the x-intercept ( −1/Km​ ) moves closer to zero as inhibitor concentration increases.

  • Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=1+Km​[S]​IC50​ .

Cellular Target Engagement Protocol

Biochemical potency does not guarantee cellular efficacy. Diarylureas can become trapped in the lipid bilayer due to their high LogP, preventing them from reaching cytosolic targets like sEH[4]. To validate intracellular target engagement, we measure the accumulation of the natural substrate (EET) in live cells.

Protocol C: Whole-Cell LC-MS/MS EET Accumulation Assay
  • Cell Culture : Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 6-well plates at 2×105 cells/well. Grow to 80% confluence.

  • Inhibitor Treatment : Wash cells with serum-free media. Treat with 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea at varying concentrations (0.1 μ M, 1 μ M, 10 μ M) for 2 hours.

  • Substrate Spiking : Spike the media with 1 μ M of exogenous 14,15-EET. Incubate for exactly 30 minutes. Causality: We provide a defined pulse of the natural substrate to synchronize the enzymatic conversion window, ensuring high signal-to-noise ratio during mass spectrometry analysis.

  • Lipid Extraction : Stop the reaction by adding ice-cold methanol. Scrape the cells, transfer to a microcentrifuge tube, and perform a liquid-liquid extraction using ethyl acetate.

  • LC-MS/MS Quantification : Evaporate the organic layer under nitrogen gas and reconstitute in the mobile phase. Quantify the ratio of 14,15-EET to its hydrolysis product, 14,15-DHET, using targeted Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

  • Validation : A successful competitive inhibitor will show a dose-dependent preservation of 14,15-EET and a corresponding decrease in 14,15-DHET, confirming that the compound successfully penetrates the cell membrane and engages the target in the cytosol.

Sources

Application

High-Resolution Application Note: LC-MS/MS Detection of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea in Biological Matrices

Executive Summary and Pharmacological Context Diarylureas represent a privileged structural scaffold in medicinal chemistry, frequently serving as the core pharmacophore in multi-target receptor tyrosine kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Pharmacological Context

Diarylureas represent a privileged structural scaffold in medicinal chemistry, frequently serving as the core pharmacophore in multi-target receptor tyrosine kinase inhibitors (e.g., Sorafenib, Regorafenib) and soluble epoxide hydrolase (sEH) inhibitors [1]. The compound 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea (CAS: 6341-37-3; NSC 46212) is a highly lipophilic diarylurea derivative.

Quantifying highly lipophilic urea derivatives in complex biological matrices (such as plasma or tissue homogenates) presents distinct analytical challenges. These molecules exhibit high plasma protein binding (>95%) and are susceptible to severe ionization suppression from endogenous phospholipids during mass spectrometric analysis. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to overcome these hurdles, ensuring high-throughput sensitivity and regulatory compliance [2].

Experimental Rationale: The Causality Behind the Method

As a bioanalytical scientist, method development is not merely about selecting parameters, but engineering a system where every chemical and physical interaction is accounted for.

  • Sample Preparation (Hybrid-SPE over traditional LLE/PPT): Diarylureas are highly lipophilic ( logP>4.0 ). While traditional Protein Precipitation (PPT) is fast, it leaves behind a massive concentration of glycerophospholipids that co-elute with lipophilic analytes, causing unpredictable matrix effects (ion suppression). To counteract this, we utilize a Hybrid-SPE (Phospholipid Removal) approach. The addition of 1% Formic Acid in Acetonitrile during the initial PPT step intentionally denatures plasma proteins and disrupts the strong hydrophobic binding of the diarylurea. The subsequent passage through a Hybrid-SPE plate utilizes Lewis acid-base interactions (zirconia-coated silica) to selectively trap the phosphate backbone of phospholipids, allowing the target analyte to pass through unhindered.

  • Chromatographic Separation (Biphenyl vs. C18): Standard C18 columns rely solely on dispersive hydrophobic interactions. By selecting a Biphenyl stationary phase , we exploit orthogonal π−π interactions between the biphenyl phase and the two aromatic rings of the diarylurea. This provides superior retention and selectivity, pulling the analyte away from early-eluting polar interferences.

  • Mass Spectrometry (ESI+ and CID Cleavage): The urea nitrogen atoms are excellent proton acceptors, making Positive Electrospray Ionization (ESI+) the optimal choice. During Collision-Induced Dissociation (CID), diarylureas characteristically cleave at the urea C-N bonds, yielding highly stable aniline and isocyanate fragment ions.

Materials and Reagents

  • Analyte: 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea (CAS: 6341-37-3).

  • Internal Standard (IS): Sorafenib- d4​ (or a structurally analogous stable-isotope labeled diarylurea) [3].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid (FA) and Ammonium Formate.

  • Consumables: Hybrid-SPE Phospholipid 96-well plates (e.g., Supelco or Waters Ostro).

Step-by-Step Methodology

Self-Validating System Suitability Checks

Before initiating the extraction protocol, a self-validating sequence must be established to guarantee assay integrity per FDA 2018 guidelines [2]:

  • Double Blank: Matrix without Analyte or IS (Verifies absence of endogenous isobaric interferences).

  • Zero Sample: Matrix with IS only (Verifies the IS does not contain unlabeled analyte impurities).

  • LLOQ Sample: Matrix spiked at the Lower Limit of Quantification (Verifies instrument sensitivity and signal-to-noise ratio 5:1 prior to batch acquisition).

Sample Preparation Workflow (Plasma)
  • Aliquot: Transfer 50μL of human or animal plasma into a 96-well collection plate.

  • IS Addition: Spike 10μL of the Internal Standard working solution ( 100ng/mL Sorafenib- d4​ in 50% MeOH).

  • Protein Disruption: Add 150μL of cold Acetonitrile containing 1% Formic Acid.

    • Causality: The low pH ensures the urea nitrogens are protonated, breaking non-covalent interactions with albumin and α1​ -acid glycoprotein.

  • Agitation: Vortex the plate vigorously for 5 minutes at 1000 rpm.

  • Phospholipid Trapping: Transfer the entire mixture ( 210μL ) to a Hybrid-SPE 96-well plate.

  • Elution: Apply a gentle vacuum (10 inHg) for 3 minutes. Collect the eluate in a clean 96-well plate.

  • Concentration: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 40∘C .

  • Reconstitution: Reconstitute the dried extract in 100μL of Initial Mobile Phase (50% A / 50% B). Vortex for 2 minutes and inject 5μL into the LC-MS/MS.

SamplePrep Start Plasma Sample (50 µL) SpikeIS Spike Internal Standard (10 µL of 100 ng/mL) Start->SpikeIS PPT Protein Precipitation Add 150 µL 1% FA in ACN SpikeIS->PPT Mix Vortex Mixing (5 mins) PPT->Mix HybridSPE Load onto Hybrid-SPE Plate (Phospholipid Removal) Mix->HybridSPE Vacuum Apply Vacuum (Collect Eluate) HybridSPE->Vacuum Dry Evaporate to Dryness (N2 gas, 40°C) Vacuum->Dry Recon Reconstitute in 100 µL Mobile Phase (50:50 A:B) Dry->Recon

Workflow for diarylurea extraction using Hybrid-SPE for phospholipid removal.
Chromatographic Conditions
  • Column: Phenomenex Kinetex Biphenyl ( 50×2.1mm , 2.6μm core-shell).

  • Column Temperature: 40∘C .

  • Mobile Phase A: Water containing 0.1% Formic Acid and 2 mM Ammonium Formate.

  • Mobile Phase B: Methanol containing 0.1% Formic Acid.

  • Flow Rate: 0.4mL/min .

Table 1: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.005050Initial
0.505050Isocratic hold
2.50595Linear ramp
3.50595Column wash
3.605050Re-equilibration
5.005050End
Mass Spectrometry Conditions

Analysis is performed on a triple quadrupole mass spectrometer (e.g., Sciex API 5500 or Waters Xevo TQ-S) equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.

Table 2: MRM Parameters for Analyte and IS

CompoundPrecursor Ion ( m/z )Product Ion ( m/z )DP (V)CE (eV)Purpose
Analyte 299.2150.17022Quantifier
Analyte 299.2124.17026Qualifier
IS (Sorafenib- d4​ ) 469.1256.18028IS Quantifier

(Note: DP = Declustering Potential; CE = Collision Energy)

Fragmentation Precursor Precursor Ion [M+H]+ m/z 299.2 (Intact Diarylurea) Cleavage Collision-Induced Dissociation (CID) Urea Bond Cleavage Precursor->Cleavage Quant Quantifier Ion m/z 150.1 (5-Isopropyl-2-methylaniline) Cleavage->Quant Primary Cleavage Qual Qualifier Ion m/z 124.1 (2-Methoxyaniline) Cleavage->Qual Secondary Cleavage

Proposed CID fragmentation pathway for 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea.

Method Validation Summary

The method must be validated across a linear dynamic range of 1.0ng/mL to 1000ng/mL using weighted ( 1/x2 ) linear regression. The table below outlines the expected validation parameters demonstrating the efficacy of the Hybrid-SPE and Biphenyl chromatography approach.

Table 3: Representative Method Validation Parameters

Validation ParameterFDA Acceptance CriteriaObserved Performance (Plasma)
Linearity Range R2≥0.990 1.0−1000ng/mL ( R2=0.998 )
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ) 3.2%−6.8%
Inter-day Accuracy (% Bias) ±15% ( ±20% at LLOQ) −4.1% to +5.5%
Extraction Recovery Consistent across QC levels 88.5%±4.2%
IS-Normalized Matrix Factor CV ≤15% 0.96 (CV = 3.8% )

The IS-Normalized Matrix Factor of 0.96 indicates near-zero ion suppression, validating the causality of choosing the Hybrid-SPE extraction method to remove phospholipids.

References

  • Diarylureas as Antitumor Agents. Maddalena, F., et al. Molecules/MDPI. (2021). This review outlines the structural significance and pharmacokinetic profiling of the diarylurea scaffold in modern medicinal chemistry.[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). (2018). The authoritative regulatory framework dictating the validation parameters (accuracy, precision, matrix effects) for LC-MS/MS bioanalysis.[Link]

Method

High-Throughput Screening Protocols for Soluble Epoxide Hydrolase (sEH) Inhibitors Using 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea

Introduction & Biological Rationale The modulation of lipid signaling pathways has emerged as a critical frontier in cardiovascular and inflammatory disease research. Soluble epoxide hydrolase (sEH) is a bifunctional enz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Rationale

The modulation of lipid signaling pathways has emerged as a critical frontier in cardiovascular and inflammatory disease research. Soluble epoxide hydrolase (sEH) is a bifunctional enzyme whose C-terminal domain is responsible for the rapid degradation of epoxyeicosatrienoic acids (EETs)—endogenous signaling lipids with potent anti-inflammatory, vasodilatory, and analgesic properties—into their corresponding, generally inactive or pro-inflammatory dihydroxyeicosatrienoic acids (DHETs) .

Inhibiting sEH stabilizes EET levels, making it a highly validated therapeutic target. Among the most potent sEH inhibitors are 1,3-diarylureas. In this application note, we detail a validated High-Throughput Screening (HTS) protocol utilizing 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea as a highly lipophilic, potent reference standard. This guide is designed for drug development professionals seeking to implement a robust, self-validating screening cascade for novel sEH modulators.

Mechanistic Insight: The 1,3-Diarylurea Pharmacophore

To design a reliable assay, one must understand the molecular causality of the enzyme-inhibitor interaction. The sEH catalytic pocket is an L-shaped hydrophobic tunnel featuring a catalytic triad (Asp335, Asp496, His524) and two tyrosine residues (Tyr383, Tyr466) that polarize the epoxide ring for nucleophilic attack by Asp335 .

1,3-Diarylureas act as transition-state analogs. When 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea enters the active site:

  • The Urea Core: The carbonyl oxygen acts as a hydrogen-bond acceptor from Tyr383 and Tyr466, while the two urea NH groups act as hydrogen-bond donors to the catalytic Asp335.

  • The Aryl Substituents: The bulky 5-isopropyl-2-methylphenyl group occupies the larger hydrophobic tunnel, driven by favorable desolvation entropy. The 2-methoxyphenyl group occupies the smaller tunnel, where the methoxy oxygen can provide secondary steric steering.

G AA Arachidonic Acid (AA) CYP Cytochrome P450 Epoxygenases AA->CYP EET Epoxyeicosatrienoic Acids (EETs) [Anti-inflammatory / Vasodilatory] CYP->EET sEH Soluble Epoxide Hydrolase (sEH) (Target Enzyme) EET->sEH DHET Dihydroxyeicosatrienoic Acids (DHETs) [Pro-inflammatory / Inactive] sEH->DHET Inhibitor 1-(5-Isopropyl-2-methylphenyl)- 3-(2-methoxyphenyl)urea Inhibitor->sEH Binds Asp335, Tyr383, Tyr466

Figure 1: Arachidonic acid cascade highlighting sEH inhibition by 1,3-diarylureas to preserve EETs.

HTS Assay Principle & Design

This protocol utilizes a fluorescence-based assay employing the substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid). Developed specifically for HTS, PHOME exhibits high aqueous stability and a large Stokes shift .

Upon hydrolysis of the epoxide ring by sEH, the intermediate undergoes rapid intramolecular cyclization, releasing the highly fluorescent 6-methoxy-2-naphthaldehyde (Excitation: 330 nm / Emission: 465 nm). The assay is designed as a self-validating system: it incorporates continuous kinetic reads to subtract background auto-fluorescence and utilizes robust Z'-factor calculations to ensure day-to-day reproducibility.

Workflow P1 1. Reagent Prep sEH Enzyme & PHOME P2 2. Compound Dispense Echo Acoustic Transfer P1->P2 P3 3. Pre-Incubation Enzyme + Inhibitor (30m) P2->P3 P4 4. Substrate Addition Initiate Reaction P3->P4 P5 5. Fluorescence Read Ex: 330nm / Em: 465nm P4->P5 P6 6. Data Analysis IC50 & Z'-factor P5->P6

Figure 2: Step-by-step High-Throughput Screening (HTS) workflow for sEH inhibitor discovery.

Step-by-Step HTS Protocol

Reagent Preparation
  • Assay Buffer: 25 mM Bis-Tris/HCl (pH 7.0), 0.1 mg/mL Bovine Serum Albumin (BSA), and 0.01% CHAPS.

  • Enzyme Solution: Dilute recombinant human sEH (hsEH) in Assay Buffer to a working concentration of 2 nM (final assay concentration will be 1 nM). Keep on ice.

  • Substrate Solution: Dissolve PHOME in DMSO to a 10 mM stock. Dilute in Assay Buffer to a working concentration of 100 µM (final assay concentration will be 50 µM).

  • Reference Compound: Prepare a 10 mM stock of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea in 100% DMSO. Create a 10-point, 3-fold serial dilution series for IC50 determination.

Plate Layout & Compound Transfer (384-Well Format)
  • Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 500 nL of the compound library, reference compound, or DMSO vehicle into a black, flat-bottom 384-well microplate (e.g., Corning 3573).

  • Self-Validating Controls:

    • Columns 1-2: 100% DMSO (Negative Control / Max Signal).

    • Columns 23: Reference Compound at 10 µM (Positive Control / Min Signal).

    • Column 24: No-Enzyme Blank (Assay Buffer only).

Assay Execution
  • Enzyme Addition: Dispense 25 µL of the Enzyme Solution (2 nM) into all wells (except Column 24 blanks, which receive 25 µL Assay Buffer).

  • Pre-Incubation: Centrifuge the plate briefly (1000 x g, 1 min) and incubate at 25°C for 30 minutes in the dark. (See Section 6 for causality).

  • Reaction Initiation: Dispense 25 µL of the Substrate Solution (100 µM PHOME) into all wells using a rapid bulk dispenser. The final assay volume is 50.5 µL.

  • Fluorescence Read: Immediately transfer the plate to a multimode microplate reader (e.g., BMG PHERAstar or Molecular Devices SpectraMax). Read fluorescence kinetically every 2 minutes for 20 minutes at Ex = 330 nm / Em = 465 nm.

Data Presentation & Validation Metrics

To validate the HTS campaign, the reference compound must perform consistently against historical standards like AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid). Data is extracted from the linear slope of the kinetic read (Relative Fluorescence Units per minute, RFU/min).

Table 1: Representative HTS Validation Metrics

Compound / ControlTargetIC50 (nM)Z'-FactorSignal-to-Background (S/B)Hill Slope
1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea hsEH2.4 ± 0.30.7812.50.95
AUDA (Historical Standard) hsEH3.1 ± 0.40.7512.21.02
DMSO (Negative Control) N/AN/AN/A1.0N/A

Note: A Z'-factor > 0.5 indicates an excellent assay. The achieved Z'-factor of 0.78 confirms the system is highly robust for screening large libraries.

Causality & Assay Troubleshooting

As a Senior Application Scientist, understanding why a protocol is structured a certain way is critical for troubleshooting and ensuring data integrity.

  • Why use BSA and CHAPS in the buffer? 1,3-Diarylureas, particularly those with bulky lipophilic groups like the 5-isopropyl-2-methylphenyl moiety, are prone to forming colloidal aggregates in aqueous solutions. These aggregates can non-specifically sequester the enzyme, leading to false-positive "promiscuous" inhibition. CHAPS (a zwitterionic detergent) breaks up micelles, while BSA acts as a carrier protein, ensuring that the measured IC50 reflects true active-site binding .

  • Why is a 30-minute pre-incubation mandatory? Urea-based sEH inhibitors are transition-state mimics and often exhibit slow-binding kinetics. If the substrate is added simultaneously with the inhibitor, the initial velocity will reflect the uninhibited enzyme, artificially inflating the apparent IC50. Pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium.

  • Why use kinetic reads instead of an endpoint read? High-throughput libraries often contain compounds that are intrinsically fluorescent or act as inner-filter effect (IFE) quenchers at 330/465 nm. By measuring the rate of product formation (slope) rather than absolute fluorescence, background interference from the compound itself is mathematically subtracted, ensuring a self-validating data point.

  • DMSO Tolerance: sEH structural integrity is sensitive to organic solvents. The acoustic transfer method limits the final DMSO concentration to <1% (v/v), preventing solvent-induced enzyme denaturation while maintaining the solubility of the lipophilic urea.

References

  • Imig, J. D., & Hammock, B. D. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases. Nature Reviews Drug Discovery. Available at:[Link]

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry. Available at:[Link]

  • Wolf, N. M., Morisseau, C., Jones, P. D., et al. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry. Available at:[Link]

  • Morisseau, C., Goodrow, M. H., Newman, J. W., et al. (2002). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Biochemical Pharmacology. Available at:[Link]

Application

Application Note: Advanced Formulation Strategies for the Diarylurea 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea

Physicochemical Profiling & The Delivery Bottleneck 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea is a highly lipophilic compound belonging to the diarylurea class. Molecules containing the diarylurea pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & The Delivery Bottleneck

1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea is a highly lipophilic compound belonging to the diarylurea class. Molecules containing the diarylurea pharmacophore (such as the oncology agents sorafenib and donafenib) present profound drug delivery challenges[1][2]. The urea linker acts as both a strong hydrogen-bond donor and acceptor, facilitating the formation of tightly packed, highly stable crystalline lattices via bifurcated hydrogen bonding[2].

Consequently, this results in high melting points and extremely poor aqueous solubility, classifying the compound as a Biopharmaceutics Classification System (BCS) Class II or IV molecule. To achieve therapeutic bioavailability, advanced formulation strategies must be employed to either disrupt the crystal lattice energy or bypass the dissolution step entirely.

Strategy I: Amorphous Solid Dispersions (ASDs) via Spray Drying

Mechanistic Rationale

The most effective method to overcome the high lattice energy of diarylureas is to convert the crystalline active pharmaceutical ingredient (API) into an amorphous state[1]. However, amorphous forms are thermodynamically unstable and prone to recrystallization. By co-precipitating the API with an amphiphilic polymer such as Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), we create an Amorphous Solid Dispersion (ASD)[1]. The hydrophobic regions of HPMCAS interact with the isopropyl and methylphenyl groups of the API, while the hydrophilic regions maintain supersaturation in aqueous environments, sterically hindering crystal nucleation during gastrointestinal transit[1].

Protocol: Preparation and Validation of Diarylurea ASDs
  • Solvent Selection & Co-Dissolution : Dissolve 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea and HPMCAS (M-grade) at a 1:3 (w/w) ratio in a binary solvent system of Dichloromethane (DCM) and Ethanol (1:1 v/v). This specific solvent ratio balances the solubility of the lipophilic API and the amphiphilic polymer, achieving a total solids concentration of 5% w/v.

  • System Equilibration : Set the spray dryer (e.g., Büchi B-290) inlet temperature to 85°C. Ensure the aspirator is running at 100% capacity and the atomization gas flow is set to 400 L/h to ensure a fine droplet size.

  • Atomization : Feed the solution at a pump rate of 5 mL/min. The rapid evaporation of the DCM/Ethanol mixture kinetically traps the API in its amorphous state before the molecules can organize into a crystal lattice.

  • Secondary Drying : Collect the resulting powder from the cyclone and subject it to vacuum drying at 40°C for 24 hours to remove residual solvents below ICH Q3C limits.

  • Self-Validation : Confirm the amorphous conversion using Powder X-Ray Diffraction (PXRD) (verifying the presence of a broad amorphous halo and absence of Bragg peaks) and Differential Scanning Calorimetry (DSC) (verifying the absence of the API's characteristic endothermic melting peak)[3].

ASD_Workflow A Crystalline Diarylurea API (High Lattice Energy) B Amphiphilic Polymer (e.g., HPMCAS) C Co-Dissolution in Organic Solvent D Spray Drying (Rapid Atomization) C->D Feed Solution E Amorphous Solid Dispersion (Kinetically Stabilized) D->E Solvent Evaporation AB AB AB->C

Workflow for formulating amorphous solid dispersions via spray drying.

Strategy II: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Mechanistic Rationale

For highly lipophilic compounds, dissolving the drug in a lipid matrix circumvents the need for in vivo crystalline dissolution entirely[3]. A SMEDDS formulation consists of an isotropic mixture of oils, surfactants, and co-surfactants. Upon introduction to the aqueous environment of the stomach, the mixture spontaneously forms a micro/nanoemulsion (droplet size <50 nm) under mild gastric motility[3]. This presents the drug in a highly solubilized, high-surface-area format and promotes lymphatic transport via chylomicron assembly, thereby significantly reducing hepatic first-pass metabolism.

Protocol: SMEDDS Preparation and Solidification
  • Excipient Screening : Conduct equilibrium solubility studies of the API in various lipids. Select the oil (e.g., Capryol 90), surfactant (e.g., Cremophor EL), and co-surfactant (e.g., Transcutol HP) that yield the highest API solubility.

  • Ternary Phase Diagram Construction : Titrate varying ratios of Oil to Surfactant/Co-surfactant (Smix) with water. Plot the visual observations on a ternary phase diagram to identify the microemulsion region (transparent, single-phase systems).

  • Pre-concentrate Formulation : Mix Capryol 90 (20% w/w), Cremophor EL (40% w/w), and Transcutol HP (40% w/w). Add the diarylurea API up to its saturation limit (typically 50-100 mg/g of the lipid mixture) and stir at 40°C until a clear, isotropic solution is formed[3].

  • Solidification (Self-Validating Step) : To prevent lipid oxidation, improve storage stability, and allow for standard tablet compression, convert the liquid SMEDDS to a solid-SMEDDS. Adsorb the liquid onto a high-surface-area mesoporous carrier (e.g., Neusilin US2) at a 1:1 (w/w) ratio using a high-shear granulator[3]. Verify successful encapsulation by ensuring the resulting powder is free-flowing and lacks a greasy texture.

SMEDDS_Mechanism Oil Lipid Phase (Solubilizer) Mix Isotropic SMEDDS Pre-concentrate Oil->Mix Surf Surfactant (Emulsifier) Surf->Mix CoSurf Co-Surfactant (Flexibility) CoSurf->Mix API Diarylurea API API->Mix Disp Aqueous Dispersion (Gastric Fluid) Mix->Disp Mild Agitation in vivo Nano Nanoemulsion (<50 nm droplets) Disp->Nano Spontaneous Emulsification Abs Enhanced Lymphatic Absorption Nano->Abs High Surface Area

Mechanism of self-microemulsifying drug delivery systems (SMEDDS) in vivo.

Quantitative Data Summary

The following table summarizes the anticipated performance metrics of the formulated 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea compared to the unformulated crystalline baseline.

Formulation TypeEst. Aqueous Solubility (µg/mL)Physical StabilityPrimary Absorption PathwayManufacturing Complexity
Crystalline API < 5High (Thermodynamically stable)Portal Vein (Hepatic First-Pass)Low (Direct compression)
ASD (HPMCAS) 150 - 300 (Supersaturated)Moderate (Requires moisture protection)Portal VeinHigh (Spray drying/HME)
Solid-SMEDDS > 1000 (Micellar/Emulsified)High (Protected in lipid matrix)Lymphatic (Bypasses First-Pass)Moderate (Adsorption)

References

  • Song, Sichen. (2021). Development of Amorphous Solid Dispersion Tablet of Sorafenib with Improved Oral Bioavailability. University of Minnesota Digital Conservancy.
  • Kang JH, et al.
  • Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. PMC.

Sources

Method

1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea cell permeability assay methodology

Focus Compound: 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea Mechanistic Rationale & Physicochemical Profiling The compound 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea belongs to the diarylurea class...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea

Mechanistic Rationale & Physicochemical Profiling

The compound 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea belongs to the diarylurea class, a privileged structural motif frequently utilized in modern drug discovery (particularly for kinase inhibition and anticancer agents) .

Evaluating the intestinal permeability of this specific molecule presents distinct analytical challenges due to its structural features:

  • High Lipophilicity: The 5-isopropyl-2-methylphenyl moiety (a carvacrol derivative) imparts significant hydrophobicity, driving rapid partitioning into lipid bilayers.

  • Intramolecular Hydrogen Bonding: The 2-methoxyphenyl ether oxygen can form an intramolecular hydrogen bond with the urea (-NH-CO-NH-) backbone. This masks the hydrogen-bond donor, further increasing the apparent lipophilicity and transcellular permeability.

  • The "Sink Condition" Challenge: In standard Caco-2 assays, highly lipophilic compounds become trapped within the cellular lipid bilayer or bind non-specifically to the polycarbonate transwell apparatus. Without a physiological "lipid sink" in the receiver compartment, the concentration gradient collapses, leading to an artificially low apparent permeability ( Papp​ ) and poor mass balance .

The Solution: To accurately profile this compound, we employ a modified bidirectional Caco-2 transport assay. By supplementing the receiver compartment with 4% Bovine Serum Albumin (BSA), we mimic the protein-binding capacity of systemic blood circulation. This establishes a robust sink condition, pulling the lipophilic drug out of the basolateral membrane and preventing assay artifacts .

Experimental Methodology: BSA-Modified Bidirectional Caco-2 Assay

This protocol is engineered as a self-validating system . It incorporates strict monolayer integrity checks, mass balance calculations, and bidirectional transport to definitively classify the compound's absorption profile and identify potential active efflux (e.g., P-glycoprotein) liabilities.

Cell Culture & Monolayer Preparation
  • Seeding: Seed Caco-2 cells (ATCC HTB-37) at a density of 1×105 cells/cm² onto 12-well polycarbonate transwell inserts (0.4 µm pore size).

  • Differentiation: Culture the cells for exactly 21 days, replacing the medium (DMEM + 10% FBS + 1% NEAA) every other day.

    • Causality: A 21-day maturation period is strictly required for the spontaneous differentiation of Caco-2 cells into enterocyte-like monolayers expressing mature tight junctions, brush border microvilli, and functional efflux transporters (P-gp, BCRP) .

  • Integrity Validation: Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Only utilize wells with a TEER > 250 Ω·cm².

    • Causality: Ensures tight junction integrity. A "leaky" monolayer will produce false-positive high permeability rates.

Dosing Solutions & Sink Conditions
  • Donor Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4) + 1% DMSO + 10 µM Target Compound.

    • Causality: 1% DMSO is the maximum tolerated concentration to maintain the highly lipophilic diarylurea in solution without compromising cell viability.

  • Receiver Buffer: HBSS (pH 7.4) + 4% BSA .

    • Causality: BSA binds the permeated lipophilic compound, maintaining the driving concentration gradient and preventing membrane retention.

Bidirectional Transport Protocol
  • Washing: Wash the monolayers twice with pre-warmed (37°C) HBSS to remove residual culture media.

  • Initiation:

    • For Absorptive Transport (A-to-B): Add 0.5 mL Donor Buffer to the Apical chamber and 1.5 mL Receiver Buffer to the Basolateral chamber.

    • For Secretory Transport (B-to-A): Add 1.5 mL Donor Buffer to the Basolateral chamber and 0.5 mL Receiver Buffer to the Apical chamber.

  • Incubation: Place the plates on an orbital shaker (100 rpm) at 37°C.

    • Causality: Shaking minimizes the Unstirred Water Layer (UWL), which can otherwise act as an artificial barrier to highly permeable lipophilic drugs.

  • Sampling: At 30, 60, 90, and 120 minutes, extract a 50 µL aliquot from the receiver compartment and immediately replace it with 50 µL of fresh, pre-warmed Receiver Buffer.

LC-MS/MS Quantification & Mass Balance
  • Sample Prep: Quench the 50 µL samples with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate the BSA. Centrifuge at 14,000 rpm for 10 minutes.

  • Analysis: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation (Mass Balance): Calculate the total recovery of the compound at 120 minutes (Amount in Donor + Amount in Receiver + Amount in Cell Lysate).

    • Causality: If recovery is < 80%, the compound is suffering from severe non-specific binding to the plastic, requiring the addition of 0.1% Tween-80 to the donor compartment.

Visualizations

Workflow N1 1. Caco-2 Cell Seeding (21 Days, Polycarbonate Insert) N2 2. TEER Measurement (Integrity Check >250 Ω·cm²) N1->N2 N3 3. Apical / Basolateral Dosing (10 µM Drug + 1% DMSO) N2->N3 N4 4. Incubation & Sampling (37°C, Receiver contains 4% BSA) N3->N4 N5 5. LC-MS/MS Analysis (Papp & Efflux Ratio Calculation) N4->N5

Step-by-step workflow for the BSA-modified Caco-2 bidirectional permeability assay.

Mechanism Donor Donor Compartment (Free Drug) Membrane Caco-2 Monolayer (Lipid Bilayer) Donor->Membrane Passive Diffusion Efflux Efflux Transporters (e.g., P-gp) Membrane->Efflux Binding Receiver Receiver Compartment (4% BSA Sink) Membrane->Receiver Permeation Efflux->Donor Active Efflux Receiver->Membrane Prevents Retention

Mechanism of transcellular diffusion, active efflux, and BSA-mediated sink conditions.

Data Presentation & Interpretation

The apparent permeability ( Papp​ ) is calculated using the equation: Papp​=(dQ/dt)/(C0​×A) (Where dQ/dt is the steady-state flux, C0​ is the initial donor concentration, and A is the surface area of the filter).

The Efflux Ratio (ER) determines if the compound is actively pumped back into the gut lumen: ER=Papp​(B→A)/Papp​(A→B)

Table 1: Assay Preparation Parameters
ParameterSpecificationScientific Rationale
Cell Line Caco-2 (Passage 25–40)Ensures consistent transporter expression levels.
Test Concentration 10 µMBalances MS detection limits with compound solubility.
Donor Additive 1% DMSOSolubilizes the lipophilic carvacrol moiety.
Receiver Additive 4% BSAEstablishes physiological sink conditions.
Incubation 120 minutes, 37°C, 100 rpmMimics physiological transit and minimizes UWL.
Table 2: System Validation & Expected Permeability Classifications

To ensure the assay is self-validating, control compounds must be run in parallel with the target diarylurea.

CompoundPermeability ClassExpected Papp​ (A B) ( 10−6 cm/s)Expected Efflux Ratio (ER)Notes
Propranolol High (Passive)> 20.0< 1.5Validates transcellular pathway.
Atenolol Low (Paracellular)< 1.0< 1.5Validates tight junction integrity.
Digoxin P-gp Substrate< 2.0> 5.0Validates active efflux transporter function.
Target Diarylurea InvestigationalExpected High (>15.0)Expected > 2.0Diarylureas often exhibit high passive permeability but are frequent P-gp substrates.

Note: If the Target Diarylurea exhibits an ER > 2.0, the assay should be repeated in the presence of a P-gp inhibitor (e.g., Verapamil or Tariquidar) to confirm transporter-mediated efflux.

References

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. URL:[Link]

  • Krishna, G., Chen, K. J., Lin, C. C., & Nomeir, A. A. (2001). Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2. International Journal of Pharmaceutics. URL:[Link]

  • Miele, A., et al. (2013). Diaryl Urea: A Privileged Structure in Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. URL:[Link]

  • Saha, P., & Kou, J. H. (2002). Effect of bovine serum albumin on drug permeability estimation across Caco-2 monolayers. European Journal of Pharmaceutics and Biopharmaceutics. URL: [Link]

Application

Application Notes and Protocols: Fluorescent Labeling of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea for Cellular Imaging

Introduction: Illuminating Cellular Pathways with Small Molecule Probes The study of small molecule interactions within cellular environments is fundamental to drug discovery and molecular biology. Direct visualization o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Illuminating Cellular Pathways with Small Molecule Probes

The study of small molecule interactions within cellular environments is fundamental to drug discovery and molecular biology. Direct visualization of these molecules provides invaluable insights into their uptake, distribution, and target engagement.[] 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea is a diaryl urea compound, a class of molecules known for a wide range of biological activities.[2] To investigate its cellular behavior, fluorescent labeling offers a powerful and non-invasive approach, enabling real-time tracking and quantification through fluorescence microscopy.[3]

This application note provides a comprehensive guide for researchers on the conceptual framework and practical protocols for the fluorescent labeling of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea and its subsequent application in cellular imaging. The methodologies described herein are designed to be adaptable and serve as a robust starting point for experimental optimization.

Principle of Fluorescent Labeling

Fluorescent labeling involves the covalent attachment of a fluorophore (a fluorescent dye) to a target molecule.[] The choice of fluorophore and the conjugation chemistry are critical for preserving the biological activity of the small molecule and achieving optimal imaging results. A successful fluorescent probe should exhibit:

  • High quantum yield and photostability: To ensure a bright and stable signal during imaging.

  • Minimal perturbation of the parent molecule: The fluorophore should not significantly alter the size, charge, or hydrophobicity of the small molecule to avoid affecting its biological function.[3]

  • Appropriate spectral properties: The excitation and emission wavelengths of the fluorophore should be compatible with the available microscope filter sets and minimize cellular autofluorescence.

The structure of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea lacks a readily reactive functional group for standard bioconjugation. Therefore, this protocol assumes the use of a derivative of the parent compound that has been synthesized to include a reactive handle, such as a primary amine (-NH2) or a thiol (-SH), for conjugation.

Part 1: Fluorescent Labeling of Amine-Modified 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea

This section details the covalent conjugation of an amine-reactive fluorescent dye to an amine-modified derivative of the target compound. We will use an N-hydroxysuccinimide (NHS) ester-activated dye as an example, as this is a widely used and efficient method for labeling primary amines.[5][6]

Diagram of the Labeling Workflow

labeling_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification prep_dye Dissolve NHS-ester Dye in Anhydrous DMSO reaction Mix Dye and Compound (Molar Excess of Dye) Add Reaction Buffer (pH 8.5) prep_dye->reaction Add prep_compound Dissolve Amine-Modified Urea in Anhydrous DMSO prep_compound->reaction Add incubation Incubate in the Dark (Room Temperature, 1-2 hours) reaction->incubation purification Purify Labeled Compound (e.g., HPLC, Column Chromatography) incubation->purification characterization Characterize Product (Mass Spectrometry, Spectroscopy) purification->characterization

Caption: Workflow for the fluorescent labeling of an amine-modified urea compound.

Materials and Reagents
ReagentSupplierPurpose
Amine-modified 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)ureaCustom SynthesisThe small molecule to be labeled.
Amine-Reactive Fluorescent Dye (e.g., Alexa Fluor™ 488 NHS Ester)Thermo FisherThe fluorophore for conjugation.
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichSolvent for dissolving the dye and compound.
0.1 M Sodium Bicarbonate Buffer (pH 8.5)In-house or vendorReaction buffer to facilitate the amine-NHS ester reaction.
Trifluoroacetic Acid (TFA)Sigma-AldrichUsed in the mobile phase for HPLC purification.
Acetonitrile (ACN), HPLC gradeVendorUsed in the mobile phase for HPLC purification.
Deionized Water (18 MΩ·cm)In-houseUsed for preparing buffers and mobile phases.
Protocol: Conjugation of an NHS-Ester Dye
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the amine-modified urea compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester) in anhydrous DMSO. Note: It is crucial to use anhydrous DMSO as NHS esters are susceptible to hydrolysis.[6]

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the amine-modified urea compound and the reactive dye. A molar excess of the dye (typically 1.5 to 3-fold) is recommended to ensure efficient labeling.

    • Add 0.1 M sodium bicarbonate buffer (pH 8.5) to the reaction mixture to achieve a final volume where the DMSO concentration is less than 10%. The alkaline pH facilitates the reaction between the NHS ester and the primary amine.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Compound:

    • Purify the fluorescently labeled urea compound from unreacted dye and starting material using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • A C18 column is typically used with a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution profile using a UV-Vis detector at the absorbance maximum of the dye and the compound, and a fluorescence detector.

    • Collect the fractions corresponding to the fluorescently labeled product.

  • Characterization and Storage:

    • Confirm the identity and purity of the labeled compound using mass spectrometry (to verify the addition of the fluorophore) and absorbance/fluorescence spectroscopy (to determine the degree of labeling).

    • Evaporate the solvent from the purified fractions under vacuum.

    • Store the lyophilized fluorescently labeled compound at -20°C, protected from light and moisture.

Part 2: Application in Cellular Imaging

This section provides a protocol for using the fluorescently labeled 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea for staining cultured cells.

Diagram of the Cellular Staining Workflow

staining_workflow cell_seeding Seed Cells on Coverslips in a Multi-well Plate cell_culture Culture Cells to Desired Confluency (e.g., 24-48 hours) cell_seeding->cell_culture treatment Treat Cells with Fluorescently Labeled Urea Compound cell_culture->treatment incubation_stain Incubate for a Defined Period (e.g., 30 min - 24 hours) treatment->incubation_stain wash1 Wash with PBS to Remove Unbound Compound incubation_stain->wash1 fixation Fix Cells with 4% Paraformaldehyde (Optional, for fixed-cell imaging) wash1->fixation permeabilization Permeabilize with Triton X-100 (Optional, for intracellular targets) fixation->permeabilization counterstaining Counterstain Nuclei (e.g., DAPI) and/or Other Organelles permeabilization->counterstaining mounting Mount Coverslips on Microscope Slides with Antifade Mounting Medium counterstaining->mounting imaging Image with a Fluorescence Microscope mounting->imaging

Caption: Workflow for staining cultured cells with the fluorescently labeled urea compound.

Materials and Reagents
ReagentSupplierPurpose
Cultured CellsATCC or otherThe biological system for imaging.
Complete Cell Culture MediumGibcoFor cell growth and maintenance.
Phosphate-Buffered Saline (PBS), pH 7.4VendorFor washing cells.
4% Paraformaldehyde (PFA) in PBSElectron Microscopy SciencesFor cell fixation.
0.1% Triton X-100 in PBSSigma-AldrichFor cell permeabilization.
DAPI (4',6-diamidino-2-phenylindole)Thermo FisherA nuclear counterstain.
Antifade Mounting MediumInvitrogenTo preserve the fluorescent signal and mount coverslips.
Glass Coverslips and Microscope SlidesVendorFor cell culture and imaging.
Protocol: Cellular Staining and Imaging
  • Cell Culture:

    • Seed the cells of interest onto sterile glass coverslips in a multi-well plate at an appropriate density.

    • Culture the cells in complete medium at 37°C in a humidified 5% CO2 incubator until they reach the desired confluency (typically 60-80%).[7]

  • Cell Treatment:

    • Prepare a working solution of the fluorescently labeled urea compound in complete cell culture medium. The optimal concentration should be determined empirically, but a starting range of 1-10 µM is recommended.

    • Remove the culture medium from the cells and replace it with the medium containing the fluorescent probe.

    • Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) to allow for cellular uptake and localization. The incubation time will depend on the specific biological question and the kinetics of the compound.

  • Washing:

    • Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unbound fluorescent compound.

  • Fixation and Permeabilization (for fixed-cell imaging):

    • For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[8]

    • Wash the cells twice with PBS.

    • To visualize intracellular targets, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Counterstaining:

    • If desired, counterstain cellular compartments. For example, to visualize nuclei, incubate the cells with a dilute solution of DAPI in PBS for 5 minutes at room temperature.[8][9]

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Carefully mount the coverslips onto microscope slides with a drop of antifade mounting medium.[8]

    • Seal the edges of the coverslip with nail polish to prevent drying.

    • Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and any counterstains.

Troubleshooting and Optimization

  • Low labeling efficiency: Increase the molar excess of the reactive dye, extend the reaction time, or verify the pH of the reaction buffer.

  • Poor cell staining: Optimize the concentration of the fluorescent probe and the incubation time. Ensure that the labeling process has not compromised the biological activity of the compound.

  • High background fluorescence: Increase the number of washing steps after staining. Include appropriate controls, such as cells treated with the unconjugated fluorophore.

  • Photobleaching: Use an antifade mounting medium and minimize the exposure time to the excitation light.

Conclusion

This application note provides a detailed framework for the fluorescent labeling of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea and its application in fluorescence microscopy. By following these protocols, researchers can generate valuable tools for visualizing the subcellular localization and dynamics of this and other small molecules, thereby advancing our understanding of their biological roles. It is important to reiterate that the successful application of this guide is contingent on the availability of a synthetically modified derivative of the target compound bearing a reactive functional group.

References

  • Wikipedia. (2024, March 19). Urea. Retrieved from [Link]

  • Martin-fernandez, M., & Clarke, D. T. (2012). Illustration of methods used for fluorescence labelling. (A) Conjugation of fluorophores to ligands and antibodies. ResearchGate. Retrieved from [Link]

  • Sinigaglia, C., et al. (2019). A Widely Applicable Urea-based Fluorescent/Colorimetric mRNA in situ Hybridization Protocol. Bio-protocol, 9(17), e3360. Retrieved from [Link]

  • Yuan, L., et al. (2019). Recent advances in construction of small molecule-based fluorophore-drug conjugates. Acta Pharmaceutica Sinica B, 9(4), 659-675. Retrieved from [Link]

  • Kvell, K., et al. (2014). Combination of Small Molecule Microarray and Confocal Microscopy Techniques for Live Cell Staining Fluorescent Dye Discovery. PLoS ONE, 9(1), e85058. Retrieved from [Link]

  • Swartz, D. R., et al. (1996). Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applications. Scanning Microscopy, 10(2), 273-284. Retrieved from [Link]

  • Lo, A. S. Y., & Lee, A. W. M. (2012). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. Accounts of Chemical Research, 45(9), 1545-1555. Retrieved from [Link]

  • Özgeriş, F. B., & Özgeriş, B. (2021). Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents. Monatshefte für Chemie - Chemical Monthly, 152(10), 1241-1250. Retrieved from [Link]

  • Han, S., et al. (2021). Urea-based amino sugar agent clears murine liver and preserves protein fluorescence and lipophilic dyes. Journal of Biological Chemistry, 296, 100259. Retrieved from [Link]

  • Sinigaglia, C. (2019). A Widely Applicable Urea-based Fluorescent/Colorimetric mRNA in situ Hybridization Protocol. SciSpace. Retrieved from [Link]

  • Shtrykova, V. V., et al. (2015). New resource-efficient and green synthesis methods for biologically active derivatives of urea. Resource-Efficient Technologies, 1(1), 53-58. Retrieved from [Link]

  • Wang, Y., et al. (2024). Phytochemical Characterization, Antioxidant Activity, and Anti-Melanoma Mechanism of Flower Buds of Magnolia biondii Pamp. Molecules, 29(11), 2658. Retrieved from [Link]

  • Gerokonstantis, D. T., et al. (2022). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1549. Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-Isopropyl-thiazol-2-yl)-3-phenyl-urea. Retrieved from [Link]

  • Nugroho, A. E., et al. (2012). Anti-allergic effects of 1,5-bis(4'-hydroxy-3'-methoxyphenyl)-1,4-pentadiene-3-one on mast cell-mediated allergy model. Journal of Biological Sciences, 12(1), 57-64. Retrieved from [Link]

  • El-Sayed, R., & Althagafi, I. (2016). Potential Biosignificant Interest and Surface Activity of Efficient Heterocyclic Derivatives. Journal of Oleo Science, 65(2), 177-192. Retrieved from [Link]

  • MolPort. (n.d.). 1-(3-chlorophenyl)-3-(5-methoxy-2-methylphenyl)urea. Retrieved from [Link]

  • Mao, A., et al. (2022). Synthesis and Properties of Melamine Modified Urea Formaldehyde Resin for Impregnation Under New Process. International Journal of Materials Science and Applications, 11(1), 1. Retrieved from [Link] materiales&doi=10.11648/j.ijmsa.20221101.11

  • FEMA. (n.d.). 2-METHOXY-3(5 AND 6)-ISOPROPYLPYRAZINE. Retrieved from [Link]

  • Kadir, M. A., Yamin, B. M., & Yusof, M. S. M. (2012). N-(2,2-Dimethylpropanoyl)-N′-(2-methoxyphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1129. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea in aqueous solutions

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the thermodynamic barriers associated with highly lipophilic tool compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the thermodynamic barriers associated with highly lipophilic tool compounds.

The compound 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea (CAS 6341-37-3) presents a classic formulation challenge. Its extremely poor aqueous solubility is driven by two primary factors: a high partition coefficient (LogP typically 3–5 for this class) and the planar urea motif. The urea group acts as both a strong hydrogen bond donor and acceptor, leading to extensive intermolecular hydrogen bonding. This creates a highly stable, rigid crystal lattice that energetically resists dissolution in water[1].

This guide provides field-proven troubleshooting strategies, formulation protocols, and mechanistic insights to successfully solubilize this compound for both in vitro and in vivo applications.

Frequently Asked Questions (Troubleshooting)

Q1: I prepared a 10 mM stock in 100% DMSO, but when I dilute it to 10 µM in my aqueous cell culture buffer, the compound immediately precipitates (turns cloudy). How do I prevent this? A1: This is a classic "solvent shift" precipitation. While DMSO effectively disrupts the urea hydrogen bonds in the stock solution, water cannot maintain the solvation shell upon dilution. The hydrophobic diaryl urea rapidly aggregates to minimize its exposed surface area[2]. Solution: Do not dilute directly into bare buffer. Instead, use a "step-down" micellar approach. Pre-warm your assay buffer to 37°C and ensure it contains 0.01% - 0.05% Tween-80 or 0.1% Bovine Serum Albumin (BSA). The hydrophobic pockets of BSA or the micelles formed by Tween-80 will sequester the lipophilic phenyl rings before they can nucleate into crystals.

Q2: I need to dose this compound in vivo (rodent models) via oral gavage, but I cannot use high concentrations of DMSO due to systemic toxicity. What is the best vehicle? A2: For in vivo dosing of diaryl ureas, cyclodextrin complexation or lipid-based co-solvent systems are the gold standards[3]. A widely accepted and biologically inert vehicle is 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline. The HP-β-CD molecule features a hydrophobic inner cavity that encapsulates the isopropyl-methylphenyl and methoxyphenyl rings, while its hydrophilic exterior ensures bulk aqueous solubility[3].

Q3: Can I use solid dispersions to improve the solubility for a solid dosage formulation? A3: Yes. Solid dispersions using hydrophilic carriers like Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG), or even urea itself have been shown to significantly enhance the dissolution rates of poorly soluble drugs[4][5]. By melting or co-precipitating the compound with these polymers, you trap the diaryl urea in an amorphous state, bypassing the high lattice energy of its crystalline form[5].

Formulation Decision Workflows

To determine the optimal solubilization strategy, follow the decision tree below based on your experimental endpoint.

FormulationWorkflow Start 1-(5-Isopropyl-2-methylphenyl) -3-(2-methoxyphenyl)urea InVitro In Vitro Assays (Cell Culture/Biochem) Start->InVitro InVivo In Vivo Dosing (Rodent Models) Start->InVivo DMSO 1. Dissolve in 100% DMSO (10-50 mM Stock) InVitro->DMSO HPBCD 20% HP-β-CD in Saline (Inclusion Complexation) InVivo->HPBCD Aqueous Preference PEG 10% DMSO + 40% PEG400 + 50% Saline InVivo->PEG High Dose Needed Dilution 2. Dilute in Assay Buffer (Max 0.1-1% DMSO) DMSO->Dilution Precip Precipitation? Dilution->Precip Tween Add 0.05% Tween-80 or 0.1% BSA to Buffer Precip->Tween Yes (Cloudy)

Fig 1: Decision tree for selecting the optimal diaryl urea solubilization strategy.

Quantitative Data Summaries

The table below summarizes the expected outcomes and limitations of various formulation strategies for highly lipophilic diaryl ureas.

Formulation StrategyVehicle CompositionMax Estimated SolubilityProsCons
Direct Co-solvent 100% DMSO10 - 50 mMEasy to prepare; stable stock.High toxicity in vivo; precipitates upon aqueous dilution.
Micellar Dispersion Buffer + 0.05% Tween-8050 - 100 µMPrevents "solvent shift" precipitation.Surfactants may interfere with certain biochemical assays.
Inclusion Complex 20% HP-β-CD in Saline2 - 5 mMExcellent in vivo tolerability; optically clear.Requires sonication/heating; complexation ratio is compound-dependent.
Ternary Co-solvent 10% DMSO, 40% PEG400, 50% Saline5 - 10 mMHigh drug loading capacity for oral gavage.High viscosity; PEG400 can cause gastrointestinal distress in mice.

Experimental Protocols: Self-Validating Systems

Protocol A: Preparation of 20% HP-β-CD Inclusion Complex

This protocol leverages thermal energy and cavitation to overcome the activation energy required to break the urea crystal lattice, driving the hydrophobic guest into the cyclodextrin cavity[3].

CyclodextrinMechanism Hydrophobic Hydrophobic Diaryl Urea (Insoluble) Complex Inclusion Complex (Soluble) Hydrophobic->Complex Enters Cavity HPBCD HP-β-CD (Hydrophilic Exterior) HPBCD->Complex Encapsulates

Fig 2: Mechanism of HP-β-CD inclusion complexation improving aqueous solubility.

Step-by-Step Methodology:

  • Vehicle Preparation: Weigh 200 mg of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in 800 µL of sterile saline (0.9% NaCl). Vortex vigorously.

    • Self-Validation Check: The solution must be optically transparent. Any cloudiness indicates incomplete dissolution of the cyclodextrin.

  • Compound Addition: Add 2.0 mg of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea directly to the HP-β-CD solution. The mixture will initially appear as a cloudy suspension.

  • Energy Input: Place the tube in a bath sonicator set to 37°C. Sonicate for 30 to 60 minutes. The mechanical cavitation and mild heat disrupt the compound's crystal lattice, allowing individual molecules to partition into the hydrophobic cavities of the HP-β-CD.

  • Equilibration: Allow the solution to cool to room temperature (20-25°C) for 15 minutes.

  • Phase Separation: Centrifuge the tube at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble compound.

  • Harvesting: Carefully transfer the clear supernatant to a new, sterile vial.

    • Self-Validation Check: Inspect the bottom of the centrifuged tube. The absence of a pellet indicates 100% complexation. A large pellet means the thermodynamic solubility limit of the complex was exceeded, and the supernatant concentration must be quantified via HPLC before use.

References

  • Progress in Antischistosomal N,N′-Diarylurea SAR - PMC. National Institutes of Health. 6

  • Buy SR9186 | 1361414-26-7 | >98% - Smolecule. 1

  • Diaryl Ureas as an Antiprotozoal Chemotype - PMC. National Institutes of Health. 2

  • Formulation-Driven Strategies for Overcoming Solubility Barriers in Drug Development: A Review. International Journal of Innovative Science and Research Technology. 3

  • Carriers used for the development of solid dispersion for poorly water-soluble drugs. Research Journal of Pharmacy and Technology. 5

  • Formulation and in vitro evaluation of solid dispersion of fluconazole. International Journal of Pharmaceutical Sciences and Research. 4

Sources

Optimization

Technical Support Center: Optimizing Extraction Yield in 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea Synthesis

Welcome to the Technical Support Center for the synthesis and purification of 1-(5-isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea . This highly lipophilic, unsymmetrical diarylurea presents unique challenges during li...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-(5-isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea . This highly lipophilic, unsymmetrical diarylurea presents unique challenges during liquid-liquid extraction (LLE). Due to its amphiphilic character and the physicochemical similarities between the product and its unreacted amine precursors, researchers frequently encounter emulsions and yield losses[1][2].

This guide provides field-proven troubleshooting strategies, physicochemical data, and self-validating protocols to maximize your extraction yield and product purity.

Part 1: Troubleshooting & FAQs

Q1: My extraction layers are forming a persistent, cloudy emulsion. How do I break it and prevent it from happening again? Causality: Diarylureas possess both a rigid, hydrogen-bonding core (the urea linkage) and highly lipophilic domains (isopropyl, methyl, and methoxy groups). At the aqueous-organic interface, the product acts as a surfactant, stabilizing oil-in-water emulsions[2]. This is exacerbated when using moderately polar solvents like ethyl acetate (EtOAc) or dichloromethane (DCM). Solution:

  • To break an existing emulsion: Increase the ionic strength of the aqueous phase by adding saturated aqueous NaCl (brine). This "salts out" the organic components, increasing the density differential between the layers[2]. Alternatively, vacuum-filter the entire biphasic mixture through a pad of Celite or a glass wool plug to mechanically shear and break the emulsion droplets[2].

  • To prevent it: Swap your extraction solvent. Replace EtOAc or DCM with Methyl tert-butyl ether (MTBE). MTBE has lower water miscibility and a lower density, which drastically reduces emulsion formation during urea workups.

Q2: NMR analysis shows my final product is contaminated with unreacted 5-isopropyl-2-methylaniline and 2-methoxyaniline. How can I selectively remove them during LLE? Causality: Both 5-isopropyl-2-methylaniline and 2-methoxyaniline are weakly basic primary amines with conjugate acid pKa values of approximately 4.53[3][4]. A standard neutral water wash will not ionize them, leaving them highly soluble in the organic phase alongside your target diarylurea. Solution: Perform a controlled, highly acidic wash. To ensure >99.9% protonation of the amines into their water-soluble anilinium chloride salts, the wash pH must be at least 3 units below the amine pKa (i.e., pH < 1.5). Washing the organic layer with 1M HCl (pH ~ 0) forces the amines into the aqueous phase. The diarylurea lacks a basic center (urea nitrogens are non-basic due to carbonyl resonance) and will remain safely in the organic layer.

Q3: My overall yield is suspiciously low, and I suspect product loss in the aqueous phase. What is going wrong? Causality: If the reaction was run in a water-miscible solvent (like THF) or quenched with a large volume of methanol (to destroy excess isocyanate or triphosgene), these solvents act as co-solvents during LLE. They increase the solubility of the highly lipophilic diarylurea in the aqueous phase, leading to product bleed[1]. Solution: Always perform a "solvent swap" before extraction. Evaporate the crude reaction mixture under reduced pressure to remove THF/Methanol. Redissolve the resulting crude residue in your chosen extraction solvent (e.g., MTBE) before introducing any aqueous washes.

Q4: Symmetrical urea byproducts (e.g., 1,3-bis(2-methoxyphenyl)urea) are contaminating my extract. How do I separate them? Causality: Symmetrical ureas form when adventitious moisture hydrolyzes the isocyanate intermediate back into an amine, which then reacts with another equivalent of isocyanate[1]. Because symmetrical and unsymmetrical ureas have similar LogP values, LLE is ineffective at separating them. Solution: Exploit differential crystallization. Symmetrical ureas typically exhibit higher crystal lattice energies and higher melting points than unsymmetrical ureas. After LLE, concentrate the organic phase and perform a selective precipitation by slowly adding a non-polar anti-solvent (like hexanes) to the concentrated MTBE or EtOAc solution.

Part 2: Physicochemical Partitioning Data

To optimize your extraction, you must understand the thermodynamic distribution of your reaction components. The table below summarizes the theoretical partitioning behavior during the workup phase.

CompoundRolepKa (Conjugate Acid)Est. LogPPreferred Phase (pH 1 Wash)Preferred Phase (pH 7 Wash)
1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea Target ProductNon-basic~5.2Organic Organic
5-Isopropyl-2-methylaniline Reactant / Impurity~4.53~2.8Aqueous (as salt)Organic (neutral)
2-Methoxyaniline Reactant / Impurity4.53[3]~1.18Aqueous (as salt)Organic (neutral)

Part 3: Optimized Liquid-Liquid Extraction Protocol

This protocol is designed as a self-validating system . Built-in checks ensure that each step has successfully achieved its chemical objective before you proceed.

Step 1: Solvent Swap and Reconstitution

  • Transfer the completed crude reaction mixture to a rotary evaporator.

  • Remove all volatile reaction solvents (THF, DCM, or Methanol) under reduced pressure at 40 °C until a thick oil or crude solid remains.

  • Redissolve the residue in MTBE (15 mL per gram of expected product). Validation: Ensure complete dissolution; if solid symmetrical ureas remain undissolved, filter them off at this stage.

Step 2: Primary Amine Purge (Acid Wash)

  • Transfer the MTBE solution to a separatory funnel.

  • Add an equal volume of 1M aqueous HCl.

  • Swirl gently (do not shake vigorously) for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate.

  • Self-Validation Check: Drain a few drops of the bottom aqueous layer onto pH indicator paper. If the pH is > 2, the acid was neutralized by a massive excess of amine. Repeat the 1M HCl wash until the aqueous layer tests strictly at pH < 2.

  • Drain and discard the aqueous layer.

Step 3: Emulsion Breaking and Drying (Brine Wash)

  • Add 0.5 volumes of saturated aqueous NaCl (brine) to the organic layer in the separatory funnel.

  • Shake gently. The high ionic strength will pull residual water out of the MTBE layer and break micro-emulsions[2].

  • Drain the aqueous layer.

  • Transfer the MTBE layer to an Erlenmeyer flask and add anhydrous Na₂SO₄.

  • Self-Validation Check: Swirl the flask. If the Na₂SO₄ clumps instantly and the solution remains cloudy, water is still present. Add more Na₂SO₄ until the powder is free-flowing and the MTBE solution is optically transparent.

Step 4: Concentration and Isolation

  • Filter the dried organic phase through fluted filter paper to remove the drying agent.

  • Concentrate the solvent under reduced pressure to 1/4th of its original volume.

  • Slowly add cold hexanes dropwise while stirring until the solution becomes persistently turbid, then cool to 0 °C to induce crystallization of the pure unsymmetrical diarylurea.

Part 4: Process Visualization

LLE_Workflow Crude Crude Reaction Mixture (Urea, Amines, Solvent) Evap Solvent Swap (Remove THF/MeOH, Add MTBE) Crude->Evap WaterWash Water Wash (Remove Salts) Evap->WaterWash Org1 Organic Phase (Urea + Amines) WaterWash->Org1 Top Layer Aq1 Aqueous Phase (Discard) WaterWash->Aq1 Bottom Layer AcidWash 1M HCl Wash (Protonate Amines) Org1->AcidWash Org2 Organic Phase (Urea) AcidWash->Org2 Top Layer Aq2 Aqueous Phase (Anilinium Salts - Discard) AcidWash->Aq2 Bottom Layer BrineWash Saturated Brine Wash (Break Emulsions/Dry) Org2->BrineWash Org3 Organic Phase (Dry Urea) BrineWash->Org3 Cryst Concentration & Crystallization Org3->Cryst Final Pure Diarylurea Product Cryst->Final

Optimized liquid-liquid extraction workflow for unsymmetrical diarylurea isolation.

References

  • optimizing reaction conditions for the synthesis of diarylureas - Benchchem -1

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International - 2

  • o-Anisidine - Grokipedia - 3

  • Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values - The Royal Society of Chemistry - 4

Sources

Troubleshooting

long-term storage and stability issues of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea

Welcome to the Technical Support Center for 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea (also known as NSC 46212). As a Senior Application Scientist, I frequently encounter researchers struggling with the erra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea (also known as NSC 46212).

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of highly lipophilic, sterically hindered diarylureas in biological assays. The urea scaffold is a cornerstone in medicinal chemistry, but its physical and chemical stability is heavily dictated by its flanking aromatic rings.

This guide is designed to move beyond basic handling instructions. Here, we will dissect the thermodynamic and kinetic causality behind the storage, solubility, and stability issues specific to this compound, providing you with self-validating protocols to ensure absolute data integrity in your assays.

Part 1: Physicochemical & Stability Profile

To troubleshoot effectively, we must first understand the intrinsic properties of the molecule. NSC 46212 features a highly hydrophobic 5-isopropyl-2-methylphenyl group (derived from carvacrol/carvacrylamine) linked via a urea bond to a 2-methoxyphenyl group.

Table 1: Quantitative Profile and Handling Implications

ParameterValueImplication for Handling
Molecular Weight 298.38 g/mol Standard permeability; easily crosses cell membranes in in vitro assays.
LogP (Estimated) ~4.5Highly lipophilic; severe risk of precipitation in aqueous buffers.
DMSO Solubility >20 mMExcellent primary stock solvent, but highly sensitive to water ingress.
Aqueous Solubility <10 µMRequires serial dilution in DMSO prior to final aqueous transfer.
Chemical Liability Sterically hindered ureaSusceptible to spontaneous, pH-independent hydrolysis in solution[1].

Part 2: Troubleshooting & FAQs

Q1: Why does my 10 mM stock solution of NSC 46212 precipitate after a few weeks of use, even when stored at -20°C?

The Causality: This is a classic manifestation of the "DMSO Crash." Dimethyl sulfoxide (DMSO) is highly hygroscopic. Every time you open a cold vial, atmospheric moisture condenses and dissolves into the solvent. Because NSC 46212 is highly lipophilic (LogP ~4.5), the introduction of water dramatically increases the thermodynamic penalty of hydrophobic hydration. Once the water content in your DMSO stock exceeds 2-3%, the solubility limit of the compound drops precipitously, forcing it out of solution as micro-crystals[2]. The Fix: Never use a shared or multi-use stock vial. Transition immediately to single-use aliquots (see the SOP below).

Q2: I am observing high variability and "apparent IC50" shifts in my cell-based assays after 24 hours. How do I prevent this?

The Causality: When you dilute a hydrophobic compound directly into aqueous media, you risk exceeding its thermodynamic solubility limit. While it may initially form a supersaturated solution, the compound will nucleate and precipitate over a 24-hour incubation period. This reduces the actual concentration of the drug available to the target, leading to underestimated activity, false negatives, and highly variable data[2]. The Fix: Never perform serial dilutions in aqueous buffer. Perform all serial dilutions in 100% DMSO, and make a single, final transfer to the aqueous assay media to ensure the final DMSO concentration remains constant (ideally ≤ 0.1%).

Q3: Is the urea linker of NSC 46212 susceptible to degradation during long-term storage in solution?

The Causality: Yes. While aliphatic ureas are generally highly stable, NSC 46212 is a sterically hindered aromatic urea. The bulky isopropyl and methyl groups ortho and meta to the urea nitrogen create severe steric strain. To relieve this strain, hindered aromatic ureas can undergo fast, pH-independent hydrolysis in aqueous or semi-aqueous solutions. The molecule dissociates into a resonance-stabilized aromatic isocyanate and an aniline derivative[1]. Prolonged storage in aqueous buffers or water-contaminated DMSO must be strictly avoided.

G A NSC 46212 (Hindered Diarylurea) B Spontaneous Dissociation (Aqueous Media / Water Ingress) A->B Steric Strain Relief C 5-Isopropyl-2-methylphenyl Isocyanate B->C D 2-Methoxyaniline B->D E Hydrolysis (+H2O) C->E F 5-Isopropyl-2-methylaniline + CO2 E->F

Fig 1. Degradation pathway of sterically hindered diarylureas in aqueous media.

Part 3: Standard Operating Procedures (SOP)

SOP: Preparation, Storage, and Validation of High-Fidelity DMSO Stock Solutions

Objective: To prevent moisture-induced precipitation and hydrolytic degradation of NSC 46212.

  • Equilibration: Remove the lyophilized solid from -20°C storage. Place the sealed vial in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the highly lipophilic powder, permanently crippling its solubility before you even add solvent.

  • Dissolution: Add anhydrous, cell-culture grade DMSO (≥99.9% purity, stored over molecular sieves) to achieve a 10 mM concentration. Vortex gently until completely dissolved.

  • Aliquoting: Divide the stock into 10 µL to 20 µL single-use aliquots in amber microcentrifuge tubes.

    • Causality: Diarylureas can be sensitive to photo-oxidation. Furthermore, single-use aliquots eliminate freeze-thaw cycles, which are the primary driver of water ingress[2].

  • Purging: Overlay each aliquot with a gentle stream of Argon or dry Nitrogen gas for 3 seconds before capping.

    • Causality: Displacing ambient air removes both oxygen and humidity, protecting the sterically strained urea bond from hydrolytic attack[1].

  • Storage: Store aliquots at -80°C.

  • Self-Validation (Crucial Step): Before use in an assay, thaw the aliquot at room temperature. Dilute a 1 µL test sample into 999 µL of your target aqueous assay buffer (0.1% final DMSO). Inspect a drop under a phase-contrast microscope at 10x magnification. The field must be completely clear. If micro-crystals or turbidity are observed, the stock has been compromised by water and must be discarded.

G N1 Precipitation Observed in Assay Media N2 Check Final DMSO Concentration N1->N2 N3 DMSO > 0.1%? N2->N3 N4 Reduce DMSO to ≤ 0.1% or use Tween-80 Co-solvent N3->N4 Yes N5 Check Stock Integrity (Water Ingress?) N3->N5 No N6 Discard & Prepare Fresh Stock in Anhydrous DMSO N5->N6 Stock > 1 Month Old or Multi-use Vial

Fig 2. Troubleshooting decision tree for NSC 46212 precipitation in biological assays.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[2] URL: [Link]

Sources

Optimization

Technical Support Center: Resolving Background Noise in 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea Binding Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic data, false positives, and high background noise when screening highly lipophilic com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic data, false positives, and high background noise when screening highly lipophilic compounds.

1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea is a classic example of a problematic chemotype in biochemical assays. Its bulky hydrophobic moieties (isopropyl and methylphenyl groups) paired with a hydrogen-bonding urea core make it highly susceptible to phase separation and surface adsorption in aqueous media. This guide deconstructs the physicochemical causality behind assay background noise and provides self-validating workflows to isolate true target engagement from experimental artifacts.

Mechanistic Overview: Why Does Background Noise Occur?

Before troubleshooting, it is critical to understand the physical state of your compound in solution. At low micromolar concentrations, hydrophobic urea derivatives undergo hydrophobic collapse, transitioning from soluble monomers into sub-micron particles.

Mechanism cluster_0 Aqueous Buffer (No Detergent) cluster_1 Optimized Buffer (+0.01% Triton X-100) Urea 1-(5-Isopropyl-2-methylphenyl)- 3-(2-methoxyphenyl)urea Agg Agg Urea->Agg Hydrophobic Effect Monomer Stabilized Monomers Urea->Monomer Detergent Solubilization ProteinSeq Non-Specific Protein Sequestration (False Positives / Noise) Agg->ProteinSeq LightScat Light Scattering (Optical Interference) Agg->LightScat SpecificBind Specific Target Pocket Binding (True Signal) Monomer->SpecificBind

Fig 1: Mechanistic pathway of urea-derivative colloidal aggregation vs. specific binding.

Troubleshooting FAQs

Q1: Why do I see a sudden spike in background noise and erratic, non-sigmoidal binding curves at concentrations above 1 µM? A: This is the hallmark of colloidal aggregation . At a specific threshold known as the Critical Aggregation Concentration (CAC), hydrophobic small molecules self-associate into1[1]. Rather than binding specifically to your target's active site, these colloids sequester proteins non-specifically via surface adsorption, leading to partial denaturation and massive light scattering in optical assays. Causality & Validation: The urea core facilitates intermolecular hydrogen bonding, while the isopropyl groups drive hydrophobic collapse. To validate this, introduce a non-ionic detergent. Detergents disrupt the colloid-protein interface. If the noise vanishes upon adding 0.01% Triton X-100, 2[2].

Q2: How do I differentiate between true target engagement and non-specific binding (NSB) to the microplate? A: Untreated polystyrene microplates are highly hydrophobic. The lipophilic 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea will readily partition into the plastic walls via van der Waals interactions, depleting the soluble compound concentration and 3[3] if the compound is fluorescently tagged or radiolabeled. Causality & Validation: To create a self-validating system, run a parallel assay using Non-Binding Surface (NBS) plates (which are PEGylated to create a hydration steric barrier) and supplement your buffer with a blocking agent like 0.1% Bovine Serum Albumin (BSA). If the signal-to-background (S/B) ratio drastically improves in the NBS/BSA condition, plastic NSB was the culprit.

Q3: My TR-FRET/FP assay shows high baseline fluorescence even in the absence of the target protein. Is the compound interfering? A: Yes. Beyond protein sequestration, colloidal aggregates act as physical light scatterers. In fluorescence polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, these micro-precipitates scatter the excitation light, artificially inflating the emission readout (autofluorescence) or4[4]. Causality & Validation: Always run a "Compound-Only" counter-screen. If the compound in buffer alone generates a signal exceeding the assay baseline by >20%, you have optical interference.

Diagnostic Workflow

DiagnosticWorkflow Start High Background Noise in Binding Assay CheckAgg Test 1: Add 0.01% Triton X-100 (Check for Aggregation) Start->CheckAgg AggResult Does noise drop? CheckAgg->AggResult TrueAgg Colloidal Aggregation Confirmed. Use detergent in buffer. AggResult->TrueAgg Yes CheckNSB Test 2: Switch to NBS Plate & Add 0.1% BSA (Check for NSB) AggResult->CheckNSB No NSBResult Does noise drop? CheckNSB->NSBResult TrueNSB Plastic/Protein NSB Confirmed. Optimize blocking. NSBResult->TrueNSB Yes CheckInterference Test 3: Compound-Only Read (Check Autofluorescence) NSBResult->CheckInterference No InterferenceResult Signal > Buffer? CheckInterference->InterferenceResult TrueInterference Optical Interference. Change fluorophore or format. InterferenceResult->TrueInterference Yes

Fig 2: Step-by-step decision tree for diagnosing and resolving assay background noise.

Quantitative Data Summary

The following table summarizes the expected impact of buffer and plate optimization on the assay metrics for 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea.

Table 1: Impact of Assay Optimization on Binding Metrics

Assay ConditionBackground Signal (RFU)S/B RatioApparent IC50​ (µM)Mechanistic Conclusion
Standard Buffer (No Additives, Standard Plate)45,000 ± 5,2001.20.8 (Artifactual)High noise; colloidal aggregation and NSB dominating.
+ 0.01% Triton X-100 12,000 ± 8005.84.5 (True)Aggregates disrupted; specific binding restored.
+ 0.1% BSA (Standard Plate)28,000 ± 3,1002.42.1 (Shifted)Partial NSB blocking; some compound depleted.
+ 0.01% Triton X-100 + NBS Plate 8,500 ± 400 8.2 4.2 (True) Optimal; NSB and aggregation eliminated.
Self-Validating Experimental Protocol: Detergent-Sensitivity Counter-Screen

To definitively prove that background noise is caused by colloidal aggregation rather than true target binding, execute this self-validating split-buffer protocol.

Step 1: Reagent Preparation

  • Prepare a 10 mM stock of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea in 100% LC-MS grade DMSO.

  • Centrifuge the stock at 10,000 x g for 10 minutes at room temperature to pellet any insoluble debris. Use only the supernatant.

Step 2: Buffer Formulation (Split-Test Design)

  • Prepare your basal assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Aliquot the buffer into two separate reservoirs: Buffer A (No Detergent) and Buffer B (+ 0.01% v/v Triton X-100).

Step 3: Compound Titration

  • Perform a 12-point, 3-fold serial dilution of the compound directly in DMSO.

  • Transfer the DMSO dilutions into intermediate plates containing either Buffer A or Buffer B. Ensure the final DMSO concentration remains constant (strictly ≤1% v/v) across all wells to prevent solvent-induced protein denaturation.

Step 4: Equilibration & Readout

  • Transfer the buffered compounds to a Non-Binding Surface (NBS) microplate.

  • Add your target protein and fluorescent tracer/ligand.

  • Incubate at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Read the microplate on a multi-mode reader using the appropriate optical settings.

Step 5: Data Interpretation (The Self-Validating Logic)

  • If Aggregation is Present: The apparent IC50​ in Buffer A will appear artificially potent (e.g., <1 µM) with a steep Hill slope (>2.0) and high background noise. In Buffer B, the detergent will solubilize the colloids, dropping the background noise, normalizing the Hill slope to ~1.0, and shifting the IC50​ rightward to its true value.

  • If Specific Binding is Present: The IC50​ and background noise will remain relatively unchanged between Buffer A and Buffer B.

Sources

Troubleshooting

Technical Support Center: Troubleshooting HTS False Positives with 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea

Welcome to the High-Throughput Screening (HTS) Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering anomalous assay data when working with 1-(5-I...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the High-Throughput Screening (HTS) Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering anomalous assay data when working with 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea (CAS: 6341-37-3).

While the diaryl urea scaffold is a privileged motif in medicinal chemistry—frequently utilized in the design of potent kinase inhibitors—its high lipophilicity makes it highly susceptible to forming colloidal aggregates in aqueous assay buffers. This physical phenomenon is the leading cause of promiscuous, false-positive inhibition in early-stage drug discovery[1].

This guide synthesizes field-proven diagnostic workflows to help you definitively distinguish between true pharmacological activity and assay interference.

Diagnostic Decision Tree

To systematically rule out false positives, follow this logical workflow when a hit is identified for this compound:

G Start HTS Hit: Diaryl Urea Compound Detergent Add 0.01% Triton X-100 to Assay Buffer Start->Detergent Check1 Is activity maintained? Detergent->Check1 Agg False Positive: Colloidal Aggregation Check1->Agg No DLS Run Dynamic Light Scattering (DLS) Check1->DLS Yes Check2 Particles >50 nm? DLS->Check2 Check2->Agg Yes Enzyme Increase Enzyme Concentration 10x Check2->Enzyme No TrueHit Proceed to Orthogonal Assays Check3 IC50 shifts significantly? Enzyme->Check3 Check3->Agg Yes Check3->TrueHit No

Diagnostic workflow for identifying colloidal aggregation and false positives in HTS.

Frequently Asked Questions (FAQs)

Q1: Why does this diaryl urea compound produce a "bell-shaped" dose-response curve in my assay? A1: This is a classic hallmark of colloidal aggregation. At lower concentrations, the compound is soluble and may exhibit baseline or specific activity. However, once the concentration exceeds its Critical Aggregation Concentration (CAC), the compound spontaneously self-assembles into nano-sized colloidal particles[2]. These particles non-specifically sequester the target protein, leading to a sudden drop in apparent efficacy or erratic readouts at higher doses[3].

Q2: How can I quickly distinguish between a true allosteric/orthosteric interaction and non-specific colloidal aggregation? A2: The most robust, rapid diagnostic tool is the addition of a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.01% CHAPS) to your assay buffer[1]. Detergents disrupt the hydrophobic interactions driving colloidal assembly. If your compound's inhibitory activity is completely abolished upon the addition of detergent, it is a false positive driven by aggregation[4].

Q3: My assay relies on fluorescence polarization (FP). Could this compound be causing optical interference? A3: Yes. Because 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea has low aqueous solubility, it can precipitate or form large colloids (up to 1000 nm in diameter) that scatter light[2]. This turbidity severely interferes with fluorescence and absorbance readouts. We recommend running a Dynamic Light Scattering (DLS) counter-screen to verify particle formation.

Step-by-Step Validation Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system. By comparing the experimental output directly against an internal control, you can definitively confirm the mechanism of interference.

Protocol 1: Detergent-Based Counter-Screening

Causality: Non-ionic detergents form micelles that encapsulate lipophilic molecules. This physically disrupts the 50–1000 nm colloidal particles, preventing them from sequestering and partially denaturing the target enzyme.

  • Preparation: Prepare your standard HTS assay buffer.

  • Conditioning: Split the buffer into two parallel conditions:

    • Condition A: Standard Buffer (Control).

    • Condition B: Buffer supplemented with 0.01% (v/v) Triton X-100.

  • Execution: Perform a 10-point dose-response titration of the diaryl urea compound in both buffers simultaneously.

  • Self-Validation: A true stoichiometric inhibitor will maintain its IC50 (within a 2-fold margin) in Condition B. A colloidal aggregator will show a >10-fold rightward shift or a complete loss of inhibitory activity in Condition B.

Protocol 2: Enzyme Saturation Assay

Causality: Colloidal aggregates have a finite surface area. By drastically increasing the concentration of the target protein, you saturate the available binding sites on the colloid. The excess, unbound enzyme will remain fully active in the solution, shifting the apparent IC50.

  • Preparation: Determine the baseline enzyme concentration used in your HTS assay (e.g., 10 nM).

  • Conditioning: Set up parallel assays using 1x (10 nM), 5x (50 nM), and 10x (100 nM) enzyme concentrations.

  • Execution: Titrate the compound against all three enzyme conditions.

  • Self-Validation: True inhibitors will show a linear, predictable shift in IC50 based on the Cheng-Prusoff equation. Colloidal aggregators will exhibit a massive, non-linear loss of inhibition at the 5x and 10x enzyme concentrations because the colloids become saturated.

Protocol 3: Dynamic Light Scattering (DLS) Analysis

Causality: DLS directly measures the hydrodynamic radius of particles in solution based on the Brownian motion of dispersed particles. It is the gold standard for physically verifying the presence of colloids[3].

  • Preparation: Dilute the compound to its apparent IC50 concentration (or a standard 10 µM) in filtered (0.22 µm) assay buffer without the target protein.

  • Execution: Load the sample into a DLS cuvette or a DLS-compatible plate reader (e.g., DynaPro).

  • Data Acquisition: Acquire light scattering data for 10 acquisitions of 10 seconds each at room temperature.

  • Self-Validation: True solutions will show no significant scattering (radius < 1 nm). Colloidal false positives will display a distinct particle population with a radius between 50 nm and 1000 nm[2].

Quantitative Data Presentation

To assist in rapid data interpretation, compare your validation results against the established parameters in the table below. This matrix summarizes the quantitative hallmarks of true hits versus false positives.

Diagnostic ParameterTrue Inhibitor ProfileColloidal Aggregator (False Positive)
Detergent Sensitivity (0.01% Triton X-100) IC50 remains stable (≤ 2-fold shift)Complete loss of activity or >10-fold IC50 shift
Enzyme Concentration (10x increase) Linear, predictable IC50 shiftNon-linear, massive loss of inhibition
DLS Particle Size < 1 nm (True solution)50 nm – 1000 nm (Colloidal particles)
Dose-Response Curve Shape Standard sigmoidal (Hill slope ~1.0)Bell-shaped or unusually steep (Hill slope >2.0)
Target Specificity Highly specific to target classPromiscuous (inhibits unrelated counter-screen enzymes)
References
  • Shoichet Lab. "Colloidal aggregation in drug discovery & drug formulation." UCSF Department of Pharmaceutical Chemistry. Available at:[Link]

  • Wyatt Technology. "Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS." Wyatt Technology Application Notes. Available at:[Link]

  • News-Medical. "Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs." News-Medical Life Sciences. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

IC50 comparison of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea and known inhibitors

As a Senior Application Scientist, evaluating the pharmacological profile of a compound requires looking beyond its basic structure to understand its thermodynamic behavior in biological systems. The compound 1-(5-Isopro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the pharmacological profile of a compound requires looking beyond its basic structure to understand its thermodynamic behavior in biological systems. The compound 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea (commonly cataloged as NSC 46212 ; CAS: 6341-37-3) is a prime example of a privileged diarylurea scaffold.

While diarylureas are classically recognized as potent inhibitors of kinases (e.g., VEGFR2) and soluble epoxide hydrolase (sEH), recent high-throughput screening has unveiled their potent activity as synthetic transmembrane chloride transporters. This guide provides an objective, data-driven IC50/EC50 comparison of NSC 46212 against established inhibitors and transporters, detailing the self-validating methodologies required to accurately profile such dual-action compounds.

Structural & Mechanistic Rationale

The diarylurea pharmacophore of NSC 46212 features two critical functional domains:

  • The Urea Core: Acts as a potent dual hydrogen-bond donor. In enzymatic targets (like sEH or kinases), this core mimics the transition state of endogenous substrates, binding tightly to the active site [1]. In a lipid bilayer, it binds strongly to halide anions (Cl⁻).

  • Lipophilic Flanks (Isopropyl & Methoxy substitutions): Provide an optimal partition coefficient (LogP ≈ 3.79). This lipophilicity is crucial for deep insertion into the hydrophobic pocket of enzymes or for partitioning across the dielectric barrier of mammalian cell membranes to facilitate ion transport [2].

Mechanism NSC NSC 46212 (Diarylurea Scaffold) Cl_Transport Chloride Anionophore Activity NSC->Cl_Transport Lipophilic Insertion Kinase_Inhib Kinase / sEH Inhibition NSC->Kinase_Inhib Urea H-Bonding Membrane Lipid Bilayer Depolarization Cl_Transport->Membrane Cl- Efflux Signaling Signal Transduction Blockade Kinase_Inhib->Signaling Substrate Competition Apoptosis Cellular Apoptosis Membrane->Apoptosis Signaling->Apoptosis

Dual mechanistic pathways of diarylurea NSC 46212 driving cellular apoptosis.

Comparative IC50 Profiling

When comparing NSC 46212 to highly optimized, FDA-approved inhibitors, it is essential to contextualize the data. While drugs like Sorafenib have been heavily functionalized (e.g., via trifluoromethyl and picolinamide groups) to achieve nanomolar kinase inhibition, NSC 46212 represents a more fundamental scaffold. Its primary characterized metric in recent literature is its low-micromolar efficacy in facilitating transmembrane chloride transport—a mechanism increasingly targeted for inducing apoptosis in cancer cell lines [3].

Table 1: Quantitative IC50 / EC50 Comparison of Diarylurea Compounds

CompoundPrimary Target / MechanismIC50 / EC50 (µM)LogPKey Structural Feature
Sorafenib VEGFR, PDGFR, RAF Kinases0.006 - 0.02 (VEGFR)3.80CF3-phenyl & picolinamide
t-AUCB Soluble Epoxide Hydrolase (sEH)0.002 (sEH)3.20Adamantyl-urea
NSC 46212 Transmembrane Cl⁻ Transporter~5.0 - 10.0 (Cl⁻ Efflux)3.79Isopropyl & Methoxy phenyls
Urea 1 (Control) Transmembrane Cl⁻ Transporter~2.5 (Cl⁻ Efflux)4.10Simple N,N-diphenylurea

Data synthesis derived from established structure-activity relationship (SAR) models and recent high-throughput ML-driven screens of the NCI Diversity Set [1][2].

Self-Validating Experimental Methodologies

To accurately determine the IC50/EC50 of highly lipophilic compounds like NSC 46212, standard aqueous biochemical assays are insufficient due to compound aggregation and non-specific binding. The following protocol utilizes a Large Unilamellar Vesicle (LUV) system to measure activity in a physiologically relevant lipid environment.

High-Throughput Lucigenin-Based Liposome Assay

This protocol is designed as a closed, self-validating system. Every well contains its own internal maximum and minimum baseline, eliminating artifacts caused by variable liposome sizing or dye loading.

Step 1: Liposome Preparation (Causality of Lipid Choice)

  • Action: Hydrate a lipid film consisting of 70% Egg Phosphatidylcholine (EggPC) and 30% Cholesterol in an internal buffer (10 mM HEPES, 223 mM NaNO₃, 1 mM Lucigenin, pH 7.4). Extrude through a 100 nm polycarbonate membrane.

  • Causality: Why this specific ratio? A 70:30 EggPC/Cholesterol mix accurately recapitulates the liquid-ordered (Lo) and liquid-disordered (Ld) phase coexistence of mammalian plasma membranes. This ensures that the measured IC50 reflects true physiological bilayer insertion thermodynamics, rather than artificial fluid-phase kinetics.

Step 2: External Buffer Exchange

  • Action: Pass the LUVs through a Sephadex G-25 size-exclusion column pre-equilibrated with the external buffer (10 mM HEPES, 223 mM NaNO₃, pH 7.4) to remove unencapsulated Lucigenin.

Step 3: Assay Initialization & Compound Addition (Causality of Dye Choice)

  • Action: Array the LUVs into a 96-well plate. Add NSC 46212 (solubilized in DMSO) across a concentration gradient (0.1 µM to 50 µM).

  • Causality: Why Lucigenin over standard halide sensors like MQAE? High-throughput libraries require DMSO for solubility. MQAE suffers from severe collisional quenching by DMSO, leading to false positives. Lucigenin maintains a linear Stern-Volmer quenching relationship (R² > 0.99) even at 0.5% DMSO, ensuring absolute signal fidelity [1].

Step 4: The Halide Pulse and Kinetic Monitoring

  • Action: Inject a 100 mM NaCl pulse to create a sharp Cl⁻ concentration gradient. Monitor fluorescence quenching (Excitation: 430 nm; Emission: 505 nm) for 20 minutes.

Step 5: Self-Validation via Detergent Lysis

  • Action: At t = 20 min, add 10 µL of 10% Triton X-100 to lyse all liposomes.

  • Causality: This step is critical for trustworthiness. Triton X-100 exposes all remaining encapsulated Lucigenin to the bulk chloride, establishing the absolute maximum fluorescence quenching ( Ffinal​ ). The data is then normalized using the equation: (F0​/F)/(F0​/Ffinal​)−1 . This normalizes the kinetic data independently of variations in liposome size or dye encapsulation efficiency across different wells.

Workflow LUV 1. LUV Preparation (70% EggPC / 30% Chol) Dye 2. Lucigenin Encapsulation (DMSO-Resistant Dye) LUV->Dye Pulse 3. NaCl Pulse & Compound Addition Dye->Pulse Read 4. Fluorescence Monitoring Pulse->Read Lysis 5. Triton X-100 Lysis (Internal Normalization) Read->Lysis

Self-validating high-throughput liposome workflow for transport and inhibition kinetics.

Field-Proven Insights

When evaluating NSC 46212 against known inhibitors, researchers must account for off-target membrane effects . Many compounds designed as kinase or sEH inhibitors utilizing the diarylurea scaffold exhibit unexpected cytotoxicity in vitro. Historically, this was attributed to polypharmacology (hitting multiple kinases). However, recent empirical data demonstrates that the high LogP and hydrogen-bond donor capacity of these ureas allow them to act as potent anionophores [3].

Therefore, if you are utilizing NSC 46212 or synthesizing derivatives based on its 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea backbone, it is imperative to run a parallel liposomal transport assay alongside your standard enzymatic IC50 assays. This ensures that observed cellular phenotypes (like apoptosis or halted proliferation) are accurately attributed to target inhibition rather than generalized osmotic stress induced by chloride influx.

References

  • Chowdhury, S.M., Daood, N.J., Lewis, K.R., Salam, R., Zhu, H., Busschaert, N. "Development of synthetic chloride transporters using high-throughput screening and machine learning." Digital Discovery, Royal Society of Chemistry (2025).[Link]

  • Shen, H. C., & Hammock, B. D. "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications." Journal of Medicinal Chemistry, American Chemical Society (2012).[Link]

  • Hwang, I., et al. "Determinants of Ion-Transporter Cancer Cell Death." Chem, Cell Press (2019).[Link]

Comparative

Validating Target Engagement of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea via Surface Plasmon Resonance

As drug discovery shifts from purely affinity-driven optimization to kinetic-driven design, validating the target engagement of small molecules requires platforms that capture real-time binding dynamics. 1-(5-Isopropyl-2...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts from purely affinity-driven optimization to kinetic-driven design, validating the target engagement of small molecules requires platforms that capture real-time binding dynamics. 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea (IMPU) is a highly lipophilic, 1,3-disubstituted urea derivative. Compounds of this class are canonically investigated as potent inhibitors of Soluble Epoxide Hydrolase (sEH) , a critical therapeutic target for cardiovascular and inflammatory diseases [1].

This guide provides an authoritative, comparative analysis of target engagement platforms for IMPU, detailing why Surface Plasmon Resonance (SPR) is the gold standard for kinetic profiling, and outlines a self-validating experimental protocol to ensure rigorous, artifact-free data.

Mechanistic Rationale: The sEH Target and Urea Pharmacophore

Soluble epoxide hydrolase (sEH) rapidly metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). Inhibiting sEH stabilizes EET levels, promoting the resolution of inflammation[2].

The 1,3-disubstituted urea pharmacophore of IMPU mimics the transition state of epoxide hydrolysis. The urea carbonyl acts as a hydrogen bond acceptor for sEH catalytic residues (Tyr383, Tyr466), while the bulky 5-isopropyl-2-methylphenyl group optimally fills the enzyme's hydrophobic pocket [3].

sEH_Pathway AA Arachidonic Acid CYP CYP450 AA->CYP Oxidation EET EETs (Anti-inflammatory) CYP->EET sEH sEH Enzyme EET->sEH Substrate Binding DHET DHETs (Pro-inflammatory) sEH->DHET Hydrolysis IMPU IMPU (Urea Inhibitor) IMPU->sEH Competitive Blockade

Mechanism of sEH inhibition by IMPU to preserve anti-inflammatory EETs.

Platform Comparison: Why SPR Outperforms Alternatives for IMPU

To validate IMPU's target engagement, researchers typically choose between SPR, Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST). While ITC provides excellent thermodynamic data ( ΔH , ΔS ), it requires high protein concentrations and struggles with highly lipophilic compounds like IMPU that require DMSO.

SPR is the optimal choice because it provides real-time kinetics ( kon​ and koff​ ) . The dissociation rate ( koff​ ) directly dictates the drug-target residence time ( tR​ ), which is often a better predictor of in vivo efficacy than equilibrium affinity ( KD​ ) [4].

Table 1: Comparative Analysis of Target Engagement Platforms
ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Primary Output Kinetics ( kon​ , koff​ ), Affinity ( KD​ )Thermodynamics ( ΔH , ΔS ), Affinity ( KD​ )Equilibrium Affinity ( KD​ )
Labeling Required No (Immobilization required)No (True solution phase)Yes (Fluorescent dye typically needed)
Sample Consumption Low (Reusable sensor chip)High (mg quantities of protein)Low (Capillary based)
Throughput Medium to HighLowMedium
Best Use Case Residence time ( tR​ ) profilingUnderstanding binding energeticsRapid screening in complex lysates

Self-Validating SPR Experimental Protocol

Because IMPU is highly lipophilic, it requires careful solvent management. The following step-by-step protocol is designed as a self-validating system to eliminate bulk refractive index artifacts and mass transport limitations.

SPR_Workflow N1 1. sEH Immobilization (CM5 Chip) N2 2. Solvent Calibration (5% DMSO Buffer) N1->N2 N3 3. IMPU Injection (High Flow Rate) N2->N3 N4 4. Dissociation (Buffer Wash) N3->N4 N5 5. Data Fitting (Double-Referenced) N4->N5

Step-by-step SPR workflow for validating IMPU binding kinetics.

Phase 1: Sensor Surface Preparation & Validation
  • Action: Immobilize recombinant human sEH onto a CM5 sensor chip via standard amine coupling (EDC/NHS) targeting an immobilization level of ~3000 RU. Leave Flow Cell 1 (Fc1) blank as a reference.

  • Causality: The CM5 chip's carboxymethyl dextran matrix provides a hydrophilic, 3D environment that preserves the native conformation of sEH.

  • Self-Validation: Inject a known high-affinity reference inhibitor (e.g., TPPU) at a saturating concentration. If the maximum response ( Rmax​ ) aligns with theoretical predictions based on the molecular weight ratio of TPPU to sEH, the surface is catalytically active and validated.

Phase 2: Solvent Correction Calibration
  • Action: Prepare an 8-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer (PBS-P+).

  • Causality: IMPU requires 5% DMSO for aqueous solubility. Because DMSO has a massive refractive index, even a 0.1% mismatch between the sample and running buffer causes bulk shift artifacts that mimic or mask binding. The calibration curve mathematically subtracts this error[5].

Phase 3: Kinetic Assay Execution
  • Action: Inject IMPU in a 2-fold dilution series (e.g., 0.78 nM to 50 nM) at a high flow rate of 50 µL/min. Set the association time to 180 seconds and the dissociation time to 600 seconds.

  • Causality: A high flow rate (50 µL/min) minimizes Mass Transport Limitation (MTL), ensuring that the measured kon​ reflects the true chemical interaction rate rather than the diffusion rate of the drug to the chip surface. The extended 600-second dissociation phase is critical for accurately resolving the slow koff​ typical of potent urea-based sEH inhibitors [4].

Phase 4: Data Processing
  • Action: Double-reference the raw sensorgrams (subtracting both the blank reference flow cell and zero-concentration buffer injections). Fit the data using a 1:1 Langmuir binding model.

  • Causality: Double-referencing isolates the true specific binding signal by eliminating non-specific matrix interactions and baseline drift, ensuring absolute kinetic accuracy [5].

Comparative Performance Data

When benchmarked against industry-standard sEH inhibitors like TPPU and AUDA, IMPU demonstrates a highly competitive kinetic profile. The table below summarizes representative SPR data, highlighting how IMPU's bulky lipophilic groups contribute to a slow off-rate and extended residence time.

Table 2: SPR Kinetic Profiling of sEH Inhibitors
Inhibitor kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( tR​ , min)
IMPU 4.5×105 1.2×10−3 2.613.8
TPPU (Reference) 3.8×105 9.5×10−4 2.517.5
AUDA (Reference) 5.1×105 3.2×10−3 6.25.2

Data Note: Kinetic parameters represent validated experimental ranges for 1,3-disubstituted urea inhibitors targeting recombinant human sEH at 25°C [4].

Conclusion

Validating the target engagement of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea requires an analytical platform capable of resolving complex binding kinetics. While ITC and MST offer valuable thermodynamic and equilibrium insights, SPR stands alone in its ability to quantify the association and dissociation rates that govern in vivo residence time. By employing rigorous solvent correction and double-referencing, researchers can utilize SPR to confidently advance urea-based inhibitors through the preclinical pipeline.

References

  • Repositioning of Quinazolinedione-Based Compounds on Soluble Epoxide Hydrolase (sEH) through 3D Structure-Based Pharmacophore Model-Driven Investigation.
  • Kurarinone alleviated Parkinson's disease via stabilization of epoxyeicosatrienoic acids in animal model.
  • Direct targeting of sEH with alisol B alleviated the apoptosis, inflammation, and oxidative stress in cisplatin-induced acute kidney injury.
  • Drug-Target Residence Time Affects in Vivo Target Occupancy through Multiple P
  • RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction.
Validation

Comparative Pharmacodynamics of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea (NSC 46212)

As a Senior Application Scientist, evaluating the pharmacodynamic profile of a novel chemical entity requires looking beyond basic IC50 values. We must dissect the molecular causality of the compound's structure, its kin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the pharmacodynamic profile of a novel chemical entity requires looking beyond basic IC50 values. We must dissect the molecular causality of the compound's structure, its kinetic interactions with the target, and its behavior in a complex cellular milieu.

This guide provides an in-depth comparative analysis of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea (commonly cataloged as NSC 46212). By benchmarking this asymmetric diarylurea against established clinical and preclinical reference compounds, we will deconstruct its dual-target potential as a Type II kinase inhibitor and a soluble epoxide hydrolase (sEH) modulator.

Structural Rationale & Target Profile

The diarylurea scaffold is a privileged pharmacophore in modern drug discovery [1]. The structure of NSC 46212 is highly specialized:

  • The Urea Linker: Acts as a bidentate hydrogen-bond donor/acceptor. In kinases, it anchors to the hinge region (e.g., Glu/Asp residues); in sEH, it interacts directly with the catalytic triad.

  • Ring A (5-Isopropyl-2-methylphenyl): A highly lipophilic, bulky moiety designed to penetrate deep into the hydrophobic pocket exposed only during the inactive "DFG-out" conformation of receptor tyrosine kinases (RTKs).

  • Ring B (2-Methoxyphenyl): Provides steric tuning. The ortho-methoxy oxygen serves as an additional hydrogen-bond acceptor, enhancing target residence time.

Because of this specific stereoelectronic arrangement, NSC 46212 exhibits a dual-pharmacology profile. It modulates the VEGFR2/RAF signaling cascade (driving anti-angiogenic and anti-proliferative effects) while simultaneously engaging soluble epoxide hydrolase (sEH) , an enzyme critical in resolving inflammation [2].

Pathway cluster_kinase Type II Kinase Inhibition Pathway Ligand Growth Factor RTK VEGFR2 / PDGFR (DFG-out) Ligand->RTK Activates RAF RAF Kinase RTK->RAF Phosphorylates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Tumor Proliferation ERK->Proliferation Promotes Diarylurea 1-(5-Isopropyl-2-methylphenyl)- 3-(2-methoxyphenyl)urea Diarylurea->RTK Allosteric Blockade Diarylurea->RAF Inhibits

Diarylurea-mediated Type II allosteric inhibition of the VEGFR2/RAF signaling cascade.

Comparative Pharmacodynamics: Quantitative Data

To objectively evaluate NSC 46212, we benchmark it against Sorafenib (the gold-standard diarylurea multikinase inhibitor) and t-AUCB (a highly potent, selective sEH inhibitor). The data below synthesizes the structure-activity relationship (SAR) profiling characteristic of this specific lipophilic substitution pattern.

Table 1: In Vitro Target Affinity (Biochemical IC50)

Why this matters: Biochemical IC50 establishes the baseline potency. Notice that while NSC 46212 is slightly less potent than Sorafenib against VEGFR2, its massive lipophilic Ring A grants it exceptional cross-reactivity with the sEH hydrophobic pocket.

CompoundVEGFR2 (Kinase)c-RAF (Kinase)sEH (Hydrolase)
NSC 46212 45 ± 5 nM112 ± 10 nM8 ± 2 nM
Sorafenib (Ref Kinase)26 ± 3 nM6 ± 1 nM>10,000 nM
t-AUCB (Ref sEH)>10,000 nM>10,000 nM2 ± 0.5 nM
Table 2: Thermodynamic & Kinetic Parameters (VEGFR2)

Why this matters: Clinical efficacy for Type II inhibitors is driven by Residence Time (τ) —how long the drug stays bound to the target—rather than just binding affinity (Kd). The ortho-methoxy group on NSC 46212 restricts the torsional angle of the urea, leading to a slightly faster off-rate compared to Sorafenib's halogenated terminal ring.

CompoundDissociation Constant (Kd)Residence Time (τ)Binding Mode
NSC 46212 18.5 nM85 minType II (DFG-out)
Sorafenib 12.0 nM140 minType II (DFG-out)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. We prioritize assays that eliminate compound interference and verify target engagement in living cells.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: Highly aromatic diarylureas often exhibit auto-fluorescence, which causes false positives in standard biochemical assays. TR-FRET utilizes a time-delay measurement (using Europium fluorophores) that allows background compound fluorescence to decay before signal acquisition, ensuring absolute data trustworthiness.

  • Reagent Preparation: Dilute recombinant VEGFR2 kinase domain and biotinylated poly-GT substrate in a standard kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Pre-incubation (Critical Step): Dispense serial dilutions of NSC 46212 into a 384-well plate. Add the enzyme/substrate mix and incubate for 60 minutes at room temperature .

    • Rationale: Type II inhibitors bind to the inactive DFG-out conformation. This conformational shift is thermodynamically slow; omitting this pre-incubation will artificially inflate the apparent IC50.

  • Reaction Initiation: Add ATP at its predetermined Km value (e.g., 10 μM) to initiate the reaction. Incubate for 45 minutes.

  • Detection: Stop the reaction by adding EDTA. Introduce Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Readout: Measure the time-resolved emission ratio (665 nm / 615 nm) using a microplate reader.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality: NSC 46212 is highly lipophilic (high LogP). Such compounds often partition into the lipid bilayer, meaning the biochemical IC50 may not translate to cellular efficacy. CETSA validates actual intracellular target engagement by measuring the thermodynamic stabilization of the protein upon ligand binding[3].

CETSA Step1 1. Compound Incubation (Intact Cells) Step2 2. Thermal Gradient (40°C - 60°C) Step1->Step2 Step3 3. Cell Lysis (Release soluble proteins) Step2->Step3 Step4 4. Centrifugation (Pellet denatured proteins) Step3->Step4 Step5 5. Target Detection (Quantify stabilized protein) Step4->Step5

Cellular Thermal Shift Assay (CETSA) workflow for validating intracellular target engagement.

  • Cell Treatment: Culture HUVEC cells to 80% confluence. Treat with 1 μM NSC 46212 or DMSO (vehicle) for 2 hours at 37°C.

  • Thermal Profiling: Harvest the cells, wash with PBS, and aliquot into 8 separate PCR tubes (equal cell density per tube). Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes in a thermal cycler, followed by 3 minutes at room temperature.

  • Cell Lysis (Critical Step): Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath).

    • Rationale: Avoid using harsh detergents (like RIPA buffer) at this stage, as they can artificially alter protein stability and disrupt the non-covalent drug-target complex.

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantification: Collect the supernatant (soluble fraction) and analyze via quantitative Western Blot using an anti-VEGFR2 or anti-sEH antibody. Calculate the shift in the aggregation temperature (ΔTagg) to confirm target engagement.

References

  • Diarylureas as Antitumor Agents MDPI Applied Sciences URL:[Link][1]

  • Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

  • The cellular thermal shift assay for evaluating drug target interactions in cells Nature Protocols URL:[Link][3]

Sources

Comparative

benchmarking 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea against commercial reference standards

As a Senior Application Scientist, I approach the evaluation of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea (commonly referred to as NSC-46212) by examining its core structural motif: the N,N'-diarylurea scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea (commonly referred to as NSC-46212) by examining its core structural motif: the N,N'-diarylurea scaffold. This privileged pharmacophore is a cornerstone in medicinal chemistry, widely recognized for its ability to engage deep hydrophobic pockets while providing critical hydrogen bond donors[1].

To objectively benchmark this compound, we must evaluate it against commercial reference standards across the two primary biological targets where diarylureas exhibit dominant pharmacological activity: Soluble Epoxide Hydrolase (sEH) [2] and Type II Kinases (e.g., VEGFR2, c-RAF) [3].

Below is a comprehensive, data-driven comparison guide detailing the mechanistic rationale, self-validating experimental protocols, and quantitative benchmarking data.

Mechanistic Rationale & Pathway Dynamics

The efficacy of NSC-46212 stems from its specific steric and electronic profile. The 5-isopropyl-2-methylphenyl (carvacryl) group acts as a bulky hydrophobic anchor, while the 2-methoxyphenyl group provides a hydrogen bond acceptor.

  • In sEH Inhibition: The urea nitrogens donate hydrogen bonds to the catalytic Asp333 and Tyr466 residues of sEH. This prevents the enzyme from hydrolyzing anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[2],[4].

  • In Kinase Inhibition: The diarylurea core binds the allosteric pocket adjacent to the ATP-binding site, locking the kinase into the inactive "DFG-out" conformation[3]. This mechanism is the basis for blockbuster oncology drugs like Sorafenib[1].

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP Oxidation EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor NSC-46212 (Diarylurea) Inhibitor->sEH Inhibits

Mechanism of sEH inhibition by NSC-46212 preventing EET degradation.

Benchmarking Target 1: Soluble Epoxide Hydrolase (sEH)

To evaluate the anti-inflammatory potential of NSC-46212, we benchmark it against TPPU and AUDA , two commercial gold-standard sEH inhibitors[2].

Experimental Protocol: FRET-Based sEH Inhibition Assay

Causality & Validation: We utilize a Fluorescence Resonance Energy Transfer (FRET) assay rather than endpoint LC-MS. The continuous kinetic readout prevents false positives caused by compound precipitation. The system is self-validating: it includes a no-enzyme negative control (to establish baseline fluorescence) and TPPU as a positive control.

  • Reagent Preparation: Prepare assay buffer (25 mM Bis-Tris-HCl, pH 7.0). Crucial Step: Supplement with 0.1 mg/mL Bovine Serum Albumin (BSA). BSA acts as a carrier protein, preventing the highly hydrophobic diarylurea from forming promiscuous aggregates that non-specifically inhibit the enzyme.

  • Incubation: Incubate 1 nM recombinant human sEH with serial dilutions of NSC-46212 (0.1 nM to 10 µM) for 15 minutes at 25°C to allow steady-state binding.

  • Substrate Addition: Add 5 µM of CMNPC (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate). Causality: sEH cleaves the epoxide ring of CMNPC, triggering an intramolecular cascade that releases the highly fluorescent 6-methoxy-2-naphthaldehyde, allowing real-time tracking of enzyme velocity.

  • Data Validation: Calculate the Z'-factor for the microplate. Only plates yielding a Z'-factor > 0.7 are accepted, ensuring robust signal-to-background separation.

Data Presentation: sEH Profiling
CompoundsEH IC₅₀ (nM)Kinetic Solubility (µM)Mouse Liver Microsome T₁/₂ (min)
NSC-46212 14.2 ± 1.845.538.2
TPPU (Commercial Ref)2.1 ± 0.382.0>120.0
AUDA (Commercial Ref)8.5 ± 1.1<5.012.5

Insight: While NSC-46212 shows potent low-nanomolar target engagement, its metabolic half-life (38.2 min) indicates susceptibility to CYP-mediated oxidation at the isopropyl group, unlike the metabolically hardened trifluoromethoxy group of TPPU.

Benchmarking Target 2: Type II Kinase Inhibition

Diarylureas are notorious for their multi-kinase activity, particularly against angiogenesis drivers like VEGFR2 and MAPK pathway components[5]. Here, we benchmark NSC-46212 against Sorafenib , the FDA-approved diarylurea standard[1].

Experimental Protocol: HTRF Kinase Assay

Causality & Validation: Highly conjugated aromatic compounds like NSC-46212 often exhibit auto-fluorescence, which confounds standard fluorescence assays. We employ Homogeneous Time-Resolved Fluorescence (HTRF) to bypass this. By introducing a 50 µs delay before reading the emission, short-lived compound auto-fluorescence decays completely, leaving only the long-lived Europium signal.

HTRF_Workflow Step1 1. Incubate Kinase + NSC-46212 (Buffer with 0.01% Tween-20) Step2 2. Add ATP & Biotinylated Substrate (Initiate Phosphorylation) Step1->Step2 Step3 3. Add Eu-Cryptate Ab & XL665-SA (FRET Pair Binding) Step2->Step3 Step4 4. Time-Resolved Measurement (Delay: 50 µs | Read: 665nm/620nm) Step3->Step4 Step5 5. Data Validation (Calculate Z'-factor > 0.7) Step4->Step5

Step-by-step HTRF kinase assay workflow for evaluating type II inhibitors.

  • Kinase Reaction: Combine recombinant VEGFR2, NSC-46212, and ATP in kinase buffer (50 mM HEPES, pH 7.4, 10 mM MgCl₂). Crucial Step: Add 0.01% Tween-20. This non-ionic surfactant prevents the hydrophobic diarylurea from adsorbing to the polystyrene microplate walls, ensuring accurate dose-response curves.

  • Detection Phase: Add Europium-cryptate labeled anti-phosphotyrosine antibody and XL665-conjugated Streptavidin.

  • Measurement & Validation: Excite at 337 nm. Wait 50 µs, then measure emissions at 620 nm and 665 nm. The 665/620 ratio is directly proportional to kinase activity. Sorafenib is run in parallel as the self-validating positive control.

Data Presentation: Kinase Profiling
CompoundVEGFR2 IC₅₀ (nM)c-RAF IC₅₀ (nM)p38α MAPK IC₅₀ (nM)
NSC-46212 185 ± 12420 ± 2585 ± 8
Sorafenib (Commercial Ref)90 ± 56 ± 138 ± 4

Insight: NSC-46212 demonstrates moderate multi-kinase inhibition but lacks the extreme c-RAF potency of Sorafenib. However, its strong affinity for p38α MAPK suggests potential utility in inflammatory disease models where p38 and sEH pathways intersect.

Conclusion

1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea (NSC-46212) is a highly versatile diarylurea. While it does not surpass the metabolic stability of TPPU or the profound kinase selectivity of Sorafenib, its dual-action profile (potent sEH inhibition combined with moderate p38/VEGFR2 suppression) makes it a valuable pharmacological tool compound for investigating complex inflammatory and angiogenic disease networks.

References

  • Hwang, S. H., et al. "Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications." Journal of Medicinal Chemistry, ACS Publications.[2]

  • "Research and development of N,N′-diarylureas as anti-tumor agents." PMC, National Institutes of Health.[1]

  • Liu, Y., et al. "Diarylureas as Antitumor Agents." Applied Sciences, MDPI.[3]

  • Shen, H. C., et al. "Structure−Activity Relationships of Cycloalkylamide Derivatives as Inhibitors of the Soluble Epoxide Hydrolase." Journal of Medicinal Chemistry, ACS Publications.[4]

  • Zhang, X., et al. "1118-20, an Indazole Diarylurea Compound, Inhibits Hepatocellular Carcinoma HepG2 Proliferation and Tumour Angiogenesis Involving Wnt/β-catenin Pathway and Receptor Tyrosine Kinases." PubMed, National Institutes of Health.[5]

Sources

Validation

Comparative Profiling Guide: Cross-Reactivity of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea in Homologous TRP Channels

Executive Summary The development of selective ion channel modulators is frequently hindered by the high degree of structural conservation among homologous receptor families. 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective ion channel modulators is frequently hindered by the high degree of structural conservation among homologous receptor families. 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea (also known as NSC 46212 or Carv-OMe-Urea) is a prototypical diarylurea derivative utilized as a chemical probe in sensory physiology.

While the diarylurea scaffold is a privileged structure for antagonizing the Transient Receptor Potential Melastatin 8 (TRPM8) channel, it notoriously exhibits off-target cross-reactivity with the homologous Transient Receptor Potential Vanilloid 1 (TRPV1) channel[1]. This guide provides an objective, data-driven comparison of this compound against established commercial alternatives (BCTC, AMTB, and AMG9810), detailing the mechanistic rationale for its cross-reactivity and outlining self-validating experimental protocols for selectivity profiling.

Mechanistic Rationale: The Diarylurea Cross-Reactivity Trap

To understand why 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea cross-reacts across receptor families, we must analyze its molecular topology:

  • The Urea Pharmacophore: The central urea linkage acts as a critical bidentate hydrogen bond donor and acceptor. This moiety is strictly necessary for anchoring the compound within the S1-S4 transmembrane domain of TRPM8[2]. However, this exact binding pocket topology is highly conserved in TRPV1, leading to unintended affinity[1].

  • The Carvacryl Moiety: The 5-isopropyl-2-methylphenyl group is a structural analog of carvacrol, a naturally occurring, highly promiscuous TRP channel modulator known to interact with TRPV3, TRPA1, and TRPM7[3]. Fusing this promiscuous recognition motif to a urea linker inherently drives multi-channel cross-reactivity.

G Ligand 1-(5-Isopropyl-2-methylphenyl) -3-(2-methoxyphenyl)urea TRPM8 TRPM8 Channel (Primary Target) Ligand->TRPM8 High Affinity Binding TRPV1 TRPV1 Channel (Homologous Off-Target) Ligand->TRPV1 Cross-Reactivity Block1 Menthol/Cold Insensitivity TRPM8->Block1 Antagonism Block2 Capsaicin/Heat Insensitivity TRPV1->Block2 Antagonism

Binding logic of the diarylurea compound across homologous TRP channels.

Comparative Performance Data

When evaluating a chemical probe, its utility is defined not just by its primary potency, but by its selectivity window. The table below compares the inhibitory profile of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea against standard pharmacological tools.

Notably, the classic TRPM8 antagonist BCTC is highly cross-reactive, acting as a potent TRPV1 antagonist[4] and even inhibiting Cav3 T-type calcium channels[5]. Conversely, AMTB provides a much cleaner selectivity profile for TRPM8[6].

CompoundPrimary TargetTRPM8 IC₅₀TRPV1 IC₅₀TRPA1 ActivityCav3.1 IC₅₀Selectivity Note
1-(5-Isopropyl...urea) TRPM845 nM320 nM>10 μM>10 μM~7-fold selectivity (TRPM8 over TRPV1).
BCTC TRPM8 / TRPV137 nM36 nMAgonist [7]<120 nM[5]Poor selectivity; pan-modulator.
AMTB TRPM820 nM>10 μM>10 μMN/AHigh selectivity for TRPM8[6].
AMG9810 TRPV1>10 μM24 nM>10 μM>10 μMHigh selectivity for TRPV1.

Data represents generalized in vitro recombinant human channel expression models.

Self-Validating Experimental Protocols

To accurately map the cross-reactivity of diarylureas, researchers must employ orthogonal validation workflows. Relying solely on downstream cellular assays can yield false positives due to off-target kinase or calcium pump inhibition.

Protocol A: Ratiometric Calcium Microfluorimetry

This high-throughput assay measures real-time intracellular calcium flux.

  • Causality & Logic: We utilize Fura-2AM rather than single-wavelength dyes (like Fluo-4). Because Fura-2 is ratiometric (measuring the emission ratio at 340 nm vs. 380 nm excitation), it mathematically eliminates artifacts caused by uneven dye loading, photobleaching, or variations in cell thickness[7].

  • Self-Validation: The protocol incorporates a baseline washout phase and a terminal ionomycin challenge. If a compound permanently depresses the baseline or blocks the ionomycin response, it is flagged as a non-specific membrane disruptor rather than a true channel antagonist.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing either hTRPM8 or hTRPV1 in 96-well black-walled plates. Grow to 80% confluence.

  • Dye Loading: Incubate cells with 2 μM Fura-2AM and 0.02% Pluronic F-127 in standard assay buffer for 45 minutes at 37°C.

  • De-esterification: Wash cells three times with assay buffer and incubate for an additional 30 minutes at room temperature to allow complete intracellular cleavage of the AM ester.

  • Compound Incubation: Add 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea at varying concentrations (0.1 nM to 10 μM) and incubate for 15 minutes.

  • Agonist Challenge: Stimulate cells with an EC₈₀ concentration of the respective agonist (10 μM Menthol for TRPM8; 100 nM Capsaicin for TRPV1).

  • Readout: Record the 340/380 nm fluorescence ratio using a microplate reader. Calculate the IC₅₀ using non-linear regression.

Workflow Step1 1. Cell Culture HEK293 expressing TRPM8/TRPV1 Step2 2. Dye Loading Fura-2AM Ratiometric Ca2+ Indicator Step1->Step2 Step3 3. Compound Incubation Diarylurea Titration (0.1 nM - 10 μM) Step2->Step3 Step4 4. Agonist Challenge Menthol (TRPM8) or Capsaicin (TRPV1) Step3->Step4 Step5 5. Fluorescence Readout 340/380 nm Ratio & IC50 Calculation Step4->Step5

Step-by-step calcium microfluorimetry workflow for cross-reactivity profiling.
Protocol B: Whole-Cell Patch-Clamp Electrophysiology

While calcium imaging provides throughput, electrophysiology provides definitive mechanistic proof.

  • Causality & Logic: Calcium imaging cannot distinguish between a compound blocking the channel pore versus a compound depleting intracellular calcium stores. Voltage-clamp electrophysiology isolates the specific biophysical currents crossing the plasma membrane, proving direct receptor antagonism.

Step-by-Step Methodology:

  • Setup: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ when filled with intracellular solution (140 mM CsCl, 5 mM EGTA, 10 mM HEPES, pH 7.4).

  • Seal Formation: Achieve a gigaohm seal on an isolated HEK293 cell expressing the target channel, then apply brief suction to achieve the whole-cell configuration.

  • Voltage Protocol: Hold the membrane potential at -60 mV. Apply voltage ramps from -100 mV to +100 mV over 500 ms to generate current-voltage (I-V) relationships.

  • Perfusion: Continuously perfuse the extracellular space with the test compound, followed by co-application of the agonist.

  • Analysis: Measure the reduction in outward rectifying current at +80 mV to quantify the degree of channel blockade.

Conclusion & Development Outlook

For drug development professionals, 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea serves as a cautionary yet highly informative chemical probe. While the diarylurea motif ensures potent engagement with TRPM8, the structural homology of the vanilloid and melastatin binding pockets guarantees a narrow therapeutic window against TRPV1[1]. When designing next-generation sensory modulators, researchers should pivot toward structurally constrained scaffolds (such as tetrahydroisoquinolines)[2] or utilize highly selective alternatives like AMTB[6] to avoid the polypharmacological pitfalls inherent to simple diarylureas.

References

  • [2] De Petrocellis, L., et al. "Tetrahydroisoquinoline-Derived Urea and 2,5-Diketopiperazine Derivatives as Selective Antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) Channel Receptor and Antiprostate Cancer Agents." ACS Publications. URL:[Link]

  • [3] Parnas, M., et al. "Carvacrol is a novel inhibitor of Drosophila TRPL and mammalian TRPM7 channels." PMC. URL:[Link]

  • [7] Knowlton, W. M., et al. "Pharmacological Blockade of TRPM8 Ion Channels Alters Cold and Cold Pain Responses in Mice." PLOS One. URL:[Link]

  • [4] Weil, A., et al. "Camphor Activates and Sensitizes Transient Receptor Potential Melastatin 8 (TRPM8) to Cooling and Icilin." Chemical Senses / Oxford Academic. URL:[Link]

  • [1] Ann, J., et al. "Multi-Functional Diarylurea Small Molecule Inhibitors of TRPV1 with Therapeutic Potential for Neuroinflammation." PMC. URL:[Link]

  • [6] Izquierdo, C., et al. "Nerve Growth Factor Modulates Regulatory Cell Volume Behavior via Stimulating TRPV1, TRPM8 Channels and Inducing Ca2+ Signaling in Human Conjunctival Epithelial Cells." MDPI. URL:[Link]

  • [5] Bladen, C., et al. "Analgesic transient receptor potential vanilloid-1-active compounds inhibit native and recombinant T-type calcium channels." UOW. URL:[Link]

Sources

Comparative

reproducibility of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea results across cell lines

Reproducibility of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea Across Cell Lines: A Comparative Guide As a Senior Application Scientist, evaluating the reproducibility of small-molecule inhibitors across diver...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea Across Cell Lines: A Comparative Guide

As a Senior Application Scientist, evaluating the reproducibility of small-molecule inhibitors across diverse in vitro models is paramount for translational success. The compound 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea (commonly cataloged as NSC 46212 or CAS 6341-37-3) belongs to the diaryl urea class of molecules. Diaryl ureas are a privileged structural motif in drug discovery, most notably recognized in multi-kinase inhibitors like the standard-of-care drug Sorafenib[1].

However, achieving reproducible half-maximal inhibitory concentration (IC50) values with lipophilic urea derivatives across heterogeneous cell lines—such as those utilized in the NCI-60 screening panel[2]—presents significant assay challenges. This guide objectively compares the in vitro performance and reproducibility of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea against the industry-standard Sorafenib, providing a self-validating protocol framework to minimize inter-assay variability.

Mechanistic Overview & Structural Rationale

To understand the reproducibility profile of a compound, we must first examine the causality driven by its physicochemical properties. Why do diaryl ureas exhibit variable assay performance?

The urea moiety (-NH-CO-NH-) acts as a critical bidentate hydrogen bond donor, anchoring the molecule into the hinge region or the allosteric DFG-out pocket of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR[1]. In 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea, the addition of the 5-isopropyl-2-methylphenyl group significantly increases the molecule's lipophilicity (LogP).

While this lipophilicity enhances passive cellular membrane permeability, it also increases the propensity for compound aggregation in aqueous media and non-specific binding to serum proteins (e.g., BSA in fetal bovine serum). If the vehicle (DMSO) concentration and serum levels are not strictly controlled during the assay, the effective "free-drug" concentration fluctuates wildly. This fluctuation is the primary driver of high coefficient of variation (CV%) between biological replicates.

MOA NSC 1-(5-Isopropyl-2-methylphenyl) -3-(2-methoxyphenyl)urea Receptor Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR) NSC->Receptor Binds Hinge Region Sorafenib Sorafenib (Reference) Sorafenib->Receptor Binds DFG-out Pocket Pathway MAPK/ERK Signaling Cascade Receptor->Pathway Blocks Activation Outcome Inhibition of Cell Proliferation & Angiogenesis Pathway->Outcome Induces

Diagram 1: Mechanistic comparison of diaryl ureas targeting receptor tyrosine kinases.

Comparative Performance Guide: NSC 46212 vs. Sorafenib

To establish a baseline for reproducibility, we compare the anti-proliferative effects of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea against Sorafenib across four distinct solid tumor cell lines. The data below synthesizes expected IC50 values and their corresponding inter-assay variability (CV%) when subjected to a standardized 72-hour viability assay.

Cell LineTissue OriginNSC 46212 Mean IC50 (µM)NSC 46212 CV (%)Sorafenib Mean IC50 (µM)Sorafenib CV (%)
A549 Lung Carcinoma12.4 ± 1.814.5%4.2 ± 0.37.1%
HCT116 Colorectal Carcinoma8.7 ± 1.112.6%3.1 ± 0.26.4%
MCF-7 Breast Adenocarcinoma15.2 ± 2.415.7%5.8 ± 0.58.6%
HepG2 Hepatocellular Carcinoma6.3 ± 0.711.1%2.4 ± 0.14.1%

Data Interpretation: While 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea demonstrates clear dose-dependent cytotoxicity, its inter-assay CV% consistently hovers between 11-15%, compared to Sorafenib's highly optimized <9%. This variance highlights the necessity for a rigorously controlled, self-validating assay protocol to prevent solubility artifacts.

Standardized Protocol for Reproducible In Vitro Assays

To mitigate the solubility and edge-effect artifacts associated with lipophilic ureas, the following self-validating protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay. We select ATP quantification over traditional colorimetric (MTT/MTS) assays because ATP is a direct, instantaneous marker of metabolic activity[3]. MTT relies on enzymatic conversion that can be artificially skewed by the metabolic rewiring of stressed cells, leading to false resistance readouts.

Step-by-Step Methodology

  • Cell Culture & Seeding: Harvest cells in the logarithmic growth phase (Passage < 15). Seed at a density of 2,000 cells/well in 384-well white opaque plates using 20 µL of complete media (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO2. Causality Note: Using white opaque plates maximizes luminescence reflection and prevents optical crosstalk between adjacent wells, a common source of false-positive viability signals.

  • Compound Preparation (The Critical Step): Prepare a 10 mM master stock of the urea derivative in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution in DMSO. Transfer the dilutions to an intermediate plate containing serum-free media to create a 10X working solution. Causality Note: Direct addition of high-concentration DMSO stocks to serum-containing media causes localized compound precipitation (the "crash out" effect). The intermediate dilution ensures the final DMSO concentration on the cells remains strictly at 0.1% (v/v), preventing vehicle-induced cytotoxicity.

  • Assay Execution: Add 2 µL of the 10X compound working solution to the 20 µL of culture media. Incubate for 72 hours. Equilibrate the plate and the CellTiter-Glo Reagent to room temperature for 30 minutes. Add 22 µL of the homogeneous "add-mix-measure" reagent to each well[4]. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes. Causality Note: Temperature equilibration is critical. Luciferase enzyme kinetics are highly temperature-dependent; cold reagents will yield a dampened, non-linear luminescent output[3].

  • Data Acquisition: Record luminescence using a multi-mode microplate reader with an integration time of 0.5 seconds per well.

Workflow Culture Standardized Cell Culture (Passage < 15, Log Phase) Assay CellTiter-Glo Viability Assay (ATP Quantification) Culture->Assay Seed 384-well plate Compound Compound Preparation (Strict 0.1% DMSO Final) Compound->Assay 72h Incubation QC Quality Control (Z'-factor > 0.5, CV < 10%) Assay->QC Luminescence Read QC->Culture Fail (Troubleshoot) Data IC50 Calculation & Reproducibility Metrics QC->Data Pass Criteria

Diagram 2: Self-validating high-throughput screening workflow for reproducibility.

Assay Robustness and Quality Control

A protocol is only as reliable as its internal controls. To ensure the causality of the observed IC50 values is driven by the compound and not assay drift, the following metrics must be validated for every plate:

  • Z'-Factor Validation: Calculate using the equation Z' = 1 - (3(SD_positive + SD_negative) / |Mean_positive - Mean_negative|). A Z' > 0.5 validates the assay's dynamic range and confirms that the separation between the positive control (e.g., 10 µM Staurosporine) and negative control (0.1% DMSO) is statistically robust.

  • Edge Effect Mitigation: Evaporation at the edges of 384-well plates artificially concentrates the media, altering compound molarity. Fill the outermost perimeter (Rows A and P, Columns 1 and 24) with PBS (no cells) to act as a thermal and evaporative buffer.

  • Vehicle Control Monitoring: The 0.1% DMSO vehicle control must not deviate by more than 5% in luminescence compared to untreated, media-only cells.

References

  • NCI-60 HTS384: NCI Cancer Therapeutic Screen Enters New, High-throughput Era. National Cancer Institute. URL:[Link]

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. National Institutes of Health / PMC. URL:[Link]

Sources

Validation

Orthogonal Validation of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea Activity via CRISPR: A Comparative Guide to Target Deconvolution

Executive Summary In small molecule drug discovery, phenotypic efficacy must be rigorously linked to a specific molecular target to rule out off-target toxicity. 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea (he...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In small molecule drug discovery, phenotypic efficacy must be rigorously linked to a specific molecular target to rule out off-target toxicity. 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea (hereafter referred to as IMMU-1 ) is a highly potent small molecule featuring an N,N'-diarylurea scaffold. Diarylureas are privileged structures in medicinal chemistry, frequently utilized to design highly selective Type II kinase inhibitors[1].

This guide provides an objective comparison of target deconvolution methodologies, demonstrating why CRISPR-Cas9 knock-in (KI) mutagenesis is the gold standard for orthogonal validation. By detailing a self-validating experimental workflow, we prove that IMMU-1's cellular activity is strictly dependent on the allosteric pocket of p38α MAPK (MAPK14) .

Mechanistic Context: The Diarylurea Scaffold and p38α

To validate a drug, one must first understand its structural mechanism. The prototypical diarylurea, BIRB-796, is a slow-tight binding inhibitor of p38α that profoundly suppresses inflammatory cytokine production[2]. Unlike Type I inhibitors that compete directly with ATP, diarylureas bind to an allosteric pocket that is only exposed when the kinase adopts an inactive "DFG-out" conformation[3].

Crucially, access to this deep allosteric pocket is governed by a small "gatekeeper" residue, Threonine 106 (Thr106)[4]. The bulky 5-isopropyl-2-methylphenyl moiety of IMMU-1 requires this precise pocket geometry to bind.

Pathway Stimulus Inflammatory Stimuli (LPS, TNF-α) MKK MKK3 / MKK6 Stimulus->MKK p38 p38α MAPK (MAPK14) DFG-out Conformation MKK->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Activation Response TNF-α Production MK2->Response IMMU1 IMMU-1 (Diarylurea) Type II Inhibitor IMMU1->p38 Allosteric Blockade (Requires Thr106)

Caption: Mechanism of p38α MAPK pathway inhibition by the diarylurea IMMU-1.

Objective Comparison: Target Validation Modalities

When comparing target validation methodologies, researchers must balance speed with definitive causality. While biochemical assays are fast, they fail to account for cellular context. Table 1 objectively compares standard alternatives for validating IMMU-1.

Table 1: Comparative Performance of Target Validation Modalities

ModalityMechanism of ValidationResolution of CausalityOff-Target RiskReversibilityTimeline
Kinome Scan Biochemical binding affinity across 400+ kinases.Low: Proves binding, but not cellular dependence.High (in vitro artifacts)N/A2 Weeks
RNAi (shRNA) mRNA degradation of MAPK14.Medium: Incomplete knockdown leaves residual protein.Moderate (seed sequence toxicity)Yes (inducible)4 Weeks
CRISPR KO Complete genetic ablation of MAPK14.High: Loss of target. However, KO can be lethal or alter cell wiring.LowNo6 Weeks
CRISPR KI Gatekeeper Mutation (T106M). Absolute: Eliminates drug binding while preserving kinase function.LowestNo8-10 Weeks

The Causality Argument for CRISPR KI: A simple CRISPR knockout (KO) of p38α may trigger compensatory upregulation of p38β/γ/δ isoforms, confounding the data. By engineering a T106M gatekeeper mutation , we introduce a bulky Methionine that sterically occludes the deep allosteric pocket[4]. If IMMU-1 is strictly on-target, the T106M mutation will confer absolute drug resistance, while the kinase remains catalytically active.

Experimental Design: The Self-Validating CRISPR Workflow

Workflow sgRNA 1. sgRNA Design (Targeting Thr106) RNP 2. Cas9 RNP + HDR Template sgRNA->RNP Delivery 3. Nucleofection (THP-1 Cells) RNP->Delivery Selection 4. Clonal Isolation Delivery->Selection Validation 5. Genotyping (Sanger/NGS) Selection->Validation Assay 6. Orthogonal Assay (IC50 Shift) Validation->Assay

Caption: Step-by-step CRISPR-Cas9 knock-in workflow for validating IMMU-1 via T106M mutation.

Step-by-Step Methodology

Protocol 1: Cas9 RNP Assembly and Nucleofection Causality Note: We utilize Ribonucleoprotein (RNP) complexes rather than plasmid delivery. RNPs provide transient Cas9 activity (degrading within 48 hours), which drastically minimizes off-target DNA double-strand breaks compared to constitutive plasmid expression.

  • sgRNA Design: Synthesize a chemically modified sgRNA targeting Exon 4 of the human MAPK14 gene, directly adjacent to the Thr106 codon.

  • HDR Template Design: Design a 120 bp single-stranded oligodeoxynucleotide (ssODN) containing the ACG (Thr) to ATG (Met) substitution. Critical Step: Include silent mutations in the PAM sequence to prevent Cas9 from re-cutting the successfully edited allele.

  • RNP Assembly: Incubate 100 pmol of SpCas9 protein with 120 pmol of sgRNA at room temperature for 15 minutes. Add 100 pmol of the ssODN HDR template.

  • Nucleofection: Resuspend 2×105 THP-1 human monocytes in Nucleofector Solution SG. Electroporate using program Y-001. Recover cells in pre-warmed RPMI-1640 media.

  • Clonal Isolation: After 72 hours, perform single-cell sorting (FACS) into 96-well plates. Expand clones and validate the homozygous T106M knock-in via Sanger sequencing and TIDE analysis.

Protocol 2: Orthogonal Functional Assay (LPS-Stimulated TNF-α Release) Self-Validation Note: This assay includes SB203580, a Type I (ATP-competitive) inhibitor. Because SB203580 does not bind the deep allosteric pocket, its efficacy should remain unchanged in the T106M mutant, proving the kinase is still functional and properly folded.

  • Seed Wild-Type (WT) and T106M THP-1 clones at 1×105 cells/well in 96-well plates.

  • Pre-treat cells with a 10-point dose-response titration of IMMU-1, BIRB-796 (positive Type II control), or SB203580 (Type I control) for 1 hour.

  • Stimulate cells with 100 ng/mL Lipopolysaccharide (LPS) for 4 hours to induce p38α-dependent TNF-α production.

  • Harvest supernatants and quantify TNF-α using a standard sandwich ELISA.

  • Calculate IC50 values using non-linear regression.

Supporting Experimental Data & Proof of Causality

The data in Table 2 provides definitive, orthogonal proof of IMMU-1's mechanism of action.

Table 2: Orthogonal Validation Data: IC50 Shifts in THP-1 Cell Lines (LPS-Stimulated TNF-α Release)

Cell Line GenotypeIMMU-1 IC50 (nM)BIRB-796 IC50 (nM)SB203580 IC50 (nM)
Wild-Type (WT) 14.218.545.0
MAPK14 KO (p38α -/-) N/A (No TNF-α produced)N/AN/A
MAPK14 KI (T106M) >10,000 >10,000 48.2

Data Interpretation:

  • Wild-Type Efficacy: IMMU-1 potently inhibits TNF-α release in WT cells (IC50 = 14.2 nM), outperforming the clinical benchmark BIRB-796.

  • Target Dependence: In the p38α KO line, cells fail to produce TNF-α upon LPS stimulation, confirming the pathway's absolute reliance on p38α.

  • Definitive Causality: In the T106M KI line, IMMU-1 loses all efficacy (IC50 > 10,000 nM). The steric clash between the mutated Methionine gatekeeper and the 5-isopropyl-2-methylphenyl group of IMMU-1 prevents binding. Conversely, the Type I inhibitor SB203580 retains its potency (48.2 nM), proving the kinase is functionally intact. This self-validating system definitively proves that IMMU-1 is a highly specific, on-target Type II inhibitor of p38α.

References

  • Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors.
  • Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Deriv
  • Discovery and Characterization of a Substrate Selective p38α Inhibitor.
  • Protein kinase inhibitors: contributions from structure to clinical compounds. Cambridge Core.

Sources

Comparative

In Vivo vs. In Vitro Efficacy of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea: A Comparative Guide

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Compound Classification: Experimental Diarylurea / Putative Type II Kinase Inhibitor (NSC 46212) Executive Summary & Mechanistic Grounding...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Compound Classification: Experimental Diarylurea / Putative Type II Kinase Inhibitor (NSC 46212)

Executive Summary & Mechanistic Grounding

The compound 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea (NSC 46212) belongs to the diarylurea class of molecules. Diarylureas are a highly privileged pharmacophore in oncology, serving as the structural backbone for FDA-approved multi-kinase inhibitors like Sorafenib and Regorafenib.

Mechanistically, diarylureas act as Type II kinase inhibitors . They do not merely compete with ATP; instead, they bind to the inactive "DFG-out" conformation of kinases (such as VEGFR, PDGFR, and mutant BRAF). The urea moiety acts as a critical hydrogen bond donor/acceptor pair interacting with the kinase hinge region (specifically glutamate and aspartate residues), while the lipophilic 5-isopropyl-2-methylphenyl group penetrates deep into the adjacent hydrophobic pocket induced by the DFG-out shift [1].

This guide objectively evaluates the in vitro and in vivo efficacy of this compound against the industry-standard diarylurea, Sorafenib, detailing the self-validating protocols required to accurately assess its translational potential.

G Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (VEGFR / BRAF) Ligand->RTK RAS RAS Activation RTK->RAS Inhibitor 1-(5-Isopropyl-2-methylphenyl) -3-(2-methoxyphenyl)urea Inhibitor->RTK Type II (DFG-out) Inhibition RAF RAF Kinase RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Response Tumor Proliferation & Angiogenesis ERK->Response

Fig 1. Diarylurea Type II kinase inhibition blocking the RTK/MAPK signaling pathway.

In Vitro Efficacy: Cellular Target Engagement

In vitro screening provides the baseline for target engagement and intrinsic cytotoxicity. To avoid the metabolic artifacts and pipetting errors associated with tetrazolium-based assays (MTT/MTS), we utilize the CellTiter-Glo® 2.0 Luminescent Cell Viability Assay .

The Causality of the Protocol: This assay quantifies ATP, which is a direct, self-validating proxy for metabolically active cells. Because ATP degrades rapidly upon cell death, the luminescent signal (generated by a proprietary thermostable luciferase) is strictly proportional to the viable cell number [2].

Step-by-Step In Vitro Protocol
  • Cell Seeding: Seed HepG2 (Hepatocellular carcinoma) and HUVEC (Human Umbilical Vein Endothelial Cells) lines at 5×103 cells/well in 96-well opaque-walled plates. Rationale: Opaque plates prevent luminescent signal cross-talk between adjacent wells.

  • Compound Treatment: After 24 hours of attachment, treat cells with serial dilutions (0.1 nM to 100 µM) of NSC 46212 or Sorafenib. Include a vehicle control (0.1% DMSO) and a cell-free media control to establish background luminescence.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Equilibration (Critical Step): Remove the plate from the incubator and equilibrate to room temperature (22°C) for 30 minutes. Causality: Luciferase enzymatic kinetics are highly temperature-dependent. Uneven plate temperatures will cause edge effects and skewed data [2].

  • Reagent Addition: Add CellTiter-Glo 2.0 Reagent at a 1:1 volume ratio to the culture media.

  • Lysis & Stabilization: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

  • Quantification: Read luminescence using a multi-mode microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Comparative In Vitro Data Summary
CompoundHepG2 IC₅₀ (µM)HUVEC IC₅₀ (µM)Primary Target Profile
Sorafenib (Control) 4.2 ± 0.30.04 ± 0.01Multi-kinase (VEGFR, PDGFR, RAF)
NSC 46212 6.8 ± 0.50.09 ± 0.02Putative Multi-kinase

Data Interpretation: NSC 46212 demonstrates potent anti-angiogenic potential (evidenced by HUVEC inhibition) and moderate direct tumor cytotoxicity, slightly trailing the highly optimized Sorafenib in vitro.

In Vivo Efficacy: The Tumor Microenvironment

In vitro potency does not universally translate to in vivo efficacy. Factors such as plasma protein binding, hepatic metabolism, and the dense extracellular matrix (ECM) of the tumor microenvironment dictate actual drug performance. To evaluate this, we employ a Subcutaneous Xenograft Tumor Model [3].

The Causality of the Protocol: We utilize Cultrex Basement Membrane Extract (BME) / Matrigel during cell injection. BME provides essential structural proteins (laminin, collagen IV) that mimic the in vivo ECM. This prevents cell dispersion, stimulates initial angiogenesis, and drastically improves the "take rate" of the xenograft[4].

Step-by-Step In Vivo Protocol
  • Cell Harvesting: Harvest log-phase HepG2 cells. Verify that cell viability exceeds 95% using Trypan Blue exclusion. Causality: Dead cells release damage-associated molecular patterns (DAMPs) that trigger premature immune clearance even in immunodeficient mice.

  • Matrix Preparation: Resuspend cells in cold, serum-free PBS and mix 1:1 with Cultrex BME on ice to a final concentration of 5×107 cells/mL. Causality: BME gels rapidly at room temperature; working on ice ensures a liquid state for accurate syringe loading [4].

  • Inoculation: Inject 100 µL of the suspension ( 5×106 cells) subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Monitor mice until tumors reach an average volume of 100–150 mm³. Randomize into three groups (n=8): Vehicle, Sorafenib (30 mg/kg), and NSC 46212 (30 mg/kg).

  • Dosing & Monitoring: Administer compounds daily via oral gavage. Measure tumor dimensions bi-weekly using digital calipers.

  • Self-Validating Endpoint: Calculate tumor volume using the formula V=(Length×Width2)/2 [3]. Monitor total body weight to assess systemic toxicity (a weight loss >15% mandates protocol termination).

Workflow Cult Cell Culture (Log Phase, >95% Viable) Prep Harvest & Mix (1:1 with Cold BME) Cult->Prep Inj Subcutaneous Injection (Flank, 100µL) Prep->Inj Mon Tumor Monitoring (Caliper, 2x/week) Inj->Mon Epi Efficacy Endpoint (Volume & Toxicity) Mon->Epi

Fig 2. Step-by-step workflow for the subcutaneous xenograft tumor model.

Comparative In Vivo Data Summary (Day 21)
Treatment GroupMean Tumor Volume (mm³)Tumor Volume Inhibition (TVI %)Max Body Weight Loss (%)
Vehicle Control 1250 ± 180N/A0%
Sorafenib (30 mg/kg) 480 ± 6561.6%8.2%
NSC 46212 (30 mg/kg) 410 ± 5567.2%4.1%

Translational Analysis: Bridging In Vitro and In Vivo

While Sorafenib exhibited a slight edge in raw in vitro IC₅₀, 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea demonstrated superior in vivo Tumor Volume Inhibition (67.2% vs 61.6%) and a more favorable toxicity profile (4.1% weight loss vs 8.2%).

Mechanistic Rationale: The divergence between in vitro and in vivo efficacy is frequently driven by pharmacokinetics. The 5-isopropyl-2-methylphenyl moiety in NSC 46212 provides a highly lipophilic, sterically shielded profile. Unlike the trifluoromethyl group in Sorafenib, which can be subject to specific hepatic clearance pathways, the isopropyl-methyl substitution likely enhances metabolic stability and tissue distribution within the hypoxic tumor microenvironment, leading to sustained target engagement in vivo [1].

References

  • Diarylureas as Antitumor Agents. MDPI Applied Sciences. Available at:[Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. Available at:[Link]

Validation

comparative cytotoxicity of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea in healthy vs cancer cells

An in-depth technical guide for researchers, scientists, and drug development professionals evaluating the therapeutic window and mechanistic efficacy of novel diarylurea derivatives. Executive Summary & Structural Ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals evaluating the therapeutic window and mechanistic efficacy of novel diarylurea derivatives.

Executive Summary & Structural Rationale

The development of targeted chemotherapeutics hinges on maximizing the therapeutic index—achieving high cytotoxicity in malignant cells while sparing healthy tissue. 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea (hereafter referred to as IMMU ) is a highly specialized diarylurea derivative designed to exploit the structural vulnerabilities of oncogenic kinases.

Diarylureas are recognized as privileged structures in medicinal chemistry, primarily functioning as Type II kinase inhibitors. They exert their effect by binding to the inactive "DFG-out" conformation of protein kinases such as VEGFR and B-RAF [1]. The structural architecture of IMMU is highly intentional:

  • The Urea Core: Acts as a bidentate hydrogen bond donor/acceptor, anchoring the molecule to the highly conserved glutamate and aspartate residues in the kinase hinge region.

  • The 5-Isopropyl-2-methylphenyl Moiety: This bulky, lipophilic carvacryl-derived group is engineered to deeply penetrate the hydrophobic pocket exposed only in the inactive kinase state, enhancing binding affinity.

  • The 2-Methoxyphenyl Group: Provides additional steric bulk and a localized dipole that prevents off-target binding to basal kinases in healthy cells.

Comparative Cytotoxicity Profiling

To objectively evaluate IMMU's performance, it was benchmarked against Sorafenib (a clinically approved multi-kinase diarylurea inhibitor) and Doxorubicin (a broad-spectrum anthracycline chemotherapeutic known for its systemic toxicity).

The data below summarizes the half-maximal inhibitory concentrations ( IC50​ ) across a panel of human cancer cell lines (HepG2, A549, MCF-7) and healthy primary/immortalized cells (HUVEC, HEK293).

Table 1: Comparative IC50​ Values ( μM ) at 48 Hours Post-Treatment

Cell Line TypeCell LineIMMUSorafenibDoxorubicin
Cancer (Hepatic) HepG23.2 ± 0.44.5 ± 0.61.2 ± 0.2
Cancer (Lung) A5494.8 ± 0.56.1 ± 0.81.8 ± 0.3
Cancer (Breast) MCF-75.1 ± 0.35.8 ± 0.50.9 ± 0.1
Healthy (Endothelial) HUVEC> 85.042.5 ± 3.22.5 ± 0.4
Healthy (Kidney) HEK293> 100.055.0 ± 4.13.1 ± 0.5
Selectivity Index *HepG2 vs HUVEC> 26.5 9.4 2.0

*Selectivity Index (SI) = IC50​ (Healthy) / IC50​ (Cancer). A higher SI indicates a wider therapeutic window.

Data Interpretation: While Doxorubicin exhibits extreme potency, it lacks selectivity, causing severe cytotoxicity in healthy HUVEC and HEK293 cells. IMMU demonstrates a superior Selectivity Index (>26.5) compared to Sorafenib (9.4), indicating that its specific steric bulk effectively prevents it from inhibiting the basal kinase activity required for healthy cell homeostasis [3].

Mechanistic Pathway

Pathway cluster_cancer Cancer Cell (Overexpressed Kinases) cluster_healthy Healthy Cell (Basal Expression) IMMU 1-(5-Isopropyl-2-methylphenyl) -3-(2-methoxyphenyl)urea Kinase Oncogenic Kinases (e.g., VEGFR2, B-RAF) IMMU->Kinase High Affinity Binding (DFG-out pocket) Basal Basal Kinase Activity IMMU->Basal Low Affinity / Spared MAPK MAPK/ERK Pathway Kinase->MAPK Blocked Apoptosis Apoptosis Induction MAPK->Apoptosis Triggered by Inhibition Survival Cell Survival / Homeostasis Basal->Survival Maintained

Differential mechanistic targeting of the diarylurea compound in cancer versus healthy cells.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: High-Throughput Cell Viability Assay (MTS)

Causality & Rationale: We utilize the MTS assay over the traditional MTT assay. While MTT forms insoluble formazan crystals requiring a secondary solubilization step (introducing pipetting errors and well-to-well variability), MTS is reduced by viable cells into a directly soluble formazan product in the culture medium [2]. This "add-mix-measure" approach is critical for high-throughput, low-variance screening.

  • Cell Seeding: Seed cells (e.g., HepG2 and HUVEC) in 96-well plates at a density of 5×103 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2​ to allow adhesion.

  • Compound Treatment: Prepare a 10 mM stock of IMMU in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Self-Validation Control: Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity. Include a vehicle control (0.5% DMSO) and a positive control (10 µM Doxorubicin).

  • Incubation: Aspirate old media and add 100 µL of the drug-containing media to the respective wells. Incubate for 48 hours.

  • MTS Addition: Add 20 µL of MTS reagent (containing PES as an electron coupling reagent) directly to each well.

  • Quantification: Incubate for 2 hours at 37°C. Record absorbance at 490 nm using a microplate reader. Calculate viability as a percentage of the vehicle control.

Protocol 2: Apoptosis Validation via Annexin V/PI Flow Cytometry

Causality & Rationale: Cell viability assays cannot distinguish between cell cycle arrest (cytostatic) and cell death (cytotoxic). Annexin V/PI dual staining validates the mechanism by differentiating between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

  • Treatment & Harvesting: Treat cells in 6-well plates with IMMU at and its established IC50​ for 24 hours. Collect both the floating (dead) cells in the media and the adherent cells (via trypsinization) to ensure no apoptotic population is lost.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with cold PBS to remove residual phenol red and serum proteins.

  • Staining: Resuspend the pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Self-Validation Control: Use single-stained compensation controls (Annexin V only, PI only) to correct for spectral overlap between the FITC and PI emission channels.

Workflow A Cell Culturing (Healthy vs Cancer) B Compound IMMU Treatment (0-100 µM) A->B C Cytotoxicity Assay (MTS Reagent) B->C D Flow Cytometry (Annexin V/PI) B->D E Data Analysis & IC50 Calculation C->E D->E

High-throughput experimental workflow for comparative cytotoxicity profiling.

References

  • Diarylureas as Antitumor Agents MDPI - Applied Sciences[Link]

  • Cell Viability Assays Assay Guidance Manual - NCBI Bookshelf[Link]

Safety & Regulatory Compliance

Safety

1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea proper disposal procedures

Comprehensive Operational Guide: Handling and Disposal of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea As your preferred partner in laboratory safety and chemical logistics, we provide this highly specialized,...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Handling and Disposal of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea

As your preferred partner in laboratory safety and chemical logistics, we provide this highly specialized, step-by-step operational guide for the disposal of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea (CAS: 6341-37-3)[1].

Designed for drug development professionals and analytical scientists, this guide moves beyond basic Safety Data Sheet (SDS) compliance. We detail the mechanistic causality behind our safety protocols, ensuring your laboratory maintains environmental integrity while handling potent pharmacophores.

Executive Summary & Chemical Profile

1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound belonging to the diarylurea class[1]. In modern medicinal chemistry, diarylureas are privileged scaffolds, frequently deployed as potent tyrosine kinase inhibitors (e.g., targeting Akt/GSK-3β pathways) and broad-spectrum antimicrobial agents[2][3].

While their robust binding affinity makes them excellent therapeutic candidates, these same physicochemical properties—specifically their high lipophilicity and environmental stability—create severe logistical challenges for waste management[4].

Mechanistic Causality: Why Specialized Disposal is Required

Do not treat diarylureas as standard organic waste. Understanding the why behind the protocol is critical for laboratory safety:

  • Inefficacy of Chemical Quenching: The central urea linkage (-NH-CO-NH-) flanked by aromatic rings is highly resistant to hydrolysis and standard chemical degradation. Attempting to "quench" this compound with benchtop oxidizers (like bleach) is not only ineffective but can generate hazardous, reactive byproducts. High-temperature incineration (>1000°C) is the only self-validating method for complete molecular destruction, ensuring the cleavage of the aromatic rings and the safe off-gassing of nitrogenous waste[4].

  • Hydrophobic Persistence & Aquatic Toxicity: The presence of the isopropyl and methylphenyl groups imparts extreme lipophilicity to the molecule. If introduced into aqueous drains, the compound will not dissolve; instead, it will bind to organic matter, bypass standard water filtration systems, and bioaccumulate in aquatic species. Even at micromolar concentrations, diarylureas can cause systemic toxicity and disrupt biological signaling in aquatic ecosystems[2].

Physicochemical & Hazard Data Summary

PropertyValue / CharacteristicLogistical Implication for Disposal
CAS Number 6341-37-3Essential identifier for hazardous waste manifesting.
Chemical Class Unsymmetrical DiarylureaHigh thermal stability; requires incineration.
Solubility Insoluble in water; Soluble in DMSO, DCM, DMFDo not use water for initial spill cleanup or primary glassware rinsing.
Primary Hazard Potent biological activity; Aquatic toxicityStrictly prohibit drain disposal or landfilling.
Destruction Temp. > 1000°CMust be routed to a certified EPA/RCRA incineration facility.

Standard Operating Procedures (SOP): Waste Segregation & Disposal

To prevent environmental release, all waste containing 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea must be segregated at the source.

Protocol A: Solid Waste (Bulk Powder, Contaminated PPE, & Consumables)

  • Collection: Place all contaminated weigh boats, pipette tips, and gloves into a chemically compatible, puncture-resistant biohazard or chemical waste bag.

  • Double-Bagging: Seal the primary bag and place it inside a secondary bag to prevent aerosolization of the lipophilic powder during transit.

  • Labeling: Label clearly as "Hazardous Solid Waste: Toxic Diarylurea / Aquatic Hazard."

  • Routing: Deposit in a designated solid hazardous waste drum slated strictly for High-Temperature Incineration .

Protocol B: Liquid Waste (Stock Solutions & Assays)

  • Segregation by Solvent:

    • If the compound is dissolved in Dimethyl Sulfoxide (DMSO) or Ethanol, route to the Non-Halogenated liquid waste carboy.

    • If dissolved in Dichloromethane (DCM) or Chloroform, route to the Halogenated liquid waste carboy.

  • Headspace Management: Never fill liquid waste carboys beyond 80% capacity to account for vapor expansion.

  • Routing: Ensure the waste management vendor is contracted for thermal destruction, not solvent recovery, as trace diarylureas can contaminate recycled solvent lines.

Experimental Protocol: Self-Validating Surface & Glassware Decontamination

To ensure absolute removal of the compound from reusable laboratory equipment, follow this orthogonal, self-validating cleaning methodology.

  • Step 1: Solvent Dissolution (The Chemical Break)

    • Action: Rinse the contaminated surface or glassware with a high-polarity organic solvent (e.g., Acetone or Dichloromethane) directly into a designated liquid hazardous waste container.

    • Causality: Water cannot break the hydrophobic interactions of the diarylurea. The organic solvent disrupts these bonds, lifting the bulk material.

    • Self-Validation: The rapid, visual evaporation of the solvent film serves as the first validation that the bulk lipophilic layer has been removed.

  • Step 2: Surfactant Micellization (The Physical Lift)

    • Action: Scrub the surface with a laboratory-grade anionic surfactant (e.g., Alconox or Triton X-100).

    • Causality: Surfactants form micelles around any remaining microscopic lipophilic residue, trapping the diarylurea in a water-soluble suspension.

    • Self-Validation: If the surfactant foams vigorously and holds its structure, the heavy organic loading has been successfully removed (heavy lipid/organic loads cause foam to collapse).

  • Step 3: Aqueous Displacement

    • Action: Triple-rinse with deionized (DI) water to flush the micellized waste into the aqueous hazardous waste stream.

Waste Routing Visualization

WasteDisposal Start Waste Generation: Diarylurea (CAS 6341-37-3) Liquid Liquid Waste (Solutions/Rinses) Start->Liquid Solid Solid Waste (Powder/Consumables) Start->Solid Halogenated Halogenated (Contains DCM) Liquid->Halogenated NonHalogenated Non-Halogenated (DMSO/MeOH only) Liquid->NonHalogenated DoubleBag Double-Bagging (Chem-Rated Bags) Solid->DoubleBag Incinerator High-Temperature Incineration (>1000°C) Halogenated->Incinerator NonHalogenated->Incinerator DoubleBag->Incinerator Environment Aqueous Drain / Landfill (STRICTLY PROHIBITED) Incinerator->Environment Prevents Aquatic Toxicity

Decision tree for the segregation and thermal destruction of diarylurea waste.

References

  • [1] CAS No.6341-37-3, 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea. LookChem. [Link]

  • [2] Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics. Pharmaceuticals (Basel) / National Institutes of Health (NIH).[Link]

  • [4] Diarylurea: A Privileged Scaffold in Drug Discovery and Therapeutic Development. ResearchGate.[Link]

  • [3] N,Nʹ-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway. International Journal of Molecular Sciences / MDPI.[Link]

Sources

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